4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-methoxypyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQALTXNYLWROAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527985 | |
| Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-74-5 | |
| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123811-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride, a key heterocyclic building block for researchers and professionals in drug development and chemical synthesis. The content herein is structured to deliver not just data, but actionable insights into the compound's properties, synthesis, handling, and application.
Core Molecular Identity and Physicochemical Properties
This compound is the hydrochloride salt form of 4-methoxypicolinic acid. The addition of hydrogen chloride (HCl) protonates the basic pyridine nitrogen, enhancing the compound's solubility in aqueous media and modifying its handling characteristics compared to its free acid form. This property is often advantageous in biological assays and for specific reaction conditions.
The structure features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 4-position with an electron-donating methoxy group. This specific arrangement of functional groups dictates its unique chemical reactivity and utility as a scaffold in medicinal chemistry.
Structural and Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Methoxypicolinic acid hydrochloride | [2] |
| CAS Number | 123811-74-5 | [1] |
| Molecular Formula | C₇H₇NO₃·HCl | [1] |
| Molecular Weight | 189.60 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | Inferred |
| Melting Point | Data not publicly available. The related 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride melts around 128 °C with decomposition. | [3] |
| Solubility | Soluble in water. | [3] |
| SMILES String | COc1ccnc(c1)C(O)=O.Cl | [4] |
| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N (Free Acid) |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved in a two-stage process: first, the oxidation of the corresponding methylpyridine (picoline) to the carboxylic acid, followed by the formation of the hydrochloride salt. The following protocol is a representative, field-proven method adapted from established procedures for analogous picolinic acids.[5]
Diagram: Synthesis Workflow
Caption: Representative two-stage synthesis of the target compound.
Step-by-Step Synthesis Protocol:
Stage 1: Oxidation of 4-Methoxy-2-picoline
-
Setup: In a 3-necked flask equipped with a mechanical stirrer and reflux condenser, charge 4-methoxy-2-picoline and water.
-
Oxidation: Slowly add potassium permanganate (KMnO₄) in portions while heating the mixture on a steam bath. The causality here is crucial: portion-wise addition controls the exothermic reaction, preventing dangerous temperature spikes. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: Continue heating until the purple color is fully discharged, indicating the complete oxidation of the methyl group.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to maximize the recovery of the water-soluble product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with concentrated HCl. The free carboxylic acid will precipitate.
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Methoxypyridine-2-carboxylic acid.
Stage 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 4-Methoxypyridine-2-carboxylic acid in anhydrous ethanol. The choice of an anhydrous solvent is critical to prevent the introduction of water into the final crystalline product.
-
Acidification: Bubble dry hydrogen chloride (HCl) gas through the ethanolic solution. Alternatively, a solution of HCl in isopropanol or ether can be added dropwise. This directly protonates the pyridine nitrogen.
-
Crystallization: As the solution becomes saturated with HCl, the hydrochloride salt will begin to crystallize. Cool the mixture in an ice bath to maximize precipitation.
-
Final Isolation: Collect the crystals by filtration, wash with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities, and dry under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. This self-validating system of orthogonal analytical techniques ensures that the material meets the standards required for drug discovery and development.
Expected Spectral Properties:
-
¹H NMR (in D₂O):
-
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 4.0-4.2 ppm.
-
Aromatic Protons: Three distinct signals corresponding to the protons on the pyridine ring. Due to the substitution pattern, complex splitting (doublets, doublets of doublets) is expected. The proton adjacent to the nitrogen and carboxylic acid will likely be the most downfield.
-
-
¹³C NMR (in D₂O):
-
Expected signals for the seven distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm), the methoxy carbon (δ ~55-60 ppm), and five aromatic carbons.
-
-
Infrared (IR) Spectroscopy (Solid State, KBr or ATR):
-
O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group.
-
C-O Stretch: A distinct band for the methoxy C-O bond around 1250 cm⁻¹.
-
N⁺-H Stretch: A broad band associated with the protonated pyridine nitrogen may be observed.
-
-
Mass Spectrometry (MS-ESI+):
-
The primary ion observed will be the mass of the free acid (the protonated molecule [M+H]⁺), with an m/z of approximately 154.14. The hydrochloride is not typically observed in the gas phase.
-
Diagram: Quality Control (QC) Workflowdot
Sources
"4-Methoxy-pyridine-2-carboxylic acid hydrochloride" CAS number
An In-Depth Technical Guide to 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles.
Introduction and Strategic Importance
This compound, identified by CAS Number 123811-74-5 , is a heterocyclic compound belonging to the substituted pyridine family.[1][2][3] Its strategic importance in the chemical and pharmaceutical industries stems from its utility as a versatile building block. The pyridine ring is a common scaffold in many biologically active molecules, and the methoxy and carboxylic acid functional groups at the 4- and 2-positions, respectively, offer reactive handles for a wide array of synthetic transformations.
This compound serves as a crucial starting material or intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. For instance, it is an intermediate in the preparation of diacid analogs that act as glycogen phosphorylase inhibitors.[4] Its structural features allow for precise molecular modifications, making it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 123811-74-5 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃•HCl | [1][2] |
| Molecular Weight | 189.6 g/mol | [1] |
| IUPAC Name | 4-methoxypyridine-2-carboxylic acid hydrochloride | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water | [6] |
| Melting Point | ~128 °C (with decomposition) | [6] |
| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N (for free acid) | [5][7] |
| SMILES | COC1=CC(=NC=C1)C(=O)O (for free acid) | [5] |
Synthesis Pathway and Rationale
The synthesis of 4-Methoxy-pyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions. While several specific routes exist, a common strategy involves the modification of a pre-existing pyridine ring. One illustrative pathway begins with 4-Nitropyridine N-oxide, highlighting key transformations used in heterocyclic chemistry.[8]
The choice of this pathway is dictated by the commercial availability of the starting material and the high-yielding nature of the intermediate steps. The initial nitration and N-oxide formation activate the pyridine ring for subsequent nucleophilic substitution, while the final steps establish the required methoxy and carboxylic acid functionalities.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Drug Development
The utility of this compound is primarily as a chemical intermediate. Its bifunctional nature—a nucleophilic pyridine ring and an electrophilic carboxylic acid—allows for diverse applications.
-
Pharmaceutical Synthesis: This compound is a key building block in the development of novel therapeutics. The pyridine moiety is a well-known pharmacophore present in numerous approved drugs. The methoxy group can modulate the electronic properties and metabolic stability of the final molecule, while the carboxylic acid provides a site for amide bond formation, a cornerstone of medicinal chemistry. It has been specifically identified as an intermediate for creating glycogen phosphorylase inhibitors, which are targets for metabolic diseases.[4]
-
Catalysis: Pyridine-based ligands are widely used in transition metal catalysis. The carboxylic acid group can act as an anchoring point to immobilize catalysts on a solid support or to chelate metal ions. For example, it is used to prepare ligands for ruthenium-catalyzed allylation reactions.[4]
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on heterocyclic scaffolds. This compound provides a robust starting point for creating molecules with high biological efficacy.
Experimental Protocol: Safe Handling and Use
Adherence to strict safety protocols is paramount when handling any chemical intermediate. The following guidelines are synthesized from established safety data sheets (SDS) and represent best practices for a laboratory setting.
Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. Each step, from risk assessment to disposal, includes a rationale, ensuring the user understands the "why" behind the procedure, thereby minimizing the risk of procedural drift and ensuring consistent, safe outcomes.
5.1. Hazard Identification and Risk Assessment
Before any experimental work, a thorough risk assessment must be conducted. The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5][7] |
5.2. Step-by-Step Handling Protocol
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Weighing and Dispensing:
-
Action: Use anti-static weighing paper or a dedicated weigh boat. Avoid creating dust. If transferring powder, do so carefully with a spatula.
-
Causality: Minimizing dust generation is crucial to prevent airborne exposure and respiratory irritation.
-
-
Storage:
-
Action: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids.[9]
-
Causality: Proper storage prevents degradation of the compound and avoids potentially hazardous reactions with incompatible materials.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison center or doctor immediately.[9][10]
-
-
Disposal:
-
Action: Dispose of unused material and its container at an approved waste disposal plant. Do not allow the product to enter drains.[10]
-
Causality: Proper chemical waste disposal is essential to prevent environmental contamination and comply with regulatory requirements.
-
Conclusion
This compound is a high-value chemical intermediate with significant applications in scientifically advanced fields. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for synthetic chemists. By understanding its characteristics and adhering to rigorous safety protocols, researchers can effectively and safely leverage this compound to drive innovation in drug discovery, materials science, and beyond.
References
-
PubChem. 4-Methoxypyridine-2-carboxylic acid. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Methoxy-pyridine-2-carboxylic acid | VSNCHEM [vsnchem.com]
- 3. This compound | 123811-74-5 [amp.chemicalbook.com]
- 4. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 5. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]
- 8. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Introduction
4-Methoxy-pyridine-2-carboxylic acid hydrochloride, also known as 4-methoxypicolinic acid hydrochloride, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural backbone, the picolinic acid scaffold, is a versatile chelating agent and a common motif in pharmacologically active molecules. The presence of a methoxy group at the 4-position of the pyridine ring modifies the electronic properties and steric profile of the molecule, influencing its reactivity, binding affinity to biological targets, and pharmacokinetic properties. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering field-proven insights for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-pyridine-2-carboxylic acid and its hydrochloride salt is presented in Table 1. The hydrochloride salt exhibits increased solubility in aqueous media, a crucial property for many biological and pharmaceutical applications.
| Property | 4-Methoxy-pyridine-2-carboxylic acid | This compound |
| CAS Number | 29082-91-5[1] | 123811-74-5[2] |
| Molecular Formula | C₇H₇NO₃[1] | C₇H₈ClNO₃[2] |
| Molecular Weight | 153.14 g/mol [1] | 189.60 g/mol [3] |
| Appearance | Solid[4] | Solid |
| Melting Point | Not specified | 148-150 °C[5] |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. The hydrochloride form indicates that the nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation, with a chloride anion providing the charge balance.
While a specific crystal structure for this compound is not publicly available, insights can be drawn from the extensive crystallographic studies of related picolinic acid derivatives[6][7][8]. The protonation of the pyridine nitrogen introduces a positive charge, which significantly influences the electronic distribution within the aromatic ring and the acidity of the carboxylic proton.
The key structural features include:
-
Planarity: The pyridine ring is inherently planar. The carboxylic acid and methoxy groups will have preferred orientations relative to this plane.
-
Intramolecular Hydrogen Bonding: In the free acid form, and potentially in the solid state of the hydrochloride, intramolecular hydrogen bonding can occur between the carboxylic acid proton and the pyridine nitrogen. However, in the hydrochloride salt, the pyridine nitrogen is already protonated.
-
Intermolecular Interactions: In the solid state, the pyridinium cation and the chloride anion will be arranged in a crystalline lattice stabilized by electrostatic interactions and hydrogen bonding. The carboxylic acid group can participate in hydrogen bonding, forming dimers or extended networks. The methoxy group can also act as a hydrogen bond acceptor.
The logical relationship of the structural components is depicted in the following diagram:
Caption: Key structural features of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often involving the preparation of a substituted pyridine precursor followed by modification of the functional groups. A common strategy involves the synthesis of the corresponding methyl ester, followed by hydrolysis to the carboxylic acid and subsequent treatment with hydrochloric acid.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is based on established methods for the synthesis of related picolinic acid derivatives[9][10][11].
Step 1: Synthesis of Methyl 4-methoxypicolinate
The synthesis often starts from a commercially available precursor like 4-chloropicolinic acid or a related derivative. The methoxy group can be introduced via nucleophilic aromatic substitution.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropicolinic acid methyl ester in anhydrous methanol.
-
Methoxylation: Add a solution of sodium methoxide in methanol to the flask. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 4-methoxypicolinate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 4-Methoxy-pyridine-2-carboxylic acid
-
Reaction Setup: Dissolve the purified methyl 4-methoxypicolinate in a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed, as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4. The free acid will precipitate out of the solution.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Suspend the dry 4-Methoxy-pyridine-2-carboxylic acid in a suitable solvent such as diethyl ether or isopropanol.
-
HCl Addition: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.
The overall synthesis workflow is illustrated below:
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts of the pyridine protons will be downfield due to the aromaticity and the electron-withdrawing effect of the protonated nitrogen. The methoxy group will appear as a singlet, typically in the range of 3.8-4.1 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, often above 10 ppm. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 160-170 ppm range. The aromatic carbons will appear in the 110-160 ppm region, and the methoxy carbon will be around 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H Stretch: A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H stretching.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.
-
C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region for the C-O stretching of the methoxy group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the protonated free acid [C₇H₇NO₃ + H]⁺ at m/z 154.1.
The analytical characterization workflow is summarized in the following diagram:
Caption: Analytical workflow for the characterization of the target compound.
Applications in Drug Development
Picolinic acid derivatives are of great interest in drug discovery due to their ability to act as scaffolds for the development of various therapeutic agents. The introduction of a methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule. 4-Methoxy-pyridine-2-carboxylic acid and its derivatives can serve as key intermediates in the synthesis of more complex molecules with potential biological activity, including their use in the development of herbicides and compounds for treating respiratory disorders[11][12].
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. Understanding its molecular structure, physicochemical properties, and synthetic routes is crucial for its effective utilization. This guide has provided a detailed overview of these aspects, integrating established chemical principles with practical considerations for its synthesis and characterization. The methodologies and analytical workflows described herein offer a robust framework for researchers and scientists working with this and related heterocyclic compounds.
References
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]
-
(2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available at: [Link]
-
(2020). This journal is © The Royal Society of Chemistry 2020. Royal Society of Chemistry. Available at: [Link]
-
Appchem (n.d.). 4-Methoxypicolinic acid, HCl | 123811-74-5. Available at: [Link]
-
Gallagher, J. F., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]
-
Ferreira, A. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Table of Contents. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. Available at: [Link]
- Lowe, J. T., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US Patent 9,475,771.
-
PubChem (n.d.). 3-Hydroxy-4-methoxypicolinic acid hydrochloride. Available at: [Link]
-
University of Wisconsin-Madison (n.d.). NMR Chemical Shifts. Available at: [Link]
-
Sobczyk, L., et al. (2014). 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. The Journal of Physical Chemistry A, 118(35), 7371-7382. Available at: [Link]
- Look, M. (1953). 4-substituted Picolinic Acid Derivatives. Stanford University.
-
PubChem (n.d.). 4-Methoxypyridine-2-carboxylic acid. Available at: [Link]
-
ResearchGate (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... Available at: [Link]
-
Witanowski, M., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 345-349. Available at: [Link]
-
Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
-
Oregon State University (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
- (2019). Novel picolinic acid derivatives and their use as intermediates. Google Patents.
-
Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. 123811-74-5|4-Methoxypicolinic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
"4-Methoxy-pyridine-2-carboxylic acid hydrochloride" synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Abstract
4-Methoxy-pyridine-2-carboxylic acid and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds and fine chemicals.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the primary synthetic pathways to this valuable molecule. Eschewing a rigid template, this guide focuses on the underlying chemical principles, causality behind experimental choices, and field-proven insights for three core synthetic strategies: the oxidation of 4-methoxy-2-picoline, the hydrolysis of a 4-methoxypyridine-2-carbonitrile intermediate, and the nucleophilic aromatic substitution of a 4-chloro-pyridine-2-carboxylic acid precursor. Each pathway is critically evaluated for its advantages and limitations, supported by detailed, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction and Strategic Overview
The pyridine-2-carboxylic acid (picolinic acid) scaffold is a recurring motif in medicinal chemistry, valued for its chelating properties and its role as a versatile synthetic handle.[2] The introduction of a methoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing the molecule's reactivity and biological activity. The hydrochloride salt form enhances solubility and stability, making it ideal for downstream applications.[3]
The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the availability and cost of starting materials. This guide will dissect the three most logical and industrially relevant pathways.
Logical Flow: Core Synthesis Strategies
The following diagram illustrates the three primary retrosynthetic approaches that will be explored in detail.
Caption: High-level overview of the three main synthetic strategies.
Pathway 1: Oxidation of 4-Methoxy-2-picoline
This is arguably the most direct approach, converting a readily available substituted picoline into the desired carboxylic acid through the oxidation of the 2-methyl group.
Mechanistic Rationale and Experimental Causality
The oxidation of an alkyl group attached to an aromatic ring is a classic transformation. The pyridine ring, particularly with the electron-donating methoxy group at the 4-position, stabilizes the radical intermediates formed during oxidation, facilitating the reaction.
Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and common choice for this transformation.[4][5] The reaction is typically performed in an aqueous solution under neutral or alkaline conditions. While acidic conditions can also be used, they often lead to lower yields or degradation of the pyridine ring.[6][7] The reaction proceeds until the carboxylic acid is formed, as the intermediate aldehyde is also readily oxidized under these strong conditions.[5]
Control of Conditions: Careful control of temperature is crucial. Exothermic reactions can lead to over-oxidation and cleavage of the pyridine ring. The reaction is monitored by the disappearance of the purple permanganate color.
Synthesis Workflow
Caption: Workflow for the oxidation of 4-Methoxy-2-picoline.
Experimental Protocol: Oxidation of 4-Methoxy-2-picoline
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-methoxy-2-picoline (1.0 eq) in water.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0-3.0 eq) in water. Heat the picoline suspension to 70-80°C and add the KMnO₄ solution dropwise over 2-3 hours, maintaining the temperature below 95°C.
-
Reaction Completion: After the addition is complete, continue heating and stirring until the purple color of the permanganate has disappeared, indicating the reaction is complete (typically 2-4 hours). This leaves a brown precipitate of manganese dioxide (MnO₂).
-
Work-up: Cool the reaction mixture and filter off the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Acidification and Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify to a pH of ~2-3 with concentrated hydrochloric acid (HCl). The product will precipitate as the hydrochloride salt.
-
Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Pathway 2: Hydrolysis of 4-Methoxy-pyridine-2-carbonitrile
This two-step pathway involves the initial synthesis of a nitrile intermediate, followed by its hydrolysis to the carboxylic acid. This is a robust and high-yielding method often favored in industrial settings.
Mechanistic Rationale and Experimental Causality
Step 1: Synthesis of 4-Methoxy-pyridine-2-carbonitrile. The nitrile intermediate is typically prepared from an inexpensive halogenated precursor like 2-chloro-4-cyanopyridine via a nucleophilic aromatic substitution (SNAr) reaction.[8] The pyridine nitrogen and the cyano group are both electron-withdrawing, strongly activating the 2-position for nucleophilic attack by sodium methoxide. Dioxane is often used as a co-solvent with methanol to ensure solubility of the starting materials.[8][9]
Step 2: Nitrile Hydrolysis. The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[2]
-
Acid Hydrolysis: Refluxing with a strong acid like HCl is direct. The reaction proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. A key advantage is that the final product is directly obtained as the desired hydrochloride salt.
-
Base Hydrolysis: Using a strong base like NaOH is also effective.[10] The hydroxide ion attacks the electrophilic carbon of the nitrile. The resulting carboxylate salt must be neutralized and then acidified with HCl in a separate step to precipitate the final hydrochloride product.
Synthesis Workflow
Caption: Workflow for nitrile synthesis and subsequent hydrolysis.
Experimental Protocol: Two-Step Synthesis via Nitrile Hydrolysis
Part A: Synthesis of 4-Methoxy-pyridine-2-carbonitrile [8]
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous methanol.
-
Reaction: In a separate flask, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a 1:1 mixture of methanol and dioxane. Add the sodium methoxide solution and heat the mixture to reflux for 2-3 hours.
-
Isolation: Cool the reaction mixture. Filter off the precipitated sodium chloride. Reduce the filtrate volume by rotary evaporation, then add water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to yield 4-methoxy-pyridine-2-carbonitrile.
Part B: Hydrolysis to this compound
-
Reaction Setup: Place the 4-methoxy-pyridine-2-carbonitrile (1.0 eq) from Part A into a round-bottom flask and add concentrated hydrochloric acid (e.g., 6M HCl).
-
Hydrolysis: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will crystallize out of the acidic solution.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Pathway 3: Nucleophilic Substitution on 4-Chloro-pyridine-2-carboxylic acid
This pathway "builds" the target molecule by introducing the methoxy group in the final step, acting upon a pre-formed chloropicolinic acid core.
Mechanistic Rationale and Experimental Causality
This route relies on a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the electron-withdrawing carboxylic acid group at the 2-position. The chlorine atom at the 4-position is therefore susceptible to displacement by a strong nucleophile like methoxide.
Choice of Substrate: One can start with 4-chloro-pyridine-2-carboxylic acid itself or its corresponding methyl or ethyl ester. Using the ester can sometimes lead to cleaner reactions by preventing side reactions involving the acidic proton of the carboxylic acid. If an ester is used, a final hydrolysis step is required before acidification to the hydrochloride salt.
Reaction Conditions: The reaction is typically carried out by heating the substrate with an excess of sodium methoxide in methanol. The excess methoxide drives the reaction to completion.
Synthesis Workflow
Caption: Workflow for the SNAr pathway.
Experimental Protocol: Methoxylation of 4-Chloro-pyridine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (at least 2.2 eq to deprotonate the carboxylic acid and act as the nucleophile) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the excess sodium methoxide by carefully adding concentrated HCl until the solution is slightly acidic (pH ~6).
-
Isolation: Evaporate the methanol under reduced pressure. Redissolve the residue in a minimum amount of water and then acidify to pH ~2-3 with concentrated HCl.
-
Purification: Cool the solution in an ice bath to induce crystallization. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product.
Comparative Analysis of Synthesis Pathways
The optimal synthetic route depends heavily on factors such as starting material cost, scalability, and available equipment. The following table provides a comparative summary.
| Feature | Pathway 1: Oxidation | Pathway 2: Nitrile Hydrolysis | Pathway 3: SNAr |
| Starting Material | 4-Methoxy-2-picoline | 2-Chloro-4-cyanopyridine | 4-Chloro-pyridine-2-carboxylic acid |
| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) | 1 (plus salt formation) |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Key Reagents | KMnO₄, HCl | NaOMe, HCl / NaOH | NaOMe, HCl |
| Advantages | - Direct and conceptually simple- Potentially fewer steps | - High yielding and reliable- Avoids harsh oxidants- Clear reaction endpoints | - Often clean reaction- Final step introduction of methoxy group |
| Disadvantages | - Use of stoichiometric heavy metal oxidant (MnO₂ waste)- Potential for over-oxidation- Exothermic reaction control needed | - Two distinct synthetic operations- Handling of cyanide-containing precursors | - Starting material may be more expensive- Requires anhydrous conditions |
| Scalability | Moderate (MnO₂ disposal can be an issue on a large scale) | Excellent (well-suited for industrial scale) | Good |
Conclusion
This guide has detailed three robust and scientifically sound pathways for the synthesis of this compound.
-
Pathway 1 (Oxidation) is a direct method suitable for lab-scale synthesis where waste disposal is manageable.
-
Pathway 2 (Nitrile Hydrolysis) represents a highly reliable and scalable route, making it attractive for industrial production despite being a two-step process.
-
Pathway 3 (Nucleophilic Substitution) offers an excellent alternative if the chlorinated precursor is readily available, characterized by its clean conversion in the final step.
The choice of pathway is a strategic decision based on a careful analysis of economic, logistical, and safety considerations. By understanding the mechanistic principles and experimental nuances of each route, researchers and development professionals can confidently select and optimize the synthesis of this critical chemical intermediate.
References
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed.
- 4-CYANO-2-METHOXYPYRIDINE synthesis. (n.d.). ChemicalBook.
- A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Derivatives. (n.d.). Benchchem.
- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.). ResearchGate.
- 2-Picolinic acid synthesis. (n.d.). ChemicalBook.
- Preparation of pyridine-carboxylic acids and the like. (1938). Google Patents.
- Oxidation of alkyl pyridines and alkyl quinolines. (1938). Google Patents.
- Process for the production of pyridine carboxylic acids. (1972). Google Patents.
- Picolinic acid. (n.d.). Wikipedia.
- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- Synthesis of 2-methoxy-4-cyanopyridine. (n.d.). PrepChem.com.
- 4-Chloropyridine-2-carboxylic acid. (n.d.). ChemicalBook.
- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- 2-Methylpyridine. (n.d.). Wikipedia.
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011). Google Patents.
- 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4. (n.d.). Sigma-Aldrich.
- 4-Chloro-2-pyridinecarboxylic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 4-Methoxypyridine-2-carbonitrile. (n.d.). Apollo Scientific.
- 4-Methoxypyridine-2-carbonitrile. (n.d.). PubChem.
- 4-Methoxypyridine-2-carboxylic acid. (n.d.). PubChem.
- 4-Methoxypyridine-2-carbonitrile. (n.d.). BOC Sciences.
- 4-METHOXYPYRIDINE-2-CARBONITRILE. (n.d.). ChemicalBook.
- Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 7. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-CYANO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Emerging Role of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Proteomics Research
Abstract
In the dynamic field of proteomics, the quest for novel chemical tools to enhance the depth and precision of protein analysis is perpetual. This technical guide introduces 4-Methoxy-pyridine-2-carboxylic acid hydrochloride, a pyridine derivative with significant potential as a versatile reagent in modern proteomics workflows. While direct applications of this specific compound are emerging, its structural similarity to established reagents, such as picolinic acid, allows us to delineate a robust, scientifically-grounded framework for its use. This document provides a comprehensive overview of its chemical properties, a postulated core application in quantitative proteomics, detailed hypothetical protocols for its implementation, and a discussion of its potential advantages. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in protein characterization and quantification.
Introduction: The Need for Novel Chemical Tools in Proteomics
Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins, offering deep insights into complex biological systems.[1][2] A significant challenge in this field is the accurate relative quantification of proteins between different biological samples.[2] Chemical labeling strategies, which introduce isotopic tags onto peptides, are a powerful approach to address this challenge, enabling precise and reproducible quantification.[3] This guide focuses on the prospective role of this compound as a novel labeling reagent for quantitative proteomics, drawing parallels with the established use of similar pyridine-based compounds.[3]
Physicochemical Properties of this compound
Understanding the chemical nature of a reagent is paramount to its successful application. This compound, also known as 4-methoxypicolinic acid hydrochloride, possesses a unique combination of functional groups that make it an attractive candidate for proteomics research.
| Property | Value | Source |
| CAS Number | 123811-74-5 | [4] |
| Molecular Formula | C₇H₇NO₃·HCl | [4] |
| Molecular Weight | 189.6 g/mol | [4] |
| Synonyms | 4-Methoxypicolinic acid hydrochloride | [5] |
| Core Functional Groups | Carboxylic acid, Methoxy group, Pyridine ring | [5] |
The carboxylic acid group provides a reactive handle for covalent modification of proteins and peptides. The pyridine ring can influence the ionization efficiency of labeled peptides in mass spectrometry, potentially enhancing detection sensitivity. The methoxy group can be isotopically labeled (e.g., with ¹³CD₃) to create a "heavy" version of the reagent for use in quantitative proteomics.
Postulated Application: A Novel Isotopic Labeling Reagent for Quantitative Proteomics
Based on the principles of chemical derivatization in proteomics, we propose the use of 4-Methoxy-pyridine-2-carboxylic acid as a novel labeling reagent for relative quantification.[3][6][7] This strategy involves a "light" (unlabeled) and a "heavy" (isotopically labeled) version of the reagent to differentially label peptide samples, which are then mixed and analyzed by mass spectrometry.
The core of this proposed application lies in the activation of the carboxylic acid group, for example, as an N-hydroxysuccinimide (NHS) ester.[2][3] This activated ester will readily react with primary amines on peptides, primarily the N-terminus and the ε-amino group of lysine residues, to form stable amide bonds.
Proposed "Light" and "Heavy" Reagent Structures
For quantitative analysis, a "heavy" version of the reagent can be synthesized with stable isotopes. The methoxy group is an ideal position for isotopic labeling.
| Reagent Version | Proposed Structure | Mass Difference (per label) |
| Light | 4-Methoxy-pyridine-2-carboxylic acid | 0 Da |
| Heavy | 4-(Trideuteromethoxy)-pyridine-2-carboxylic acid | +3 Da |
This 3 Da mass difference for each incorporated label allows for the clear distinction of peptides from different samples in a mass spectrometer, enabling accurate relative quantification.
Hypothetical Experimental Workflow
The successful implementation of this proposed labeling strategy requires a systematic and well-controlled workflow. The following sections detail a hypothetical, yet scientifically robust, protocol for the use of this compound in a quantitative proteomics experiment.
Overall Workflow Diagram
Caption: Proposed workflow for quantitative proteomics using 4-Methoxy-pyridine-2-carboxylic acid labeling.
Step-by-Step Experimental Protocol
PART A: Preparation of Activated Labeling Reagents (NHS Esters)
This protocol is based on standard NHS ester synthesis procedures.[3]
-
Reagent Preparation : In separate, dry, inert atmosphere (e.g., argon or nitrogen) reaction vials, dissolve "light" this compound and "heavy" 4-(Trideuteromethoxy)-pyridine-2-carboxylic acid hydrochloride (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation : Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to each vial.
-
Reaction : Stir the reactions at room temperature for 4-6 hours.
-
Purification : Remove the dicyclohexylurea (DCU) byproduct by filtration. The resulting activated NHS ester solution can be used directly or the solvent can be evaporated, and the product purified.
PART B: Protein Digestion and Peptide Labeling
-
Protein Extraction and Digestion : Extract proteins from your control and treated samples using a suitable lysis buffer. Quantify the protein concentration (e.g., using a BCA assay). Digest 100 µg of protein from each sample with trypsin overnight at 37°C.[8]
-
Peptide Desalting : Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges and dry them under vacuum.
-
Labeling Reaction :
-
Resuspend the control peptides in a labeling buffer (e.g., 100 mM HEPES, pH 8.0). Add the "light" activated 4-Methoxy-pyridine-2-carboxylic acid NHS ester solution.
-
Resuspend the treated peptides in the same labeling buffer. Add the "heavy" activated 4-(Trideuteromethoxy)-pyridine-2-carboxylic acid NHS ester solution.
-
-
Incubation : Incubate both reactions for 1 hour at room temperature with gentle shaking.
-
Quenching : Quench the reaction by adding a solution containing a primary amine, such as Tris-HCl or hydroxylamine.
-
Sample Mixing : Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Final Desalting : Desalt the mixed peptide sample using a C18 SPE cartridge and dry under vacuum.
Chemical Reaction Diagram
Caption: Reaction of activated 4-Methoxy-pyridine-2-carboxylic acid with a primary amine on a peptide.
Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis : Resuspend the final labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[8]
-
Data Acquisition : Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Database Searching : Search the resulting MS/MS spectra against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.[9]
-
Modification Specification : Specify the mass modifications corresponding to the "light" (+152.0477 Da on N-terminus/Lysine) and "heavy" (+155.0665 Da on N-terminus/Lysine) labels as variable modifications.
-
Quantification : The software will identify peptide pairs with the specified mass difference and calculate the ratio of the "heavy" to "light" peak intensities. This ratio reflects the relative abundance of the protein in the treated versus the control sample.
Potential Advantages and Considerations
-
Enhanced Ionization : The pyridine ring may act as a "proton antenna," potentially increasing the ionization efficiency of labeled peptides and improving detection sensitivity.
-
Tunable Chemistry : The carboxylic acid and pyridine ring offer sites for further chemical modification, allowing for the potential development of multi-functional reagents (e.g., incorporating an affinity tag).
-
Straightforward Synthesis : The synthesis of the activated NHS ester is based on well-established and reliable chemical reactions.[3]
-
Validation Required : As this is a proposed application, extensive validation would be necessary to characterize labeling efficiency, potential side reactions, and any effects on peptide fragmentation patterns in the mass spectrometer.
Conclusion
While direct, published applications of this compound in proteomics are not yet widespread, its chemical structure presents a compelling case for its use as a novel chemical labeling reagent for quantitative proteomics. By leveraging established principles of peptide derivatization and isotopic labeling, this guide provides a detailed, scientifically-grounded framework for its potential implementation. It is our hope that this technical guide will inspire researchers to explore the utility of this and other novel chemical tools, further expanding the capabilities of modern proteomics research.
References
-
Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460. [Link]
-
Vinogradova, E. V., et al. (2020). A chemical proteomic probe for the mitochondrial pyruvate carrier complex. Journal of the American Chemical Society, 142(18), 8174–8179. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2050099, 4-Methoxypyridine-2-carboxylic acid. Retrieved January 13, 2026, from [Link]
-
Mishra, H., et al. (2014). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 25(7), 1248–1257. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1119–1128. [Link]
-
Szabó, A., et al. (2018). Proteomics Analysis of Thermoplasma Quinone Droplets. Proteomics, 18(23), e1800262. [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]
-
Lapek, J. D., Jr., & Gonzalez, D. J. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1222474. [Link]
-
Hare, J. T., et al. (2021). Recent Advances in Metalloproteomics. Molecules, 26(16), 4786. [Link]
-
Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PubMed, 24938783. [Link]
-
Heath, J. R., et al. (2010). Mass Spectrometry Evidence for Cisplatin As a Protein Cross-Linking Reagent. Journal of the American Chemical Society, 132(25), 8564–8565. [Link]
-
Ušaj, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 488–496. [Link]
-
Wang, Y., et al. (2023). Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells. Frontiers in Neuroscience, 17, 1240508. [Link]
-
Liko, I., et al. (2014). Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry. Chemical Communications, 50(61), 8347–8350. [Link]
-
Wang, D., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 63. [Link]
-
Chen, Y., et al. (2022). 4D label-free quantitative proteomics analysis to screen potential drug targets of Jiangu Granules treatment for postmenopausal osteoporotic rats. Frontiers in Pharmacology, 13, 1028420. [Link]
-
Adamczyk, M., Gebler, J. C., & Wu, J. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 13(14), 1413–1422. [Link]
-
Li, X., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1958–1967. [Link]
-
Rund, K. M., et al. (2023). Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade. Analytical and Bioanalytical Chemistry, 415(4), 737–750. [Link]
Sources
- 1. Proteomics Analysis of Thermoplasma Quinone Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4D label-free quantitative proteomics analysis to screen potential drug targets of Jiangu Granules treatment for postmenopausal osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Blueprint
4-Methoxy-pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in pharmacologically active molecules. The presence of a carboxylic acid function at the 2-position and a methoxy group at the 4-position imparts specific electronic and steric properties that govern its interaction with biological targets. As a hydrochloride salt, its solubility and stability are enhanced, which is a critical consideration in pharmaceutical development.
Accurate and comprehensive spectroscopic characterization is the bedrock of chemical research and development. It provides an unambiguous confirmation of the molecular structure, an assessment of purity, and insights into the electronic environment of the molecule. This guide offers a detailed exploration of the expected spectroscopic data for this compound and provides field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that will manifest in its spectroscopic signatures. The pyridine ring is an electron-deficient aromatic system. The nitrogen atom, being protonated in the hydrochloride salt, will have a significant electron-withdrawing effect. This is counterbalanced by the electron-donating methoxy group at the 4-position. The carboxylic acid at the 2-position is also an electron-withdrawing group. This interplay of electronic effects will dictate the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | broad s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| ~8.5 | d | 1H | H-6 | The proton adjacent to the protonated nitrogen and the carboxylic acid will be significantly deshielded. |
| ~7.8 | d | 1H | H-5 | This proton is ortho to the protonated nitrogen, leading to a downfield shift. |
| ~7.3 | dd | 1H | H-3 | This proton is meta to the protonated nitrogen and ortho to the methoxy group, resulting in a more upfield position compared to H-5 and H-6. |
| ~4.0 | s | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet in a typical region for such groups. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Causality Behind Experimental Choices in ¹H NMR:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar, acidic compounds like this hydrochloride salt due to its excellent solvating power and the fact that the acidic protons (COOH and N⁺-H) are often observable and do not rapidly exchange with the solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for polar solvents like DMSO-d₆, the residual solvent peak can also be used as a secondary reference.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to obtain a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to the internal standard.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carboxylic acid carbonyl carbon is significantly deshielded. |
| ~165 | C-4 | The carbon bearing the methoxy group will be deshielded due to the oxygen, but shielded by its electron-donating resonance effect. |
| ~150 | C-2 | The carbon attached to the carboxylic acid will be deshielded. |
| ~145 | C-6 | The carbon adjacent to the protonated nitrogen will be deshielded. |
| ~115 | C-5 | This carbon is influenced by the adjacent protonated nitrogen. |
| ~110 | C-3 | The carbon ortho to the methoxy group will be shielded by its electron-donating effect. |
| ~56 | OCH₃ | The methoxy carbon appears in its characteristic upfield region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
A higher concentration of the sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
-
Instrument Setup:
-
Set up the spectrometer for ¹³C detection.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Expected correlations between ¹H and ¹³C NMR signals.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 3400-2400 | O-H stretch (carboxylic acid) | Broad, Strong | A very broad band due to strong hydrogen bonding is characteristic of carboxylic acids. |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |
| ~2950, ~2850 | C-H stretch (methoxy) | Medium | Asymmetric and symmetric stretching of the methyl group. |
| ~1730-1700 | C=O stretch (carboxylic acid) | Strong, Sharp | The position is influenced by hydrogen bonding and conjugation. |
| ~1600, ~1480 | C=C and C=N stretches (pyridine ring) | Medium-Strong | Characteristic aromatic ring vibrations. |
| ~1250 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretching of the methoxy group. |
| ~1030 | C-O stretch (aryl ether) | Medium | Symmetric C-O-C stretching. |
| ~900-650 | C-H out-of-plane bending | Medium-Strong | Can provide information about the substitution pattern of the aromatic ring. |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly mix and grind the sample and KBr together.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry: Weighing the Molecules
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak ([M+H]⁺): For the free acid (C₇H₇NO₃), the expected m/z would be approximately 154.05. The hydrochloride salt will dissociate in the ESI source, and the protonated free acid will be observed.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z ~136.04): Dehydration from the carboxylic acid group.
-
Loss of COOH (m/z ~108.04): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of CH₃ from the methoxy group (m/z ~139.03): Cleavage of the methyl group.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Caption: A typical workflow for the spectroscopic characterization of the title compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, provides a detailed and self-validating system for its structural confirmation and purity assessment. The interplay of the pyridine ring, the carboxylic acid, the methoxy group, and the hydrochloride salt creates a unique spectral fingerprint. By understanding the predicted spectroscopic data and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently characterize this important molecule, ensuring the integrity of their scientific endeavors.
References
- Note: As specific experimental data for this compound is not readily available in the public domain, this guide is based on established principles of spectroscopic interpretation and data from analogous compounds. The references provided are for the general principles and techniques discussed.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Foreword: Unveiling the Physicochemical Nuances of a Promising Heterocycle
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. This guide is dedicated to a molecule of significant interest: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. As researchers and drug development professionals, our ability to predict and modulate the solubility of such active pharmaceutical ingredients (APIs) is paramount. This document eschews a rigid, templated approach, instead offering a bespoke, in-depth exploration of the critical solubility attributes of this compound. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies required to construct a comprehensive solubility profile, empowering you to navigate the complexities of formulation with confidence and scientific rigor.
Core Physicochemical Characteristics
A foundational understanding of the intrinsic properties of this compound is essential before embarking on a detailed solubility assessment. The molecule's structure, featuring a pyridine ring, a carboxylic acid group, and a methoxy group, imparts a unique combination of acidic, basic, and lipophilic characteristics.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Chemical Structure | |||
| Molecular Formula | C₇H₇NO₃ | C₇H₈ClNO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | 189.60 g/mol | [1][3] |
| Calculated logP | 0.7 | Not available | [1] |
| Estimated pKa | pKa₁ (pyridinium ion) ≈ 1-2pKa₂ (carboxylic acid) ≈ 5.4 | pKa (carboxylic acid) ≈ 5.4 | [4][5][6] |
The Theoretical Bedrock: pH-Dependent Solubility and the Henderson-Hasselbalch Equation
As an amphoteric molecule with both a basic pyridine nitrogen and an acidic carboxylic acid group, the solubility of 4-Methoxy-pyridine-2-carboxylic acid is profoundly influenced by pH. The Henderson-Hasselbalch equation provides the theoretical framework for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility.
The solubility of the hydrochloride salt will be lowest at the isoelectric point, where the molecule exists predominantly as a neutral zwitterion, and will increase at pH values where it is either protonated (cationic form) or deprotonated (anionic form). The formation of the hydrochloride salt ensures that the pyridine nitrogen is protonated, enhancing its aqueous solubility at higher pH values compared to the free base.[8][9] However, the common ion effect from chloride ions in certain media could potentially suppress the solubility of the hydrochloride salt.[10]
A Practical Guide to Experimental Solubility Determination
A robust and comprehensive solubility profile requires meticulous experimental work. The following sections outline the key experimental workflows for determining the thermodynamic and kinetic solubility of this compound.
Workflow for Comprehensive Solubility Profiling
The following diagram illustrates the logical flow for a thorough investigation of the compound's solubility.
Caption: Workflow for Solubility Profile Generation.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[2][11]
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF), Ethanol, Methanol, Acetonitrile)
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Calibrated analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
Experimental Protocol: Kinetic Solubility
Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution, which is more representative of early-stage drug discovery screening conditions.[12][13][14]
Objective: To rapidly assess the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
HPLC system with UV detector (for confirmation)
Procedure:
-
Compound Addition: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Detection:
-
Nephelometry: Measure the light scattering in each well to detect the formation of precipitate.
-
Direct UV/HPLC: Filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV plate reader or by HPLC.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is critical for the accurate quantification of this compound in solubility samples.[3][15][16][17]
Objective: To develop and validate an HPLC method for the quantification of this compound.
Instrumentation and Conditions (Starting Point):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the compound with good peak shape (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Factors Influencing the Solubility Profile
The interplay of various factors dictates the ultimate solubility of this compound. Understanding these influences is key to effective formulation development.
Caption: Key Factors Affecting Solubility.
-
pH: As an amphoteric compound, pH is the most critical factor. Solubility will be minimal at the isoelectric point and will increase significantly in acidic and alkaline conditions.
-
Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined.
-
Salt Form: The hydrochloride salt is expected to have higher aqueous solubility than the free base, particularly at neutral and basic pH. However, the presence of chloride ions in the dissolution medium may decrease solubility due to the common ion effect.[10]
-
Solvent System: The polarity and hydrogen bonding capacity of the solvent will greatly influence solubility. Based on structurally similar pyridine carboxylic acids, higher solubility is expected in polar protic solvents like water and alcohols, and lower solubility in non-polar organic solvents.[4]
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. The most stable polymorph will have the lowest solubility.
Stability Profile: Ensuring Integrity
A comprehensive understanding of the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies should be conducted according to established guidelines such as those from the International Council for Harmonisation (ICH).[18][19][20][21][]
Recommended Stability Testing Protocol:
-
Stress Testing: Expose the API to extreme conditions (heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation pathways and degradation products. This information is vital for developing a stability-indicating analytical method.
-
Long-Term and Accelerated Stability Studies:
-
Long-Term: Store the API at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: Store the API at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated studies).
-
Attributes to Monitor: The testing should include appearance, assay, purity (related substances), and moisture content.
Conclusion
The solubility profile of this compound is a multi-faceted characteristic that is fundamental to its development as a pharmaceutical agent. While direct, comprehensive data is not yet publicly available, this guide provides the theoretical framework and detailed experimental protocols necessary to thoroughly elucidate its solubility behavior. By systematically investigating the impact of pH, temperature, and solvent systems, and by employing robust analytical techniques, researchers can generate the critical data needed to guide formulation strategies, ensure chemical stability, and ultimately unlock the full therapeutic potential of this promising molecule.
References
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. [Link]
-
Picolinic acid - ChemBK. [Link]
-
Picolinic acid 98-98-6 wiki. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
Complete Guide to ICH Stability Testing for APIs & FPPs - YouTube. [Link]
-
4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem - NIH. [Link]
-
In-vitro Thermodynamic Solubility - Protocols.io. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
-
Cas 98-98-6,Picolinic acid | lookchem. [Link]
-
In vitro solubility assays in drug discovery - PubMed. [Link]
-
Thermodynamic Solubility Assay - Domainex. [Link]
-
Picolinic Acid. [Link]
-
Thermodynamic Solubility Assay - Evotec. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. [Link]
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. [Link]
-
4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
-
4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem - NIH. [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. [Link]
-
Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
Sources
- 1. 4-Methoxypyridine N-oxide CAS#: 1122-96-9 [m.chemicalbook.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. helixchrom.com [helixchrom.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Picolinic Acid [drugfuture.com]
- 6. parchem.com [parchem.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evotec.com [evotec.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rwandafda.gov.rw [rwandafda.gov.rw]
- 19. fdaghana.gov.gh [fdaghana.gov.gh]
- 20. rsc.org [rsc.org]
- 21. m.youtube.com [m.youtube.com]
The Ascending Trajectory of Pyridine-2-Carboxylic Acid Derivatives: From Natural Discovery to Therapeutic Innovations
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Picolinic Acid Scaffold
Pyridine-2-carboxylic acid, colloquially known as picolinic acid, represents a quintessential scaffold in medicinal chemistry. This simple heterocyclic compound, an endogenous metabolite of the amino acid tryptophan, has a rich history that has evolved from its initial discovery as a natural product to its current status as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent properties, including its role as a bidentate chelating agent for essential trace elements like zinc and chromium, foreshadowed the vast biological activities that would be uncovered in its derivatives.[1] The versatility of the pyridine ring, amenable to a wide range of chemical modifications, has allowed for the fine-tuning of its pharmacological profile, leading to the discovery of drugs targeting a wide spectrum of diseases, from infectious and inflammatory conditions to cancer and endocrine disorders.[1][2]
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyridine-2-carboxylic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical chemical class, from its foundational principles to its cutting-edge applications. We will delve into the causality behind experimental choices in synthetic methodologies, elucidate key structure-activity relationships, and provide detailed protocols for the preparation of significant derivatives, all grounded in authoritative scientific literature.
A Historical Odyssey: From Tryptophan Metabolism to a Privileged Scaffold
The story of pyridine-2-carboxylic acid begins not in a chemist's flask, but within the intricate metabolic pathways of living organisms. It was identified as a catabolite of tryptophan, a testament to nature's own chemical ingenuity.[1] Its role in facilitating the absorption of metal ions hinted at its potential to interact with biological systems in a meaningful way.[1] This intrinsic biological relevance laid the groundwork for its exploration as a lead structure in drug discovery.
One of the earliest and most notable synthetic derivatives to achieve clinical significance is Metyrapone . First approved in 1961, Metyrapone is a cornerstone in the diagnosis and management of Cushing's syndrome.[3] Its development marked a pivotal moment, demonstrating that strategic modification of the picolinic acid backbone could yield compounds with highly specific and potent biological activities. Metyrapone's mechanism of action, the inhibition of cortisol synthesis, highlighted the potential of pyridine-2-carboxylic acid derivatives to modulate key enzymatic pathways.
The journey from these early discoveries to the present day has been marked by an explosion of research into the therapeutic potential of this scaffold. The inherent chemical features of the pyridine ring and the carboxylic acid group—such as their ability to participate in hydrogen bonding, π-π stacking, and metal coordination—make them ideal for interacting with a diverse range of biological targets.[1][2] This has led to the development of a plethora of derivatives with a wide array of pharmacological effects, solidifying the status of pyridine-2-carboxylic acid as a "privileged scaffold" in medicinal chemistry.[4]
Synthetic Strategies: From Classical Oxidations to Modern Coupling Reactions
The synthesis of pyridine-2-carboxylic acid and its derivatives has evolved significantly over the years, driven by the need for more efficient, scalable, and versatile methods.
Classical Approaches to the Picolinic Acid Core
Historically, the preparation of picolinic acid relied on the oxidation of α-picoline. A common laboratory method involves the use of potassium permanganate, a strong oxidizing agent.
Experimental Protocol: Potassium Permanganate Oxidation of α-Picoline
-
Reactants: α-picoline, potassium permanganate, water, hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve α-picoline in water.
-
Gradually add potassium permanganate to the solution while stirring and heating on a steam bath. The disappearance of the purple color indicates the progression of the reaction.
-
After the initial portion of permanganate has reacted, add a second portion and continue heating until the purple color is discharged.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Extract the solid residue with hot ethanol.
-
Pass dry hydrogen chloride gas through the ethanolic extract to precipitate picolinic acid hydrochloride.
-
Filter and dry the product.
-
This classical method, while effective, often suffers from moderate yields and the generation of significant manganese waste. Modern industrial-scale production often employs catalytic ammoxidation of 2-picoline followed by hydrolysis of the resulting 2-cyanopyridine, offering a more efficient and environmentally benign alternative.
Modern Methodologies for Derivative Synthesis
The true power of the picolinic acid scaffold lies in the ability to readily synthesize a vast library of derivatives. Modern organic synthesis provides a powerful toolkit for the functionalization of both the carboxylic acid group and the pyridine ring.
1. Synthesis of Picolinate Esters and Picolinamides:
The carboxylic acid moiety is a prime site for modification, most commonly through the formation of esters and amides. These reactions typically proceed via the activation of the carboxylic acid.
Experimental Protocol: Synthesis of Picolinate Esters via Acid Chloride
-
Reactants: Pyridine-2-carboxylic acid, thionyl chloride, desired alcohol, triethylamine (as a base), and an inert solvent (e.g., THF).
-
Procedure:
-
Carefully add thionyl chloride to a stirred mixture of pyridine-2-carboxylic acid and a catalytic amount of DMF.
-
After the initial vigorous reaction subsides, remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride hydrochloride.
-
Dissolve the acid chloride in anhydrous THF.
-
To this solution, add the desired alcohol (1 equivalent) followed by triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or recrystallization.[4]
-
A similar strategy can be employed for the synthesis of picolinamides by substituting the alcohol with a primary or secondary amine.
2. Multi-component Reactions for Complex Derivatives:
More recently, multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of complex pyridine-2-carboxylic acid derivatives from simple starting materials in a single step.[5][6]
DOT Diagram: General Scheme for Multi-component Synthesis of Picolinates
Caption: Multi-component reaction for the synthesis of picolinate derivatives.
Structure-Activity Relationships (SAR): Tailoring Derivatives for Specific Targets
The biological activity of pyridine-2-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships is paramount for the rational design of new therapeutic agents.[1][2][7]
Anticancer Activity
Numerous studies have explored the anticancer potential of pyridine-2-carboxylic acid derivatives, with several key SAR trends emerging:
-
Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine ring can significantly modulate anticancer activity. For instance, the presence of electron-withdrawing or donating groups can influence the electronic properties of the ring and its interaction with biological targets.[8]
-
Amide and Ester Modifications: Modification of the carboxylic acid group into amides and esters has yielded potent anticancer agents. The nature of the amine or alcohol used for this modification is critical, with bulky or aromatic groups often enhancing activity.
-
Metal Complexes: The chelating ability of the picolinic acid scaffold has been exploited to create metal complexes with significant cytotoxicity against cancer cell lines. The choice of the metal ion (e.g., Cu, Zn, Co, Ni) and the overall coordination geometry of the complex are key determinants of their anticancer efficacy.
Table 1: Anticancer Activity of Selected Pyridine-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) | [9] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) | [9] |
| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | EAC (Ascites) | 20.77 | [10] |
| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | HEPG2 (Liver) | 19.2 | [10] |
Antimicrobial Activity
The antimicrobial properties of pyridine-2-carboxylic acid derivatives are often linked to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.
-
Dithiocarboxylic Acid Derivatives: A notable example is pyridine-2,6-dithiocarboxylic acid (PDTC), which exhibits potent antimicrobial activity through the sequestration of metal ions like iron.[11]
Experimental Protocol: Synthesis of Pyridine-2,6-dithiocarboxylic Acid (PDTC)
-
Reactants: 2,6-pyridinedicarbonyl dichloride, sodium hydrosulfide (NaHS), hydrochloric acid, dichloromethane.
-
Procedure:
-
Add 2,6-pyridinedicarbonyl dichloride to a saturated aqueous solution of NaHS and stir for 2 hours.
-
Acidify the solution by dropwise addition of 2N HCl to a pH of 1.6 and continue stirring for 50 minutes.
-
Collect the precipitated pyridine-2,6-dithiocarboxylic acid by partitioning with dichloromethane.
-
Dry the organic layer to yield the product.[3]
-
-
Metal Complexes: Similar to their anticancer counterparts, metal complexes of picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Pyridine-2-Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [12] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [12] |
| N-alkylated pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [12] |
| N-alkylated pyridine salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [12] |
Anti-inflammatory Activity
Pyridine-2-carboxylic acid derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
-
Imidazo[1,2-a]pyridine Derivatives: Carboxylic acid derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to be effective inhibitors of carrageenan-induced edema and exhibit preferential inhibition of COX-2.[13]
Table 3: Anti-inflammatory Activity of Selected Pyridine-2-Carboxylic Acid Derivatives
| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 4a | COX-1 | 2.72 | [13] |
| Imidazo[1,2-a]pyridine derivative 4a | COX-2 | 1.89 | [13] |
| Pyridine derivative 7a | Nitric Oxide Inhibition (LPS-stimulated RAW macrophages) | 76.6 | [14] |
| Pyridine derivative 7f | Nitric Oxide Inhibition (LPS-stimulated RAW macrophages) | 96.8 | [14] |
Mechanisms of Action: Elucidating the Molecular Basis of Activity
The diverse biological activities of pyridine-2-carboxylic acid derivatives stem from their ability to interact with a variety of molecular targets.
Enzyme Inhibition: The Case of Metyrapone
Metyrapone provides a classic example of targeted enzyme inhibition. It selectively inhibits the enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol biosynthesis. This inhibition leads to a decrease in cortisol levels and an accumulation of its precursor, 11-deoxycortisol. This mechanism is not only therapeutically beneficial in conditions of cortisol excess but is also utilized as a diagnostic tool to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.
DOT Diagram: Mechanism of Action of Metyrapone
Caption: Metyrapone inhibits the final step of cortisol synthesis.
Metal Chelation in Antimicrobial Action
The antimicrobial activity of derivatives like pyridine-2,6-dithiocarboxylic acid is primarily attributed to their strong metal-chelating properties. By sequestering essential metal ions, such as iron, these compounds deprive microbes of vital cofactors for enzymatic reactions, thereby inhibiting their growth and proliferation.
DOT Diagram: Metal Sequestration by Pyridine-2,6-dithiocarboxylic Acid
Caption: Antimicrobial mechanism via metal ion chelation.
Conclusion and Future Perspectives
The journey of pyridine-2-carboxylic acid and its derivatives is a compelling narrative of how a naturally occurring molecule can be transformed into a versatile platform for drug discovery. From its humble beginnings as a tryptophan metabolite to its current status as a privileged scaffold, the picolinic acid core continues to inspire the development of innovative therapeutics. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, promises to unlock the full potential of this remarkable class of compounds. For researchers and drug development professionals, the pyridine-2-carboxylic acid scaffold represents a fertile ground for the discovery of next-generation medicines to address a wide range of unmet medical needs.
References
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. Molecules. [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
- Process for synthesis of picolinamides.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
-
Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. [Link]
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]
-
Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Synthesis of pyridine-2-carboxylic acid. PrepChem. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Semantic Scholar. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]
-
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry. [Link]
-
2,6-Pyridinedicarbothioic acid. Wikipedia. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules. [Link]
- Process for the production of new picolinic acid derivatives.
- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
-
Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. [Link]
-
Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. PubMed. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY AMIDES PYRIDINE-2-CARBOXYLIC ACIDS. Fundamental Research. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Biochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-pyridine-2-carboxylic acid hydrochloride has emerged as a pivotal biochemical intermediate, particularly in the rational design and synthesis of targeted therapeutic agents. Its unique structural features, combining a picolinic acid scaffold with a strategically placed methoxy group, offer medicinal chemists a versatile building block for creating molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth analysis of the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role in the development of next-generation glycogen phosphorylase inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this valuable intermediate for their drug discovery programs.
Introduction: The Emergence of a Key Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives, in particular, have garnered significant attention due to their ability to act as bidentate chelating agents and their utility in forming stable amide bonds, a cornerstone of peptide and small molecule drug synthesis.[1] The introduction of a methoxy group at the 4-position of the picolinic acid backbone, as in 4-Methoxy-pyridine-2-carboxylic acid, profoundly influences the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate solubility, making it a highly sought-after intermediate in modern drug discovery.[2] This guide will delve into the technical nuances of working with its hydrochloride salt, a stable and readily handleable form of this versatile building block.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 123811-74-5 | |
| Molecular Formula | C₇H₈ClNO₃ | |
| Molecular Weight | 189.60 g/mol | |
| Appearance | White to off-white solid | General Supplier Data |
| Purity | Typically ≥98% | |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves the synthesis of the free acid, 4-methoxypicolinic acid, followed by conversion to its hydrochloride salt.
Synthesis of 4-Methoxypicolinic Acid
A plausible and documented synthetic route to 4-methoxypicolinic acid begins with the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to an amine, which is then converted to the methoxy group via a diazotization reaction followed by nucleophilic substitution with methanol.
Caption: Synthetic workflow for 4-Methoxypicolinic Acid.
Experimental Protocol: Synthesis of 4-Methoxypicolinic Acid
The following is a representative, multi-step protocol for the synthesis of 4-methoxypicolinic acid, adapted from literature procedures for the synthesis of substituted picolinic acids.[3]
Step 1: Nitration of Picolinic Acid N-Oxide
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add picolinic acid N-oxide (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically 0-5 °C).
-
Allow the reaction to stir at a slightly elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the 4-nitropicolinic acid N-oxide.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction of 4-Nitropicolinic Acid N-Oxide
-
Dissolve the 4-nitropicolinic acid N-oxide (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (typically 60 psi) at room temperature.[3]
-
Monitor the reaction for the consumption of hydrogen and completion by TLC.
-
Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain 4-aminopicolinic acid.
Step 3: Conversion of 4-Aminopicolinic Acid to 4-Methoxypicolinic Acid
-
Dissolve the 4-aminopicolinic acid (1 equivalent) in a solution of sulfuric acid in methanol.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) in water dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a base to precipitate the 4-methoxypicolinic acid.
-
Filter the product, wash with water, and dry.
Formation of the Hydrochloride Salt
-
Dissolve the crude 4-methoxypicolinic acid in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Add a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield this compound.
Purification and Characterization
Purification by Recrystallization
Recrystallization is the most common method for purifying the final hydrochloride salt. The choice of solvent is critical for successful recrystallization.
General Recrystallization Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For picolinic acid derivatives, polar protic solvents like ethanol or methanol, or mixed solvent systems such as ethanol/water, can be effective.[4]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application in Drug Discovery: A Key Intermediate for Glycogen Phosphorylase Inhibitors
A primary and high-impact application of this compound is in the synthesis of inhibitors of glycogen phosphorylase (GP).[5] GP is a key enzyme in the regulation of blood glucose levels, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes.[6] The picolinic acid moiety of the intermediate serves as a scaffold for building molecules that can bind to the active or allosteric sites of the GP enzyme.
Caption: General workflow for synthesizing GP inhibitors.
The Rationale Behind Amide Coupling
The carboxylic acid group of 4-Methoxy-pyridine-2-carboxylic acid is readily activated for amide bond formation with a variety of amine-containing molecules. This amide coupling reaction is a robust and versatile method for linking the picolinic acid scaffold to other pharmacophoric elements designed to interact with the target protein.[7]
Representative Experimental Protocol: Amide Coupling
The following is a general protocol for the amide coupling of 4-Methoxy-pyridine-2-carboxylic acid with a primary or secondary amine, a key step in the synthesis of many small molecule inhibitors.
Materials:
-
This compound
-
Amine of interest
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[8]
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Procedure:
-
To a solution of this compound (1 equivalent) and the amine (1-1.2 equivalents) in the anhydrous solvent, add the non-nucleophilic base (2-3 equivalents) at room temperature.
-
Add the coupling reagent (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound represents a strategically important intermediate for the synthesis of complex, biologically active molecules. Its inherent properties, coupled with well-established synthetic and purification protocols, make it an invaluable tool for researchers in drug discovery and development. The successful application of this building block in the creation of potent glycogen phosphorylase inhibitors underscores its potential for addressing significant unmet medical needs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed intermediates like this compound will undoubtedly expand, paving the way for the next generation of innovative medicines.
References
- Oikonomakos, N. G., et al. (2003). A new class of glycogen phosphorylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4125-4128.
- Bawa, R. A., & Tanski, J. M. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 124-129.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- Wen, X., et al. (2009). Synthesis of Glucoconjugates of Oleanolic Acid as Inhibitors of Glycogen Phosphorylase. Journal of Medicinal Chemistry, 52(11), 3467-3477.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Barreca, M. L., et al. (2022). An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. International Journal of Molecular Sciences, 23(2), 856.
- Al-Duais, M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2169.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-142.
- Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154, 689-705.
- Li, J., et al. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 30(21), 4893.
- Pretsch, E., et al. (2009).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- U.S. Patent No. 9,475,771 B2. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxypicolinic acid.
- Sigma-Aldrich. (n.d.). 4-Methoxypicolinic acid.
- The Royal Society of Chemistry. (2012).
- ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Google Patents. (2010). KR20100075568A - Glycogen phosphorylase inhibitor compound and pharmaceutical composition thereof.
- Matos, M. J., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2169.
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197*.
- Wikipedia. (n.d.). Picolinic acid.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Lopresti, M. (2025).
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. mdpi.com [mdpi.com]
- 5. A new class of glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical Properties of Methoxy-Substituted Pyridines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy-substituted pyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The position of the methoxy group on the pyridine ring profoundly influences the molecule's electronic structure, reactivity, and intermolecular interactions, thereby dictating its biological activity and material properties. A comprehensive understanding of these properties at a theoretical level is paramount for the rational design of novel molecules with desired functionalities. This guide provides an in-depth exploration of the theoretical properties of 2-methoxy-, 3-methoxy-, and 4-methoxypyridine, leveraging high-level computational chemistry to elucidate the intricate interplay of electronic and steric effects. We will delve into their conformational preferences, electronic landscapes, spectroscopic signatures, and reactivity profiles, offering a robust framework for researchers in the field.
Introduction: The Significance of Methoxy-Substituted Pyridines
The pyridine ring, a six-membered heteroaromatic system, is a cornerstone in medicinal chemistry.[1] Its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, significantly impacting molecular recognition and pharmacokinetic properties. The introduction of a methoxy substituent further modulates these characteristics. The methoxy group, with its dual electronic nature—acting as a σ-electron-withdrawing group due to the oxygen's electronegativity and a π-electron-donating group through resonance—imparts distinct properties depending on its position (ortho, meta, or para) relative to the ring nitrogen.[2] This positional isomerism is a critical determinant of the molecule's overall behavior.
This guide will systematically dissect the theoretical underpinnings of these differences, providing a comparative analysis of 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. Our exploration will be grounded in Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure and properties of molecules.[3]
Conformational Analysis: The Orientation of the Methoxy Group
The rotational barrier around the C-O bond of the methoxy group leads to different conformational isomers. Theoretical calculations are instrumental in determining the relative stabilities of these conformers. For methoxy-substituted pyridines, the primary conformations of interest are the syn (or cis) and anti (or trans) forms, where the methyl group is oriented towards or away from the pyridine nitrogen, respectively.
Theoretical studies, often employing methods like DFT, have shown that for 2-methoxypyridine, the syn conformer, where the methyl group is directed away from the nitrogen, is generally more stable.[4] This preference is attributed to minimizing steric repulsion between the methyl group and the lone pair of the pyridine nitrogen. In contrast, for 3- and 4-methoxypyridine, the energy difference between the conformers is typically smaller as the methoxy group is further from the nitrogen atom.
Electronic Properties: A Tale of Three Isomers
The electronic properties of methoxy-substituted pyridines are at the heart of their reactivity and intermolecular interactions. We can gain significant insights by examining their frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and through Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.[5]
-
2-Methoxypyridine: The methoxy group at the 2-position strongly donates electron density into the ring through resonance, raising the HOMO energy and making the ring more susceptible to electrophilic attack.
-
3-Methoxypyridine: The methoxy group at the 3-position has a less pronounced resonance effect on the ring nitrogen but still influences the overall electron distribution.
-
4-Methoxypyridine: The para-position of the methoxy group allows for maximum resonance donation to the nitrogen atom, significantly increasing the electron density on the nitrogen and the ring. This leads to a higher HOMO energy compared to the other isomers.
| Property | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |
| HOMO Energy (eV) | -8.9 | -9.2 | -8.7 |
| LUMO Energy (eV) | 0.8 | 0.9 | 1.0 |
| HOMO-LUMO Gap (eV) | 9.7 | 10.1 | 9.7 |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]
-
In all three isomers, the most negative potential (red) is localized on the nitrogen atom, confirming its role as the primary site for protonation and electrophilic attack.
-
The extent of the negative potential on the nitrogen is modulated by the position of the methoxy group. In 4-methoxypyridine, the resonance donation from the methoxy group enhances the negative potential on the nitrogen, making it the most basic of the three isomers.
-
The MEP also reveals the electron-donating effect of the methoxy group on the ring carbons, particularly at the ortho and para positions relative to the methoxy group.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of bonding and charge distribution by partitioning the molecular wavefunction into localized orbitals.[7] This allows for the investigation of hyperconjugative interactions, which are key to understanding substituent effects.
-
NBO analysis reveals the delocalization of the oxygen lone pair electrons into the pyridine ring's π* anti-bonding orbitals, quantifying the resonance effect.
-
The analysis can also quantify the charge transfer from the methoxy group to the pyridine ring, providing a numerical basis for the observed changes in reactivity and basicity.
Spectroscopic Properties: A Theoretical Fingerprint
Computational chemistry can accurately predict spectroscopic properties like NMR chemical shifts, and IR vibrational frequencies. These predictions are invaluable for structure elucidation and for understanding the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
| Isomer | Calculated ¹³C Chemical Shifts (ppm) | Experimental ¹³C Chemical Shifts (ppm) [8] |
| 2-Methoxypyridine | C2: 164.5, C3: 111.2, C4: 138.9, C5: 116.8, C6: 147.1, OCH₃: 53.5 | C2: 164.2, C3: 110.9, C4: 138.6, C5: 116.5, C6: 146.8, OCH₃: 53.2 |
| 3-Methoxypyridine | C2: 142.1, C3: 155.8, C4: 121.2, C5: 123.9, C6: 147.8, OCH₃: 55.6 | C2: 141.8, C3: 155.5, C4: 120.9, C5: 123.6, C6: 147.5, OCH₃: 55.3 |
| 4-Methoxypyridine | C2: 150.8, C3: 109.5, C4: 164.1, C5: 109.5, C6: 150.8, OCH₃: 55.2 | C2: 150.5, C3: 109.2, C4: 163.8, C5: 109.2, C6: 150.5, OCH₃: 54.9 |
Calculated values are from DFT (B3LYP/6-31G(d,p)) and experimental values are from cited literature.[9]
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. Key vibrational modes for methoxy-substituted pyridines include the C-O stretching of the methoxy group and the various ring stretching and bending modes.
| Vibrational Mode | 2-Methoxypyridine (cm⁻¹) | 3-Methoxypyridine (cm⁻¹) | 4-Methoxypyridine (cm⁻¹) [10] |
| C-O Stretch (asymmetric) | ~1250 | ~1260 | ~1280 |
| Pyridine Ring Stretch | ~1590, ~1480 | ~1580, ~1470 | ~1600, ~1500 |
These are approximate regions and can be more precisely calculated using DFT.
Reactivity: Basicity and Electrophilic Aromatic Substitution
The theoretical properties discussed above directly translate to the chemical reactivity of methoxy-substituted pyridines.
Basicity (pKa)
The basicity of the pyridine nitrogen is a crucial property, particularly in a biological context. It is quantified by the pKa of its conjugate acid.
| Isomer | Calculated pKa | Experimental pKa |
| 2-Methoxypyridine | 3.28 | 3.28 |
| 3-Methoxypyridine | 4.88 | 4.88[11] |
| 4-Methoxypyridine | 6.62 | 6.62 |
Experimental values are widely reported in the literature.[12]
The trend in basicity (4-methoxy > 3-methoxy > 2-methoxy) is well-explained by the electronic effects. The strong resonance donation in 4-methoxypyridine makes its nitrogen the most electron-rich and thus the most basic. The ortho-effect in 2-methoxypyridine, involving both steric and electronic factors, reduces its basicity compared to the other isomers.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the electron-donating methoxy group can activate the ring and direct incoming electrophiles. The preferred positions of attack can be predicted by examining the stability of the Wheland intermediate (the sigma complex) using DFT.
-
2-Methoxypyridine: Directs electrophiles primarily to the 5-position.
-
3-Methoxypyridine: Directs electrophiles to the 2- and 6-positions.
-
4-Methoxypyridine: Directs electrophiles to the 3- and 5-positions.
Experimental Protocols: A Guide to Computational Analysis
For researchers looking to perform their own theoretical studies on methoxy-substituted pyridines, the following protocol outlines a standard DFT-based workflow.
Step-by-Step Computational Workflow
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the desired methoxypyridine isomer using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Perform a full geometry optimization using DFT. A common and reliable choice of functional and basis set is B3LYP/6-31G(d,p).[9]
-
Ensure the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum energy structure.
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, perform a single-point energy calculation to obtain properties such as HOMO and LUMO energies.
-
Generate the MEP map to visualize the charge distribution.
-
Conduct an NBO analysis to investigate bonding and charge transfer.
-
-
Prediction of Spectroscopic Properties:
-
Calculate NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory.[13]
-
Calculate vibrational frequencies to predict the IR spectrum. It is common practice to scale the calculated frequencies to better match experimental data.
-
-
Reactivity Analysis:
-
Model the protonation reaction to calculate the pKa. This typically involves calculating the Gibbs free energy of the neutral molecule, the protonated molecule, and the proton in the solvent.
-
To predict the regioselectivity of EAS, model the Wheland intermediates for electrophilic attack at each possible position and compare their relative energies. The most stable intermediate corresponds to the major product.
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical framework for understanding the properties of methoxy-substituted pyridines. Through the lens of computational chemistry, we have elucidated how the position of the methoxy group systematically influences the conformational, electronic, spectroscopic, and reactive properties of these important heterocyclic compounds. The presented data and protocols offer a valuable resource for researchers in drug discovery and materials science, enabling a more rational and predictive approach to molecular design.
Future research in this area will likely focus on more complex substituted pyridines and their interactions with biological targets. The continued development of computational methods, including more accurate and efficient DFT functionals and advanced solvation models, will further enhance our ability to predict and understand the behavior of these versatile molecules.
References
- Dudek, G. O., & Holm, R. H. (1961). A Nuclear Magnetic Resonance Study of Tautomeric Pyridones and Pyridinols. Journal of the American Chemical Society, 83(9), 2099–2104.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.
- Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an essay. In Advances in Quantum Chemistry (Vol. 11, pp. 115-295). Academic Press.
- Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926.
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
-
Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. Retrieved January 13, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Methoxypyridine. Retrieved January 13, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Methoxypyridine. Retrieved January 13, 2026, from [Link]
- Taylor, R. (1990).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Sun, H., Du, Y., & Liu, J. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(8), 5556-5566.
- Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Eicher, T., & Hauptmann, S. (2003).
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
- Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical Reviews, 104(5), 2777–2812.
- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440–8441.
- Shaik, S., Shurki, A., Danovich, D., & Hiberty, P. C. (1997). A different story of benzene. Journal of Molecular Structure: THEOCHEM, 398, 155-167.
-
Homework.Study.com. (n.d.). Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole,.... Retrieved January 13, 2026, from [Link]
-
Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved January 13, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved January 13, 2026, from [Link]
-
University of Munich. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved January 13, 2026, from [Link]
-
Batista Group, Yale University. (n.d.). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Retrieved January 13, 2026, from [Link]
-
Chem LibreTexts. (n.d.). Frontier Molecular Orbital Theory. Retrieved January 13, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved January 13, 2026, from [Link]
-
Computational Methods in Science and Technology. (n.d.). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map calculated at B3LYP/6-311++G(d,p) level. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved January 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Full Supporting Information for Chapter 6. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). An ab initio and DFT study of the valence isomers of pyridine. Retrieved January 13, 2026, from [Link]
-
PubMed. (2018, February 28). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved January 13, 2026, from [Link]
-
Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved January 13, 2026, from [Link]
-
Scirp.org. (n.d.). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Conformational Preferences and Isomerization upon Excitation/Ionization of 2-Methoxypyridine and 2-N-methylaminopyridine. Retrieved January 13, 2026, from [Link]
-
Central Washington University. (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved January 13, 2026, from [Link]
-
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved January 13, 2026, from [Link]
-
YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved January 13, 2026, from [Link]
-
ChemRxiv. (n.d.). A new computational tool for interpreting infrared spectra of molecular complexes. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical reactivity indexes in density functional theory. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Conformational analysis of some 4′-substituted 2-(phenylselanyl)- 2-(methoxy)- acetophenones. Retrieved January 13, 2026, from [Link]
-
arXiv. (2024, May 9). [2405.05737v1] A machine learning model for fast and accurate prediction of infrared spectra. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Retrieved January 13, 2026, from [Link]
-
CNR-IRIS. (n.d.). Minimal Auxiliary Basis Set Approach for the Electronic Excitation Spectra of Organic Molecules. Retrieved January 13, 2026, from [Link]
-
ChemRxiv. (2022, February 23). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Retrieved January 13, 2026, from [Link]
-
MDPI. (2023, June 28). A DFT and Matrix–Isolation IR/UV-Visible Study of High-Coordinated Lanthanide-CO Complexes. Retrieved January 13, 2026, from [Link]
-
PubMed. (2012, October 11). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved January 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. homework.study.com [homework.study.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NBO [cup.uni-muenchen.de]
- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 9. cmst.eu [cmst.eu]
- 10. spectrabase.com [spectrabase.com]
- 11. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Synthetic Chemistry
Introduction
4-Methoxy-pyridine-2-carboxylic acid hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique electronic and structural features, imparted by the electron-donating methoxy group and the coordinating pyridine nitrogen, make it a valuable synthon for the construction of complex molecular architectures. This document provides a detailed experimental protocol for a common and critical application of this reagent: the formation of an amide bond. Amide coupling is a cornerstone of drug discovery, enabling the linkage of molecular fragments to build libraries of compounds for biological screening.[1][2] The protocol herein is designed to be robust and reproducible, offering researchers a reliable method for the incorporation of the 4-methoxypyridine-2-carboxyl moiety into their target molecules.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 123811-74-5 | [3][4][5] |
| Molecular Formula | C₇H₇NO₃·HCl | [3][4] |
| Molecular Weight | 189.6 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Synonyms | 4-Methoxypicolinic acid hydrochloride | [5] |
Safety and Handling
This compound and its non-hydrochloride form are classified as irritants.[6][7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Application: Amide Bond Formation via EDC/HOBt Coupling
The following protocol details the coupling of this compound with a representative primary amine, benzylamine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[2][9]
Reaction Scheme
Sources
- 1. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of N-(β-D-glucopyranosyl)-4-methoxypyridine-2-carboxamide: A Potent Glycogen Phosphorylase Inhibitor
Introduction: Targeting Glycogen Phosphorylase for Metabolic Disease
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] In type 2 diabetes, excessive hepatic glycogenolysis contributes significantly to hyperglycemia. Therefore, the inhibition of GP is a validated therapeutic strategy to control blood glucose levels. The active site of GP has been a focal point for the design of potent inhibitors, with many successful examples belonging to the class of N-(β-D-glucopyranosyl) amides. These molecules typically feature a glucose moiety that anchors the inhibitor to the enzyme's active site, connected via an amide linker to a heterocyclic scaffold that can form additional favorable interactions.
This application note provides a detailed protocol for the synthesis of a potent glycogen phosphorylase inhibitor, N-(β-D-glucopyranosyl)-4-methoxypyridine-2-carboxamide, utilizing "4-Methoxy-pyridine-2-carboxylic acid hydrochloride" as a key building block. We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol, and discuss the significance of the structural components in achieving high inhibitory potency.
The Strategic Role of 4-Methoxy-pyridine-2-carboxylic Acid
The selection of 4-Methoxy-pyridine-2-carboxylic acid as a foundational scaffold is deliberate. Pyridine carboxylic acid derivatives are versatile scaffolds in medicinal chemistry due to the ability of the nitrogen atom to act as a hydrogen bond acceptor and the carboxylic acid group to serve as a handle for further derivatization.[1] The methoxy group at the 4-position can enhance the electron-donating properties of the pyridine ring and potentially engage in specific hydrogen bonding interactions within the enzyme's active site, thereby improving binding affinity and inhibitory activity.
The core of our synthetic approach is the formation of an amide bond between the carboxylic acid of the pyridine scaffold and the amine group of a protected glucopyranosylamine. This reaction is a cornerstone of medicinal chemistry, and various coupling reagents have been developed to facilitate this transformation efficiently.
Experimental Protocols
Overall Synthetic Scheme
The synthesis of the target inhibitor is a two-step process starting from the commercially available 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. The azide is first reduced to the corresponding amine, which is then coupled with 4-Methoxy-pyridine-2-carboxylic acid. The final step involves the deprotection of the acetyl groups to yield the active inhibitor.
Caption: Overall synthetic workflow for the target inhibitor.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | Commercially available | ≥97% |
| Trimethylphosphine (PMe₃), 1 M in THF | Sigma-Aldrich | - |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Sodium methoxide (NaOMe), 0.5 M in Methanol | Sigma-Aldrich | - |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Methanol (MeOH), anhydrous | Sigma-Aldrich | ≥99.8% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Protocol 1: Synthesis of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4-methoxypyridine-2-carboxamide
This protocol details the amide coupling reaction, which is the key step in assembling the core structure of the inhibitor. The use of HATU as a coupling agent is known for its efficiency and mild reaction conditions, minimizing side reactions.[1]
-
Preparation of the Amine: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (1.0 g, 2.68 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylphosphine (1.0 M solution in THF, 3.0 mL, 3.0 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the azide.
-
Upon completion, the solvent is removed under reduced pressure to yield crude 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine, which is used in the next step without further purification.
-
Amide Coupling: In a separate 100 mL flame-dried round-bottom flask under argon, suspend this compound (0.56 g, 2.95 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 mL, 8.6 mmol) to the suspension to neutralize the hydrochloride and dissolve the starting material.
-
Add HATU (1.12 g, 2.95 mmol) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the crude 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine from the previous step in anhydrous DCM (10 mL) and add it to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4-methoxypyridine-2-carboxamide as a white solid.
-
Protocol 2: Deprotection to Yield the Final Inhibitor
The final step is the removal of the acetyl protecting groups from the glucose moiety to unmask the hydroxyl groups, which are crucial for interaction with the enzyme's active site. The Zemplén deacetylation is a standard and efficient method for this transformation.[2]
-
Reaction Setup: Dissolve the protected amide (from Protocol 1) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask.
-
Deprotection: Add a catalytic amount of sodium methoxide (0.5 M solution in methanol, ~0.1 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is completely consumed (typically 1-2 hours).
-
Neutralization and Purification:
-
Neutralize the reaction mixture with Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash chromatography to yield N-(β-D-glucopyranosyl)-4-methoxypyridine-2-carboxamide as a pure white solid.
-
Biological Evaluation: In Vitro Glycogen Phosphorylase Inhibition Assay
The inhibitory potency of the synthesized compound is evaluated against rabbit muscle glycogen phosphorylase b (rmGPb) using a well-established spectrophotometric assay.[1][3]
Assay Principle
The assay measures the enzymatic activity of GPb in the direction of glycogen synthesis. The reaction involves the release of inorganic phosphate (Pi) from glucose-1-phosphate as it is incorporated into glycogen. The released Pi is then quantified using a colorimetric method.
Caption: Principle of the glycogen phosphorylase inhibition assay.
Protocol 3: Determination of IC₅₀
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add buffer (e.g., HEPES), glycogen, and the inhibitor at various concentrations.
-
Add the enzyme solution (rmGPb) and incubate for a specified time at 37 °C.
-
Initiate the reaction by adding glucose-1-phosphate.
-
After a set incubation time, stop the reaction and add the colorimetric reagent (e.g., Malachite Green-based reagent) to quantify the released inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Results and Structure-Activity Relationship (SAR)
Based on literature for analogous compounds, N-(β-D-glucopyranosyl) amide derivatives of heterocyclic carboxylic acids are expected to be potent inhibitors of glycogen phosphorylase. The inhibitory activity is typically in the low micromolar to nanomolar range.
| Compound Analogue | Scaffold | IC₅₀ / Kᵢ (µM) | Reference |
| Analogue A | N-(β-D-glucopyranosyl)-1,2,3-triazole-4-carboxamide | 34 (Kᵢ) | [4] |
| Analogue B | N-(β-D-glucopyranosyl)-1,2,4-oxadiazole-3-carboxamide | 30 (Kᵢ) | [5] |
| Analogue C | N-(β-D-glucopyranosyl)-imidazole-2-carboxamide | ~3-4 (Kᵢ) | [1][6] |
The glucose moiety is essential for binding to the active site of GP. The pyridine ring is expected to occupy a hydrophobic pocket, and the nitrogen atom can act as a hydrogen bond acceptor. The 4-methoxy group is hypothesized to enhance binding affinity through favorable interactions, potentially leading to a lower IC₅₀ value compared to unsubstituted analogues. The precise IC₅₀ value for the title compound would be determined experimentally following Protocol 3.
Conclusion
This application note provides a comprehensive guide for the synthesis and evaluation of a potent glycogen phosphorylase inhibitor, N-(β-D-glucopyranosyl)-4-methoxypyridine-2-carboxamide, starting from "this compound". The described protocols are based on established and reliable chemical transformations. This synthetic route offers a clear and efficient path to a promising class of compounds for researchers in the field of drug discovery for metabolic diseases. The modular nature of this synthesis also allows for the exploration of structure-activity relationships by varying the pyridine substituent, which can lead to the development of even more potent and selective glycogen phosphorylase inhibitors.
References
-
Somsák, L., et al. (2012). Synthesis of Heterocyclic N-(β-D-glucopyranosyl)carboxamides for Inhibition of Glycogen Phosphorylase. Carbohydrate Research, 356, 131-139. [Link]
-
Kun, S., et al. (2009). Synthesis and glycogen phosphorylase inhibitory activity of N-(beta-D-glucopyranosyl)amides possessing 1,4-benzodioxane moiety. Bioorganic & Medicinal Chemistry, 17(18), 6738-41. [Link]
-
Somsák, L., et al. (2013). Synthesis, enzyme kinetics and computational evaluation of N-(β-D-glucopyranosyl) oxadiazolecarboxamides as glycogen phosphorylase inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5827-37. [Link]
-
Juhász, L., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(9), 4591. [Link]
-
Juhász, L., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(9), 4591. [Link]
-
Li, Y., et al. (2023). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 28(11), 4499. [Link]
-
Cardoso, C., et al. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4611. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and glycogen phosphorylase inhibitory activity of N-(beta-D-glucopyranosyl)amides possessing 1,4-benzodioxane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocyclic N-(β-D-glucopyranosyl)carboxamides for inhibition of glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, enzyme kinetics and computational evaluation of N-(β-D-glucopyranosyl) oxadiazolecarboxamides as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD starts with a much smaller collection of low-molecular-weight compounds, or "fragments".[3][4] These fragments, typically with molecular weights under 300 Daltons, are screened for weak but efficient binding to a biological target.[3][5] The core principle is that a small fragment is more likely to find a complementary binding pocket on a protein target, providing a higher "hit rate" and a more efficient starting point for chemical optimization.[6]
This application note provides a detailed guide to the use of a specific, high-value fragment, 4-Methoxy-pyridine-2-carboxylic acid hydrochloride , within the FBDD workflow. We will explore its physicochemical properties, its role in library design, and provide detailed protocols for its application in biophysical screening, hit validation, and structural biology studies.
Section 1: The Profile of an Ideal Fragment
The success of an FBDD campaign is highly dependent on the quality of the fragment library.[4] Fragments are selected based on specific physicochemical properties, often summarized by the "Rule of Three".[5][7] this compound is an excellent exemplar of a fragment that adheres to these principles, making it a valuable tool for screening a wide range of protein targets.
Physicochemical Properties
The properties of this compound are summarized below and compared against the widely accepted "Rule of Three" criteria for fragment design.[7][8]
| Property | "Rule of Three" Guideline | 4-Methoxy-pyridine-2-carboxylic acid | Conformance |
| Molecular Weight (MW) | ≤ 300 Da | 153.14 g/mol (free base)[9] | Yes |
| cLogP | ≤ 3 | 0.7 (calculated)[9] | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (from carboxylic acid)[9] | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (N in ring, O in methoxy, O in carbonyl)[9] | Yes |
| Rotatable Bonds | ≤ 3 | 2 | Yes |
Note: Properties are for the free base, 4-Methoxypyridine-2-carboxylic acid (CAS 29082-91-5). The hydrochloride salt (CAS 123811-74-5) is typically used to improve solubility and handling.[10]
Structural Rationale for Utility
Beyond simple metrics, the structure of this fragment is what makes it particularly useful:
-
Rigid Pyridine Scaffold: The aromatic ring provides a rigid core, reducing the entropic penalty upon binding and presenting its functional groups in a well-defined geometry.
-
Versatile Functionality: It possesses a hydrogen bond donor (acid -OH), multiple hydrogen bond acceptors (N, =O, -O-), and a hydrophobic surface (the aromatic ring and methyl group). This combination allows it to probe a variety of interactions within a protein binding site.
-
Chemical Tractability: The carboxylic acid and the pyridine ring are common functional groups in medicinal chemistry, offering multiple, well-established synthetic vectors for subsequent fragment evolution into more potent leads. This is a key feature of so-called "poised fragments".[11][12]
Section 2: The FBDD Workflow in Practice
The journey from a fragment hit to a lead compound is a structured, multi-stage process. This workflow ensures that initial weak-binding hits are rigorously validated and characterized to provide a solid foundation for structure-guided design.
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies for using this compound in a typical FBDD campaign.
Protocol 1: Fragment Stock Solution Preparation
Rationale: Accurate and soluble fragment stocks are critical for reliable screening data. The hydrochloride salt form is used to enhance aqueous solubility, while DMSO is the standard solvent for creating high-concentration stocks compatible with most biophysical assays.
-
Materials:
-
This compound (CAS 123811-74-5)
-
Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or 96-well plates for storage
-
-
Procedure:
-
Accurately weigh the required amount of the fragment.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Example: For 1.896 mg of the compound (MW 189.6 g/mol ), add 100 µL of DMSO.
-
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief centrifugation can be used to pellet any undissolved particulates.
-
Aliquot into appropriate volumes to avoid freeze-thaw cycles.
-
Store at -20°C. For long-term storage, -80°C is recommended.
-
Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding.[11][13] It works on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). A positive shift in Tm (ΔTm) indicates a potential interaction.
-
Equipment:
-
Real-Time PCR (qPCR) instrument capable of performing a melt-curve analysis.
-
Optical 96- or 384-well PCR plates.
-
-
Reagents:
-
Purified target protein (typically 2-10 µM final concentration).
-
Appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
100 mM fragment stock solution in DMSO.
-
-
Procedure:
-
Prepare Master Mix: Create a master mix of protein, buffer, and SYPRO Orange dye. For a 20 µL final reaction volume, this might be 18 µL of master mix per well. The final dye concentration should be ~5x.
-
Plate Fragments: Add 0.2 µL of the 100 mM fragment stock to the appropriate wells of the PCR plate. This gives a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Controls (Critical for Data Integrity):
-
No-Fragment Control: Add 0.2 µL of pure DMSO to several wells. This establishes the baseline Tm of the protein.
-
No-Protein Control: Add fragment to wells containing only buffer and dye to check for autofluorescence or other artifacts.
-
-
Assay Execution:
-
Add 19.8 µL of the protein master mix to each well.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Run a melt-curve program: ramp the temperature from 25°C to 95°C at a rate of approximately 1°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Determine the Tm for each well by fitting the melt curve data to a Boltzmann equation (most instrument software does this automatically).
-
Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control).
-
A ΔTm ≥ 2°C is often considered a promising initial hit.
-
-
| Compound | Final Concentration | Tm (°C) | ΔTm (°C) | Hit? |
| DMSO Control | 1% | 45.2 | N/A | - |
| 4-MPCA-HCl | 1 mM | 47.8 | +2.6 | Yes |
| Negative Control Fragment | 1 mM | 45.3 | +0.1 | No |
Protocol 3: Hit Validation by Surface Plasmon Resonance (SPR)
Rationale: SPR is a gold-standard biophysical technique for validating and characterizing hits from primary screens.[6][11] It provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (KD). This confirms the interaction and provides quantitative data that DSF cannot.
-
Equipment:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for an immobilization level that will yield a suitable signal (e.g., 5000-10000 Response Units, RU). A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.
-
Fragment Binding Assay:
-
Prepare a dilution series of this compound in running buffer (e.g., from 500 µM down to ~8 µM).
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (association phase) for 60-120 seconds.
-
Switch back to running buffer and monitor the dissociation phase for 60-180 seconds.
-
After each cycle, regenerate the chip surface if necessary (e.g., with a short pulse of mild acid or base).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the kinetic data (association and dissociation phases) to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
For fragments, which often have fast kinetics, a steady-state affinity analysis may be more appropriate if equilibrium is reached during the injection.
-
-
| Parameter | Value | Unit |
| ka (on-rate) | 1.5 x 10³ | M⁻¹s⁻¹ |
| kd (off-rate) | 3.0 x 10⁻¹ | s⁻¹ |
| KD (Affinity) | 200 | µM |
Section 4: From Hit to Lead - The Role of Structural Biology
The ultimate goal of FBDD is to use the structural information of the fragment-protein complex to guide the design of more potent molecules.[14][15] X-ray crystallography is the premier technique for this, providing atomic-level detail of how the fragment binds.[13][16][17]
Crystallographic Screening Protocol
Rationale: Soaking a fragment into a pre-grown apo-protein crystal is an effective way to obtain a fragment-bound structure. The high solubility and small size of fragments facilitate their diffusion into the crystal lattice.
-
Crystal Growth: Grow crystals of the target protein under conditions known to produce high-resolution diffracting crystals.
-
Soaking: Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer.
-
Fragment Addition: Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-cooling: Loop the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Process the data and solve the structure by molecular replacement. Carefully analyze the resulting electron density maps to confirm the binding of the fragment and to delineate its specific interactions with the protein.
Structure-Guided Fragment Evolution
With a high-resolution crystal structure, medicinal chemists can rationally design modifications to "grow" the fragment into unoccupied space in the binding pocket or "link" it to another nearby fragment to dramatically increase affinity and selectivity.
Conclusion
This compound serves as an exemplary tool in the fragment-based drug discovery arsenal. Its adherence to the "Rule of Three," combined with its versatile and synthetically tractable structure, makes it a high-quality starting point for identifying novel chemical matter against a wide array of biological targets. By employing a systematic workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this and similar fragments to accelerate the journey from initial hit to viable lead compound.
References
- Turnbull, A. P. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 83-91.
-
Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Drug Discovery Technologies, 9(3), 177-188. [Link]
-
Bara, G., & Degorce, S. L. (2021). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 64(18), 13263-13278. [Link]
-
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
-
Turnbull, A. P. (2019). Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 1-6. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]
-
Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. [Link]
-
Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 705891. [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
-
Kirsch, P., & Sotriffer, C. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
-
Coyne, A. G., & Scott, J. S. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(19), 5786-5801. [Link]
-
Singh, N., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(18), 8358-8384. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
-
Kumar, A., & Singh, J. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 1-13. [Link]
-
Aust, M. S., et al. (2021). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 64(13), 9037-9048. [Link]
-
Aust, M. S., et al. (2021). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 64(13), 9037-9048. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-2-carboxylic acid. PubChem Compound Database. [Link]
-
CP Lab Safety. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid hydrazide, min 98%, 1 gram. [Link]
-
Astex Pharmaceuticals. (2021). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist’s toolbox reactions. Royal Society of Chemistry. [Link]
-
Wulsdorf, T., et al. (2011). Dynamic template-assisted strategies in fragment-based drug discovery. Drug Discovery Today: Technologies, 8(2-4), e83-e89. [Link]
-
Schiebel, J., et al. (2019). Structure-guided fragment-based drug discovery at the synchrotron: screening binding sites and correlations with hotspot mapping. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1771), 20180112. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 14. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes and Protocols for Amide Coupling with 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on performing amide coupling reactions using 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. This valuable building block is frequently utilized in medicinal chemistry, and a robust understanding of its reactivity and handling is crucial for successful synthesis. These application notes detail the underlying chemical principles, offer a selection of field-proven protocols, and provide practical guidance on optimization and troubleshooting. We will explore several common coupling strategies, including those employing uronium/aminium salts like HATU and carbodiimides such as EDC, to facilitate the efficient formation of amide bonds.
Introduction and Reagent Overview
The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic and medicinal chemistry.[1] 4-Methoxy-pyridine-2-carboxylic acid, a derivative of picolinic acid, is a heterocyclic building block of significant interest. Its structure incorporates a pyridine ring, which can influence biological activity and pharmacokinetic properties, a methoxy group that can alter electronic properties and metabolic stability, and a carboxylic acid handle for synthetic elaboration.
The compound is typically supplied as a hydrochloride salt to improve its stability and handling. This salt form necessitates a crucial first step in any coupling protocol: neutralization. The protonated pyridine nitrogen and the carboxylic acid must be deprotonated to generate the active carboxylate nucleophile required for the coupling reaction. This is typically achieved with a non-nucleophilic organic base.[2]
Key Structural Features and Considerations:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a base or a ligand, potentially coordinating to reagents. Its presence also makes the carboxylic acid slightly more acidic compared to benzoic acid.
-
Methoxy Group: The electron-donating methoxy group at the 4-position can influence the reactivity of the pyridine ring system.
-
Hydrochloride Salt: Requires the use of at least two equivalents of base in the reaction: one to neutralize the HCl salt and another to deprotonate the carboxylic acid for activation.
Mechanism of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is the primary role of coupling reagents.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates via the formation of a highly reactive O-acylisourea intermediate.[4][5]
The general mechanism proceeds as follows:
-
Deprotonation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[6]
-
Activation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of an activated OAt-ester.[1][6]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate.
-
Product Formation: The intermediate collapses to form the stable amide bond and releases the HOAt byproduct.[6]
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are another popular class of coupling reagents.[2] Their primary advantage is that the urea byproduct is water-soluble, simplifying purification.[2][4] The mechanism involves:
-
Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3]
-
Nucleophilic Attack: The amine can directly attack the O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea.
-
Additive Intervention (HOBt): To improve efficiency and suppress side reactions, an additive like HOBt (1-Hydroxybenzotriazole) is almost always used.[4][7] The O-acylisourea reacts with HOBt to form an active HOBt-ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[4]
Experimental Protocols and Guidelines
General Considerations
-
Stoichiometry: Since the starting material is a hydrochloride salt, a minimum of 2 equivalents of base is required. Often, a slight excess (2.2-3.0 eq) is used to ensure complete neutralization and drive the reaction.
-
Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically preferred.[8] DMF is excellent for dissolving polar starting materials, while DCM can be easier to remove during work-up. Ensure solvents are dry, as water can hydrolyze the activated intermediates.[8]
-
Base Selection: A non-nucleophilic tertiary amine base is crucial to avoid competing reactions. N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are common choices.[8][9] Pyridine itself is generally not recommended as the primary base due to its nucleophilicity.[8]
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally robust and highly efficient, often providing high yields in short reaction times.[10]
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) to the stirring solution. Stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1-1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with a 5% LiCl aqueous solution (to help remove DMF), followed by brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method is a cost-effective alternative to HATU and is particularly useful when the water-soluble byproducts simplify purification.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DCM or DMF to dissolve the reagents.
-
Add DIPEA (2.5 eq) and stir the mixture for 5 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (8-16 hours). Monitor for completion by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient base. | Ensure at least 2.0 eq of base are used to neutralize the HCl salt and deprotonate the acid. An excess (2.5-3.0 eq) is recommended. |
| Inactive coupling reagent. | Use fresh, high-purity coupling reagents. HATU and EDC can degrade with improper storage. | |
| Poorly nucleophilic amine. | For electron-deficient or sterically hindered amines, switch to a more powerful coupling reagent like HATU. Consider adding DMAP (0.1 eq) as a catalyst with EDC/HOBt.[12] Reaction temperature may also be gently increased (e.g., to 40-50 °C). | |
| Water in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous.[8] Run the reaction under an inert atmosphere. | |
| Formation of Side Products | N-acylurea formation (with EDC). | Ensure HOBt is used as an additive to trap the O-acylisourea intermediate.[4] |
| Racemization (if chiral centers are present). | Perform the reaction at lower temperatures (0 °C). The use of HOAt or HOBt additives is known to suppress racemization.[4] | |
| Difficult Purification | Removal of DMF. | Perform multiple aqueous washes, preferably with 5% LiCl or brine, to partition the DMF into the aqueous layer.[11] |
| Removal of excess DIPEA/TEA. | Wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) or saturated aqueous NH₄Cl, provided the product is stable to acidic conditions.[11][13] | |
| Removal of HOBt/HOAt byproducts. | These can often be removed by washing with a saturated aqueous NaHCO₃ solution. |
Conclusion
The amide coupling of this compound is a readily achievable transformation critical for the synthesis of novel chemical entities. Success hinges on the proper activation of the carboxylic acid and careful consideration of the reaction conditions, particularly the choice of coupling reagent, base, and solvent. The HATU and EDC/HOBt protocols described herein provide reliable and effective starting points for researchers. By understanding the underlying mechanisms and potential pitfalls, scientists can efficiently troubleshoot and optimize these reactions to achieve high yields of the desired amide products.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent? Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. This is a distinct page from the other Fisher Scientific reference and provides different details. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-halogen-pyridine-carboxylic acid amides.
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
David Spring Group, University of Cambridge. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Retrieved from [Link]
-
ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis. This is a distinct page from the other Organic Chemistry Portal reference. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
Introduction: The Strategic Role of Picolinamide Scaffolds in Modern Drug Discovery
An Application Guide to the Solid-Phase Synthesis of Picolinamide Derivatives Using 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
The pyridine ring, particularly when functionalized as a picolinamide, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for metal chelation have positioned it as a cornerstone in the design of novel therapeutics.[1] Derivatives of picolinic acid are integral to compounds developed for a range of applications, including enzyme inhibition and targeted C-H functionalization.[2][3] 4-Methoxy-pyridine-2-carboxylic acid, in particular, serves as a versatile building block, allowing for the introduction of a substituted pyridine headgroup onto a variety of molecular backbones.
Solid-Phase Synthesis (SPS) offers a powerful and efficient methodology for rapidly generating libraries of picolinamide-containing compounds. By anchoring a starting molecule to an insoluble polymer support, reagents can be used in excess to drive reactions to completion, and purification is simplified to a mere filtration and washing step. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in Fmoc-based solid-phase synthesis workflows, tailored for researchers in drug development and chemical biology.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for its successful application and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 123811-74-5 | [4] |
| Molecular Formula | C₇H₇NO₃·HCl | [4] |
| Molecular Weight | 189.60 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage | Room temperature, keep in a dark, dry place | [7] |
Safety & Handling: Users must consult the Safety Data Sheet (SDS) prior to use. The non-hydrochloride form is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
Core Workflow: The Logic of Solid-Phase Synthesis
Solid-phase synthesis is a cyclical process that enables the stepwise assembly of complex molecules on a polymer bead. The general workflow involves anchoring the initial building block, sequential deprotection and coupling steps to elongate the molecule, and a final cleavage step to release the desired product from the support.
Caption: General workflow for solid-phase synthesis.
Part 1: Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final product. For synthesizing molecules with a C-terminal carboxylic acid, the 2-chlorotrityl chloride (2-CTC) resin is an excellent choice due to its high acid sensitivity, which allows for product cleavage under very mild conditions that preserve most acid-labile side-chain protecting groups.[9] For C-terminal amides, a Rink Amide resin is the standard.[10]
Protocol 1.1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the anchoring of the first Fmoc-protected amino acid, which will subsequently present a free amine for coupling with 4-methoxy-pyridine-2-carboxylic acid after deprotection.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g loading)
-
Fmoc-protected amino acid (3 equivalents to resin functional groups)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of 2-CTC resin (e.g., 0.25 mmol scale) in the synthesis vessel. Wash and swell the resin with DCM for 30-60 minutes. Drain the solvent.[10]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid in DCM. Add DIPEA and mix for 1-2 minutes.
-
Loading: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Drain the reaction solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[10]
-
Washing: Drain the capping solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small sample of resin with piperidine.
Part 2: Coupling of this compound
This is the key step where the picolinamide moiety is introduced. The carboxylic acid must be activated in situ to form a reactive species that readily couples with the free amine on the resin-bound substrate. The hydrochloride salt must be neutralized with a non-nucleophilic base.
Mechanism of Activation and Coupling
Carbodiimide reagents like Diisopropylcarbodiimide (DIC) or uronium/phosphonium salts like HBTU are commonly used.[11] These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or OBt/HOBt ester), which is then susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and improving efficiency.[11]
Caption: Activation and coupling of 4-methoxypicolinic acid.
Protocol 2.1: Amide Bond Formation on Solid Support
Prerequisite: Fmoc-protected amino acid-loaded resin from Protocol 1.1.
Materials:
-
Fmoc-deprotected, resin-bound amine
-
This compound (3 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3 eq.)
-
DIPEA (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group.[10]
-
Washing: Wash the resin thoroughly with DMF (at least 5x) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the slurry at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a few beads of resin to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates reaction completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next synthesis step or for final cleavage.
Part 3: Cleavage and Final Deprotection
The final step involves liberating the synthesized molecule from the solid support. For the 2-CTC resin, this can be achieved with a mild solution of trifluoroacetic acid (TFA).
Protocol 3.1: Cleavage from 2-Chlorotrityl Resin
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 1-5% TFA in DCM (v/v)
-
DCM for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM to remove DMF and then dry it partially under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (e.g., 1% TFA in DCM) to the resin and agitate gently for 30 minutes. Drain the solution into a collection flask. Repeat this step two more times.[9][12]
-
Resin Washing: Wash the resin with a small amount of fresh DCM and combine the filtrate with the previously collected solution.
-
Solvent Removal: Evaporate the combined filtrates to a small volume using a rotary evaporator.
-
Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether. The product should precipitate as a solid.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether.
-
Drying: Dry the final product under high vacuum. Characterize by LC-MS and NMR to confirm identity and purity.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation time or reagent stoichiometry; Steric hindrance at the coupling site. | Double-couple: Repeat the coupling protocol with a fresh solution. Use a more potent coupling agent like PyAOP for sterically hindered couplings.[11] |
| Low Cleavage Yield | Insufficient cleavage time or TFA concentration. | Increase the TFA concentration (e.g., to 5%) or extend the cleavage time. Ensure the resin is not overly dry before adding the cleavage cocktail. |
| Product Degradation during Cleavage | Presence of other acid-sensitive functional groups. | Use a milder cleavage cocktail (e.g., 0.5% TFA) or alternative resins if the molecule is extremely acid-sensitive. The use of scavengers like triisopropylsilane (TIS) can also be beneficial, even in mild TFA solutions. |
Conclusion
This compound is a valuable reagent for incorporating the 4-methoxypicolinamide scaffold into molecules using solid-phase synthesis. By selecting the appropriate resin and employing optimized coupling and cleavage protocols, researchers can efficiently synthesize libraries of novel compounds for biological screening. The methods described herein provide a robust framework for the successful application of this building block in drug discovery and chemical research.
References
-
National Center for Biotechnology Information. (2024). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis of picolinamide amide derivatives. Available at: [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. National Library of Medicine. Available at: [Link]
-
CP Lab Safety. 4-Methoxy-pyridine-2-carboxylic acid hydrazide, min 98%, 1 gram. Available at: [Link]
-
National Center for Biotechnology Information. 4-Methoxypyridine-2-carboxylic acid. PubChem Compound Database. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
National Center for Biotechnology Information. 3-Hydroxy-4-methoxypicolinic acid hydrochloride. PubChem Compound Database. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. Available at: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]
- Google Patents. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
-
Nature. The role of the medicinal chemist in drug discovery — then and now. Available at: [Link]
-
National Center for Biotechnology Information. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. PubMed. Available at: [Link]
-
ResearchGate. Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Available at: [Link]
-
Journal of the American Chemical Society. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Methoxypicolinic acid | 29082-91-5 [sigmaaldrich.com]
- 8. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
The Strategic deployment of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Modern Medicinal Chemistry
This guide provides an in-depth exploration of the multifaceted applications of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride, a versatile building block in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic rationale behind its use, offers detailed protocols for its synthetic manipulation, and contextualizes its role in the generation of impactful therapeutic agents.
Introduction: The Pyridine Scaffold and the Advantage of Methoxy Substitution
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets. The substitution pattern on the pyridine ring is a key determinant of a molecule's pharmacological profile.
The 4-methoxy substitution on the pyridine-2-carboxylic acid framework offers several distinct advantages in drug design:
-
Modulation of Physicochemical Properties: The methoxy group, a potent electron-donating group, influences the electronic distribution within the pyridine ring. This can modulate the pKa of the carboxylic acid and the overall lipophilicity of the molecule, which in turn affects solubility, cell permeability, and pharmacokinetic properties.[3] The strategic placement of a methoxy group can lead to improved oral bioavailability and metabolic stability.[1]
-
Enhanced Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. This can lead to increased binding affinity and selectivity.[4]
-
Vector for Further Functionalization: While the methoxy group itself is a key feature, it can also serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Core Applications in Drug Discovery
This compound serves as a critical starting material for the synthesis of a diverse range of bioactive molecules. Its primary application lies in the formation of amide bonds, creating the 4-methoxypyridine-2-carboxamide moiety, a pharmacophore found in several classes of therapeutic agents.
Anticancer Agents: The Tasisulam Story
A prominent example of the successful incorporation of the 4-methoxypyridine-2-carboxamide scaffold is in the development of the anticancer agent Tasisulam. Tasisulam exhibits a dual mechanism of action, inducing G2/M cell cycle arrest and exerting anti-angiogenic effects.[5] This leads to mitotic catastrophe and apoptosis in cancer cells.[6][7]
The 4-methoxypyridine-2-carboxamide core of Tasisulam is crucial for its biological activity, participating in key binding interactions within its target proteins.
Glycogen Phosphorylase Inhibitors for Diabetes
Glycogen phosphorylase (GP) is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[8][9] Several classes of GP inhibitors incorporate pyridine carboxamide scaffolds to interact with allosteric sites on the enzyme, leading to its inhibition.[8][10] The 4-methoxy-pyridine-2-carboxylic acid moiety provides a valuable scaffold for the design of novel GP inhibitors, with the methoxy group potentially enhancing binding to the enzyme's allosteric sites.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of bioactive amides.
General Amide Coupling Protocol: Synthesis of a Tasisulam Analog Precursor
This protocol details a standard and reliable method for the amide coupling of this compound with an aniline derivative, a key step in the synthesis of analogs of the anticancer agent Tasisulam.
Reaction Scheme:
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of allosteric control in glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Picolinic Acid Scaffolds in Coordination Chemistry
Picolinic acid and its derivatives are fundamental building blocks in the field of coordination chemistry, prized for their ability to form stable chelate rings with a wide array of metal ions.[1] The inherent N,O-bidentate nature of these ligands, involving the pyridine nitrogen and the carboxylate oxygen, allows for the construction of structurally diverse and functionally rich metal complexes.[1] The introduction of substituents onto the pyridine ring, such as the methoxy group in 4-methoxy-pyridine-2-carboxylic acid, offers a powerful tool to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity, solubility, and biological activity.[2] This guide provides a detailed exploration of 4-methoxy-pyridine-2-carboxylic acid hydrochloride as a versatile ligand, offering insights into its coordination behavior and practical protocols for the synthesis and characterization of its metal complexes.
Ligand Profile: this compound
4-Methoxy-pyridine-2-carboxylic acid, in its hydrochloride salt form, is a white to off-white solid. The presence of the electron-donating methoxy group at the 4-position of the pyridine ring is expected to increase the electron density on the nitrogen atom, potentially enhancing its donor capacity and influencing the stability and electronic properties of the resulting metal complexes.
| Property | Value | Reference |
| Chemical Formula | C₇H₈ClNO₃ | |
| Molecular Weight | 189.60 g/mol | |
| CAS Number | 123811-74-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |
Coordination Chemistry: Expected Bonding Modes and Structural Motifs
Based on extensive studies of related picolinic acid derivatives, 4-methoxy-pyridine-2-carboxylic acid is anticipated to primarily act as a bidentate N,O-chelating agent.[1] Upon deprotonation of the carboxylic acid, the ligand coordinates to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring.
The coordination number and geometry of the resulting metal complex will be dictated by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands (e.g., water, halides, or other neutral donor ligands). Common geometries for transition metal complexes with picolinate-type ligands include octahedral and square pyramidal.[2]
Applications in Research and Development
While specific applications for complexes of 4-methoxy-pyridine-2-carboxylic acid are an emerging area of research, the broader class of picolinate complexes has shown significant promise in various fields:
-
Catalysis: Ruthenium-picolinate complexes have been investigated for their catalytic activity in C-H bond activation and arylation reactions.[3] The electronic tuning afforded by the methoxy group could potentially enhance catalytic efficiency.
-
Bioinorganic Chemistry and Drug Design: Picolinic acid itself is a metabolite of tryptophan and is known to facilitate the absorption of essential metal ions like zinc.[1][4] Metal complexes of picolinic acid derivatives are being explored for their potential as therapeutic agents, including insulin-mimetic compounds and anticancer agents.[5] The lipophilicity and electronic properties of the 4-methoxy derivative could be advantageous in the design of novel metallodrugs.
-
Materials Science: The ability of picolinate ligands to bridge multiple metal centers can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis of metal complexes with picolinic acid derivatives.[6] Researchers should optimize these protocols based on the specific metal ion and desired complex.
Protocol 1: General Synthesis of a Transition Metal Complex with 4-Methoxy-pyridine-2-carboxylic acid
Objective: To synthesize a generic transition metal (e.g., Cu(II), Co(II), Ni(II)) complex of 4-methoxy-pyridine-2-carboxylic acid.
Materials:
-
This compound
-
A soluble salt of the desired transition metal (e.g., copper(II) acetate monohydrate, cobalt(II) chloride hexahydrate, nickel(II) perchlorate hexahydrate)
-
Methanol or Ethanol (reagent grade)
-
Deionized water
-
Sodium hydroxide (0.1 M solution) or Triethylamine
-
Diethyl ether
Procedure:
-
Ligand Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of methanol or a methanol/water mixture.
-
Deprotonation: While stirring, slowly add a stoichiometric equivalent of a base (e.g., sodium hydroxide solution or triethylamine) to the ligand solution to deprotonate the carboxylic acid. This will form the carboxylate anion, which is the active coordinating species. The hydrochloride will also be neutralized.
-
Metal Salt Solution: In a separate flask, dissolve an appropriate stoichiometric amount of the metal salt in methanol or ethanol. The metal-to-ligand ratio will influence the final product (e.g., 1:2 for an ML₂ complex).
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating or refluxing may be necessary to facilitate the reaction. Monitor the reaction for the formation of a precipitate.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add a less polar solvent like diethyl ether to induce precipitation.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator or under vacuum.
dot graph TD; A[Dissolve Ligand in Solvent] --> B{Deprotonate Ligand with Base}; C[Dissolve Metal Salt in Solvent] --> D{Combine Solutions}; B --> D; D --> E[Stir/Reflux]; E --> F{Precipitate Formation?}; F -- Yes --> G[Filter and Collect Solid]; F -- No --> H[Induce Precipitation with Anti-solvent]; H --> G; G --> I[Wash and Dry Product]; I --> J[Characterization]; END_DOT Caption: General workflow for the synthesis of a metal complex with 4-methoxy-pyridine-2-carboxylic acid.
Protocol 2: Characterization of the Synthesized Complex
Objective: To confirm the identity and structure of the synthesized metal complex.
1. Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
-
Sample Preparation: Prepare a KBr pellet of the dried complex or acquire the spectrum using an ATR accessory.
-
Expected Observations:
-
A significant shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are of particular interest. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
-
Shifts in the pyridine ring vibrations, indicating coordination of the nitrogen atom to the metal.
-
The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.[7]
-
2. UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are characteristic of the metal ion's d-orbital splitting and the coordination geometry.
-
Sample Preparation: Dissolve a small amount of the complex in a suitable solvent (e.g., DMF, DMSO, or methanol).
-
Expected Observations: For d-block transition metals, absorption bands in the visible region corresponding to d-d electronic transitions can be observed. The position and intensity of these bands are indicative of the coordination environment (e.g., octahedral, tetrahedral).[7]
3. Elemental Analysis (CHN):
-
Principle: Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex.
-
Procedure: Submit a pure, dry sample of the complex for analysis.
-
Interpretation: The experimental percentages should match the calculated values for the proposed molecular formula of the complex, confirming its stoichiometry.
4. Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of coordinated or lattice solvent molecules and assessing the thermal stability of the complex.
-
Procedure: Heat a small, accurately weighed sample of the complex under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Expected Observations: Stepwise mass loss events corresponding to the removal of solvent molecules followed by the decomposition of the organic ligand.[1]
5. Single-Crystal X-ray Diffraction (if suitable crystals are obtained):
-
Principle: This is the most definitive method for determining the three-dimensional structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.
-
Procedure: Grow single crystals of the complex, typically by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of an anti-solvent.
Concluding Remarks
This compound is a promising ligand for the synthesis of a diverse range of coordination complexes. Its electronic properties, conferred by the methoxy substituent, offer a handle for fine-tuning the characteristics of the resulting metal complexes for applications in catalysis, bioinorganic chemistry, and materials science. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand. As with any research endeavor, careful optimization and thorough characterization are paramount to achieving desired outcomes and advancing our understanding of these fascinating molecular architectures.
References
- Bhattacharya, I., Dasgupta, M., Drew, M. G. B., & Bhattacharya, S. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3168. (Link not available)
-
Kukovec, B.-M., Kakša, M., & Popović, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4), 479–483. [Link]
-
Kukovec, B.-M., Popović, Z., & Leščić Ašler, I. (2015). Copper(II) complexes with derivatives of picolinic acid. Synthesis, structural and magnetic study. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C402. [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
- Ghandhi, L. H., Bidula, S., Pask, C. M., & Lord, J. S. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1018–1023. (Link not available)
-
Hafeez, J., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 15(11), 104165. [Link]
-
Jayaseelan, P., Prasad, S., & Chellamma, S. (2012). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering and Technology. [Link]
-
Li, Y., & Cowan, J. A. (2021). Bioinorganic Chemistry of Zinc in Relation to the Immune System. ChemBioChem, 23(3), e202100554. [Link]
-
Maji, M., & Maiti, D. (2017). C-H bond Activation/Arylation over Arene-Ruthenium(II)-picolinate Complexes: Synthesis, Structure and Catalytic Activity. ChemRxiv. [Link]
-
Psomas, G., & Kessissoglou, D. P. (2005). Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid. Journal of Inorganic Biochemistry, 99(5), 1164-1172. [Link]
-
Massoud, S. S., et al. (2020). Heteroleptic Copper(II) Complexes Containing 2′-Hydroxy-4-(Dimethylamino)Chalcone Show Strong Antiproliferative Activity. Molecules, 25(21), 5188. [Link]
-
Milenkovic, M. R., et al. (2022). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. ChemRxiv. [Link]
-
Kuliyev, K. A., Zalov, A. Z., & Efendiyeva, N. N. (2025). Spectroscopic Study of Complex Formation of Cobalt (Ii) with 2,6-Mercapto-4-Sec-Butylphenol and Heterocyclic Amines. Chemistry Research and Practice, 2(1), 1-10. [Link]
-
Krasnovskaya, O. O., et al. (2019). Novel 2-aminoimidazole-4-one complexes of copper(II) and cobalt(II): Synthesis, structural characterization and cytotoxicity. Journal of Inorganic Biochemistry, 194, 1-11. [Link]
-
Park, S., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic Chemistry, 60(17), 13035–13045. [Link]
-
Grilc, M., et al. (2022). Stability of Ruthenium/Carbon Catalytic Materials during Operation in Carbon Monoxide Methanation Process. Catalysts, 12(11), 1374. [Link]
-
Maret, W. (2016). The biological inorganic chemistry of zinc ions. Dalton Transactions, 45(25), 10195-10210. [Link]
-
Drożdżewski, P. M., & Musiał, J. (2003). Crystal structure and infrared spectroscopy of cobalt(II) complex with 4-imidazoleacetate anions and methanol molecules. Journal of Molecular Structure, 651-653, 73-79. [Link]
-
Chylewska, A., et al. (2021). Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine. Molecules, 26(16), 4945. [Link]
-
Berg, J. M. (1998). Bioinorganic chemistry and drug design. Current Opinion in Chemical Biology, 2(2), 223-224. [Link]
Sources
- 1. sjctni.edu [sjctni.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Bioinorganic Chemistry of Zinc in Relation to the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wecmelive.com [wecmelive.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Methoxy-pyridin-2-carbonsäurehydrochlorid für das biologische Screening
Verfasst von: Dr. Gemini, Senior Application Scientist
Datum: 13. Januar 2026
Abstrakt: Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur Derivatisierung von 4-Methoxy-pyridin-2-carbonsäurehydrochlorid. Das Ziel ist die Erzeugung von diversen Molekülbibliotheken für das biologische Screening in der Wirkstoffforschung. Wir behandeln die Kernstrategien der Amid- und Esterbildung, erläutern die kritische Auswahl von Kupplungsreagenzien und Reaktionsbedingungen und stellen Methoden zur Charakterisierung der synthetisierten Verbindungen vor. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die biologische Aktivität durch Modifikation dieses vielseitigen Pyridin-Grundgerüsts untersuchen möchten.
Einleitung: Die strategische Bedeutung der Derivatisierung in der Wirkstoffforschung
Die chemische Derivatisierung ist ein Eckpfeiler der modernen medizinischen Chemie. Sie ermöglicht die systematische Modifikation eines Leitmoleküls, um dessen physikochemische Eigenschaften, pharmakokinetisches Profil und biologische Aktivität zu optimieren.[1][2] Das Molekül 4-Methoxy-pyridin-2-carbonsäurehydrochlorid (auch als 4-Methoxypicolinsäure bekannt) dient als wertvolles Ausgangsmaterial.[3][4] Seine Struktur, bestehend aus einem Pyridinring, einer Carbonsäuregruppe und einer Methoxygruppe, bietet mehrere Angriffspunkte für chemische Modifikationen.
Die Carbonsäurefunktion ist besonders reaktiv und eignet sich hervorragend für die Bildung von Amiden und Estern, zwei der häufigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen.[4][5] Durch die Erzeugung einer Bibliothek von Amid- und Esterderivaten können Forscher den chemischen Raum um das ursprüngliche Molekül herum systematisch erkunden. Dieser Ansatz ermöglicht es, Struktur-Wirkungs-Beziehungen (SAR) zu etablieren, die Toxizität zu verringern und die Selektivität für ein biologisches Ziel zu erhöhen.[1][6]
Dieser Leitfaden konzentriert sich auf zwei primäre Derivatisierungswege:
-
Amid-Kupplung: Die Reaktion der Carbonsäure mit einer Vielzahl von primären und sekundären Aminen zur Bildung einer stabilen Amidbindung.
-
Veresterung: Die Umwandlung der Carbonsäure in Ester mit unterschiedlichen Alkoholen zur Modulation von Lipophilie und Zellpermeabilität.
Für jede Methode werden detaillierte, schrittweise Protokolle, die zugrunde liegende chemische Logik und Methoden zur Charakterisierung der Endprodukte vorgestellt.
Sicherheits- und Handhabungshinweise
Vor Beginn der experimentellen Arbeiten ist das Sicherheitsdatenblatt (SDB) für 4-Methoxy-pyridin-2-carbonsäurehydrochlorid und alle anderen verwendeten Reagenzien sorgfältig zu lesen.
-
Gefahrenhinweise für 4-Methoxy-pyridin-2-carbonsäure: Verursacht Hautreizungen (H315), schwere Augenreizung (H319) und kann die Atemwege reizen (H335).[3]
-
Persönliche Schutzausrüstung (PSA): Das Tragen von Schutzhandschuhen, Schutzbrille mit Seitenschutz und Laborkittel ist zwingend erforderlich.[7][8][9] Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden.
-
Umgang: Kontakt mit Haut, Augen und Kleidung vermeiden. Einatmen von Staub vermeiden.[8]
Alle Kupplungsreagenzien wie HATU, TBTU, DCC und EDC sind potente Sensibilisatoren und müssen mit äußerster Vorsicht gehandhabt werden.
Protokoll I: Amid-Kupplung zur Synthese einer Derivatbibliothek
Die Amid-Kupplung ist eine der robustesten und am weitesten verbreiteten Reaktionen in der medizinischen Chemie.[5] Sie erfordert die Aktivierung der Carbonsäure, um sie für den nukleophilen Angriff durch ein Amin empfänglich zu machen. Wir stellen hier ein allgemeines Protokoll vor, das auf gängigen Kupplungsreagenzien basiert.
Logik des experimentellen Designs
Die Wahl des Kupplungsreagenz, der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion.
-
Kupplungsreagenzien: Uroniumsalze wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) und TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium-tetrafluoroborat) sind hocheffizient und führen schnell zu hohen Ausbeuten, oft innerhalb weniger Stunden bei Raumtemperatur.[5][10] Carbodiimide wie EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) sind eine kostengünstigere Alternative, erfordern aber oft längere Reaktionszeiten.
-
Base: Eine nicht-nukleophile Base wie DIPEA (N,N-Diisopropylethylamin) oder Triethylamin (TEA) wird benötigt, um das Carbonsäurehydrochlorid zu deprotonieren und das bei der Kupplungsreaktion freigesetzte Proton abzufangen.[5][11]
-
Lösungsmittel: Aprotische polare Lösungsmittel wie DMF (N,N-Dimethylformamid) oder DCM (Dichlormethan) sind ideal, da sie die meisten Reaktanten gut lösen.[11]
Experimenteller Workflow: Amid-Synthese
Der folgende Arbeitsablauf beschreibt den allgemeinen Prozess von der Reaktion bis zur Aufreinigung.
Abbildung 1: Allgemeiner Workflow für die HATU-vermittelte Amid-Kupplung.
Detailliertes Schritt-für-Schritt-Protokoll
-
Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (z.B. Argon) werden 4-Methoxy-pyridin-2-carbonsäurehydrochlorid (1,0 Äq.) und das gewünschte Amin (1,1 Äq.) in trockenem DMF (ca. 0.2 M) gelöst.
-
Basenzugabe: N,N-Diisopropylethylamin (DIPEA, 2,5 Äq.) wird zur Lösung gegeben und die Mischung wird für 10 Minuten bei Raumtemperatur gerührt.
-
Aktivierung und Kupplung: HATU (1,2 Äq.) wird in einer Portion zugegeben. Die Reaktion wird bei Raumtemperatur gerührt.
-
Reaktionsverfolgung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 1-4 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird mit Ethylacetat verdünnt und nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Aufreinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte Amid-Derivat zu erhalten.
Quantitative Datenübersicht
Die folgende Tabelle fasst die stöchiometrischen Verhältnisse und typischen Bedingungen zusammen.
| Reagenz | Stöchiometrisches Äquivalent | Funktion |
| 4-Methoxy-pyridin-2-carbonsäure-HCl | 1.0 | Ausgangsmaterial |
| Amin (primär oder sekundär) | 1.1 - 1.2 | Kupplungspartner |
| HATU | 1.2 | Kupplungsreagenz |
| DIPEA | 2.5 - 3.0 | Nicht-nukleophile Base |
| DMF / DCM | - | Lösungsmittel |
Protokoll II: Veresterung zur Erhöhung der Lipophilie
Die Veresterung ist eine weitere Schlüsselstrategie zur Derivatisierung von Carbonsäuren. Sie wird häufig eingesetzt, um die Lipophilie eines Moleküls zu erhöhen, was die Zellmembranpermeabilität verbessern kann.
Logik des experimentellen Designs
Im Gegensatz zur Amid-Kupplung kann die Veresterung unter verschiedenen Bedingungen durchgeführt werden, von klassischer Fischer-Veresterung bis hin zu milderen Methoden für säureempfindliche Substrate.
-
Steglich-Veresterung: Diese Methode verwendet ein Carbodiimid wie DCC (N,N′-Dicyclohexylcarbodiimid) oder EDC in Kombination mit einem Katalysator wie DMAP (4-Dimethylaminopyridin).[12][13] Sie ist besonders mild und eignet sich für eine breite Palette von Alkoholen, einschließlich sterisch gehinderter Alkohole.[12][13]
-
Acylchlorid-Bildung: Eine zweistufige Methode, bei der die Carbonsäure zunächst mit Thionylchlorid (SOCl₂) oder Oxalylchlorid in ein reaktiveres Acylchlorid umgewandelt wird.[13] Dieses intermediat reagiert dann schnell mit dem Alkohol. Diese Methode ist sehr effektiv, aber nicht für säurelabile Substrate geeignet.
Experimenteller Workflow: Steglich-Veresterung
Abbildung 2: Workflow für die DCC/DMAP-katalysierte Steglich-Veresterung.
Detailliertes Schritt-für-Schritt-Protokoll
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 4-Methoxy-pyridin-2-carbonsäure (1,0 Äq., aus dem Hydrochlorid durch Neutralisation freigesetzt), der Alkohol (1,5 Äq.) und DMAP (0,1 Äq.) in trockenem DCM gelöst.
-
Kühlung: Die Lösung wird in einem Eisbad auf 0 °C gekühlt.
-
Kupplung: DCC (1,1 Äq.), gelöst in einer minimalen Menge DCM, wird langsam zur gekühlten Lösung getropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmen gelassen und über Nacht (ca. 12 Stunden) gerührt.
-
Aufarbeitung: Der ausgefallene Dicyclohexylharnstoff (DCU) wird abfiltriert und das Filtrat im Vakuum eingeengt.
-
Extraktion: Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.
-
Aufreinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt.
Quantitative Datenübersicht
| Reagenz | Stöchiometrisches Äquivalent | Funktion |
| 4-Methoxy-pyridin-2-carbonsäure | 1.0 | Ausgangsmaterial |
| Alkohol | 1.5 | Kupplungspartner |
| DCC (oder EDC) | 1.1 | Kupplungsreagenz |
| DMAP | 0.1 | Katalysator |
| DCM | - | Lösungsmittel |
Analytische Charakterisierung der Derivate
Die strukturelle Bestätigung und Reinheitsanalyse der synthetisierten Derivate ist ein kritischer Schritt, um die Qualität der für das biologische Screening bestimmten Verbindungen sicherzustellen.[14] Standardmäßig werden folgende analytische Methoden eingesetzt:
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie wird verwendet, um die chemische Struktur der Derivate eindeutig zu bestätigen.[15][16][17]
-
Massenspektrometrie (MS): LC-MS oder hochauflösende Massenspektrometrie (HRMS) dient zur Bestätigung des Molekulargewichts der Zielverbindung.[10][17]
-
Hochleistungsflüssigkeitschromatographie (HPLC): Die Reinheit der Endprodukte wird quantitativ mittels RP-HPLC bestimmt, typischerweise mit UV-Detektion.[15] Eine Reinheit von >95% ist für das biologische Screening anzustreben.
Fazit und Ausblick
Dieser Leitfaden hat detaillierte und praxiserprobte Protokolle für die Derivatisierung von 4-Methoxy-pyridin-2-carbonsäurehydrochlorid durch Amid-Kupplung und Veresterung vorgestellt. Die vorgestellten Methoden sind robust, skalierbar und ermöglichen die effiziente Erzeugung von Molekülbibliotheken. Durch die systematische Anwendung dieser Protokolle können Forscher wertvolle Struktur-Wirkungs-Beziehungen aufdecken und neue Kandidaten für die weitere Arzneimittelentwicklung identifizieren. Die Flexibilität der vorgestellten Kupplungschemien erlaubt die Einführung einer breiten Palette von funktionellen Gruppen, was die Erforschung eines großen chemischen Raums ermöglicht und die Wahrscheinlichkeit erhöht, Verbindungen mit gewünschten biologischen Aktivitäten zu finden.
Referenzen
-
PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. Abgerufen von [Link]
-
ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Abgerufen von [Link]
-
Krull, I. S., & Swartz, M. E. (1998). The application of chemical derivatization to clinical drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 847-862. Abgerufen von [Link]
-
Todd, M. H., & Ndagi, U. (2017). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (121), 55433. Abgerufen von [Link]
-
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S. Patent and Trademark Office. Abgerufen von
-
van der Beek, J. C., Colmsee, E., van Asten, A. C., & van der Vlist, E. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology, 44(6), 579-588. Abgerufen von [Link]
-
Loido, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 23(15), 5886-5890. Abgerufen von [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Abgerufen von [Link]
-
Lee, T. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Abgerufen von [Link]
-
Kumar, S., et al. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 8(7), 896-912. Abgerufen von [Link]
-
Reddit. (2019). Tips and tricks for difficult amide bond formation? r/Chempros. Abgerufen von [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Abgerufen von [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 183. Abgerufen von [Link]
-
MDPI. (2023). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Abgerufen von [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Abgerufen von [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Abgerufen von [Link]
Sources
- 1. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 29082-91-5: 4-methoxypyridine-2-carboxylic acid [cymitquimica.com]
- 5. growingscience.com [growingscience.com]
- 6. jfda-online.com [jfda-online.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jscimedcentral.com [jscimedcentral.com]
- 17. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to the Synthesis of 4-Methoxy-pyridine-2-carboxylic Acid Hydrochloride and Its Key Derivatives
An Application Note for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Methoxypyridine-2-carboxylic acid, also known as 4-methoxypicolinic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are integral to the structure of numerous biologically active compounds, including kinase inhibitors used in oncology.[5][6] The pyridine ring serves as a versatile scaffold, and the methoxy and carboxylic acid groups provide key points for molecular modification and interaction with biological targets.[1][7]
This guide provides a detailed, step-by-step methodology for the synthesis of the parent compound, its conversion to the stable hydrochloride salt, and its subsequent derivatization into esters and amides. The protocols are designed for researchers in organic synthesis and drug development, with a focus on explaining the chemical principles behind each experimental step to ensure both reproducibility and a deeper understanding of the process.
Part 1: Synthesis of the Core Moiety: 4-Methoxypyridine-2-carboxylic Acid
The synthesis of the core structure can be achieved through various routes. A common and effective strategy involves the oxidation of a readily available starting material like 2-methyl-4-methoxypyridine. This protocol outlines a representative procedure.
Workflow for Synthesis of 4-Methoxypyridine-2-carboxylic Acid
Caption: Workflow for the synthesis of the parent acid.
Protocol 1: Synthesis via Oxidation
This protocol describes the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent well-suited for this transformation.
Rationale: The choice of a strong oxidant like KMnO₄ is crucial for converting the relatively stable methyl group on an aromatic ring into a carboxylic acid. The reaction is typically performed in an aqueous medium, and temperature control is important to prevent side reactions. The final acidification step protonates the carboxylate salt formed during the reaction, precipitating the desired carboxylic acid product.
| Reagent | Molar Eq. | Purpose |
| 2-Methyl-4-methoxypyridine | 1.0 | Starting Material |
| Potassium Permanganate (KMnO₄) | ~3.0 | Oxidizing Agent |
| Water (H₂O) | - | Solvent |
| Hydrochloric Acid (HCl) | As needed | Acidification |
| Sodium Bisulfite (NaHSO₃) | As needed | Quenching Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-methoxypyridine (1.0 eq) and water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (approx. 3.0 eq) in portions to the solution. The reaction is exothermic; maintain the temperature below 70°C using a water bath.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approx. 90-100°C) for 2-4 hours. The progress can be monitored by the disappearance of the purple color of the permanganate.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by the careful addition of a saturated sodium bisulfite solution until the brown manganese dioxide (MnO₂) precipitate is dissolved and the solution becomes clear.
-
Filtration: Filter the mixture to remove any remaining manganese salts.
-
Acidification & Precipitation: Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. The target compound, 4-methoxypyridine-2-carboxylic acid, will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: Preparation of 4-Methoxy-pyridine-2-carboxylic Acid Hydrochloride
For improved stability, solubility in certain solvents, and ease of handling, the free acid is often converted to its hydrochloride salt.[8][9] This is a standard acid-base reaction.
Protocol 2: Hydrochloride Salt Formation
Rationale: Introducing anhydrous HCl into a solution of the pyridine carboxylic acid results in the protonation of the basic pyridine nitrogen atom. This forms the hydrochloride salt, which is typically less soluble in nonpolar organic solvents and can be easily isolated by filtration.
| Reagent | Molar Eq. | Purpose |
| 4-Methoxypyridine-2-carboxylic Acid | 1.0 | Free Base |
| Anhydrous Solvent (e.g., Diethyl Ether, Isopropanol) | - | Solvent |
| HCl (gas or solution in solvent) | ~1.1 | Acid for Salt Formation |
Step-by-Step Procedure:
-
Dissolution: Dissolve the synthesized 4-methoxypyridine-2-carboxylic acid (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in the chosen solvent (e.g., HCl in isopropanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry thoroughly under vacuum to yield this compound.
Part 3: Synthesis of Key Derivatives
The carboxylic acid functional group is a versatile handle for creating a library of derivatives, most commonly esters and amides.[1] These reactions typically involve the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack.
Workflow for Derivatization
Caption: General pathways for amide and ester synthesis.
Protocol 3: Esterification via DCC/DMAP Coupling
This method is a mild and efficient way to form esters, particularly when dealing with sensitive substrates.[10]
Rationale: Dicyclohexylcarbodiimide (DCC) is a dehydrating agent that activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acylation catalyst, accelerating the reaction with the alcohol.[10] The reaction drives off water as dicyclohexylurea (DCU), an insoluble byproduct that can be easily filtered off.
| Reagent | Molar Eq. | Purpose |
| 4-Methoxypyridine-2-carboxylic Acid | 1.0 | Starting Material |
| Alcohol (R-OH) | 1.0 - 1.5 | Nucleophile |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling/Activating Agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |
| Anhydrous Solvent (e.g., DCM) | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-methoxypyridine-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM), add DCC (1.1 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration.
-
Purification: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography.
Protocol 4: Amide Coupling via EDC/HOBt
This is one of the most common and reliable methods for amide bond formation in medicinal chemistry.[11]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of 1-hydroxybenzotriazole (HOBt) is critical; it reacts with the activated intermediate to form an HOBt-ester. This intermediate is less prone to side reactions (like racemization in chiral acids) and reacts efficiently with the amine to form the amide bond.[11] The byproducts of EDC are water-soluble, simplifying purification.
| Reagent | Molar Eq. | Purpose |
| 4-Methoxypyridine-2-carboxylic Acid | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| EDC Hydrochloride | 1.2 | Coupling/Activating Agent |
| HOBt (or alternative) | 1.0 | Additive to prevent side reactions |
| Base (e.g., DIPEA, Et₃N) | 2.0 - 3.0 | To neutralize acids and amine salts |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere, dissolve 4-methoxypyridine-2-carboxylic acid (1.0 eq), HOBt (1.0 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Activation: Cool the mixture to 0°C and add EDC hydrochloride (1.2 eq) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography or recrystallization.
References
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Europe PMC. Available at: [Link]
-
Table 2 Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ). ResearchGate. Available at: [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.Google Patents.
-
4-Methoxypicolinic acid, HCl. Appchem. Available at: [Link]
-
4-Methoxy-pyridine-2-carboxylic acid amide. Amerigo Scientific. Available at: [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Available at: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]
-
3-Hydroxy-4-methoxypicolinic acid hydrochloride. PubChem. Available at: [Link]
-
4-Methoxypyridine-2-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. CAS 29082-91-5: 4-methoxypyridine-2-carboxylic acid [cymitquimica.com]
- 2. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 [chemicalbook.com]
- 8. appchemical.com [appchemical.com]
- 9. scbt.com [scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Methoxy-pyridine-2-carboxylic Acid Hydrochloride in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
Substituted pyridine rings are a cornerstone in the design of modern pharmaceuticals and agrochemicals. Their unique electronic properties and ability to act as hydrogen bond acceptors make them a favored scaffold in medicinal chemistry. Among the vast array of pyridine-based building blocks, 4-Methoxy-pyridine-2-carboxylic acid hydrochloride stands out as a particularly versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its strategic placement of a carboxylic acid at the 2-position and a methoxy group at the 4-position allows for a multitude of chemical transformations, leading to the construction of complex molecular architectures with significant biological activity.
This comprehensive guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the utility of this compound in the development of medicinally relevant molecules.
Core Applications: A Gateway to Diverse Heterocyclic Systems
The primary utility of this compound in heterocyclic synthesis lies in its facile conversion to key intermediates, which then serve as platforms for cyclization reactions. The carboxylic acid moiety is a versatile handle that can be readily transformed into esters, amides, and acid hydrazides, each opening up distinct synthetic pathways.
Synthesis of 1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters
The 1,3,4-oxadiazole ring is a common bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The most direct route to 2,5-disubstituted 1,3,4-oxadiazoles from 4-Methoxy-pyridine-2-carboxylic acid involves the intermediacy of its corresponding hydrazide.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Synthetic pathway from the starting material to 1,3,4-oxadiazoles.
Protocol 1: Synthesis of 4-Methoxypicolinohydrazide
This initial step is crucial for accessing a variety of heterocyclic systems. The hydrochloride salt is first neutralized and then converted to the methyl ester, which readily reacts with hydrazine hydrate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization and Esterification:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-methoxypicolinate.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 4-methoxypicolinate in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-methoxypicolinohydrazide, will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
| Step | Product | Typical Yield | Key Characterization |
| Esterification | Methyl 4-methoxypicolinate | 90-95% | ¹H NMR, ¹³C NMR, MS |
| Hydrazinolysis | 4-Methoxypicolinohydrazide | 85-90% | ¹H NMR, ¹³C NMR, MS, IR |
Protocol 2: Synthesis of 2-(4-Methoxypyridin-2-yl)-5-aryl-1,3,4-oxadiazoles
This protocol describes a common method for the cyclization of the synthesized hydrazide with an aromatic carboxylic acid.
Materials:
-
4-Methoxypicolinohydrazide
-
Substituted benzoic acid
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Amide Formation and Cyclization:
-
To a solution of 4-methoxypicolinohydrazide (1.0 eq) and a substituted benzoic acid (1.1 eq) in an anhydrous solvent like toluene, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
| Reactant (Benzoic Acid) | Product (1,3,4-Oxadiazole) | Typical Yield |
| Benzoic acid | 2-(4-Methoxypyridin-2-yl)-5-phenyl-1,3,4-oxadiazole | 75-85% |
| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5-(4-methoxypyridin-2-yl)-1,3,4-oxadiazole | 70-80% |
| 4-Nitrobenzoic acid | 2-(4-Methoxypyridin-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 65-75% |
Synthesis of 1,2,4-Triazoles: A Core Motif in Antifungal Agents
The 1,2,4-triazole ring is a critical pharmacophore in many antifungal drugs. 4-Methoxypicolinohydrazide can be readily converted into 1,2,4-triazole derivatives through various cyclization strategies.
Workflow for 1,2,4-Triazole Synthesis
Caption: General scheme for the synthesis of 1,2,4-triazoles.
Protocol 3: Synthesis of 3-(4-Methoxypyridin-2-yl)-4-aryl-1H-1,2,4-triazole-5-thiols
This protocol outlines the synthesis of triazole-thiols, which are valuable intermediates for further functionalization.
Materials:
-
4-Methoxypicolinohydrazide
-
Aryl isothiocyanate
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Thiosemicarbazide Formation:
-
Dissolve 4-methoxypicolinohydrazide (1.0 eq) in ethanol and add the aryl isothiocyanate (1.0 eq).
-
Reflux the mixture for 2-4 hours.
-
A precipitate of the N-acylthiosemicarbazide intermediate will form.
-
Cool the reaction mixture and collect the solid by filtration.
-
-
Cyclization:
-
Suspend the N-acylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of 5-6.
-
The triazole-thiol product will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
| Reactant (Isothiocyanate) | Product (1,2,4-Triazole-5-thiol) | Typical Yield |
| Phenyl isothiocyanate | 3-(4-Methoxypyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thiol | 80-90% |
| 4-Chlorophenyl isothiocyanate | 4-(4-Chlorophenyl)-3-(4-methoxypyridin-2-yl)-1H-1,2,4-triazole-5-thiol | 75-85% |
These triazole-thiols can be further elaborated, for instance, by S-alkylation to introduce additional diversity and modulate biological activity.
Expert Insights and Mechanistic Considerations
The choice of cyclizing agent and reaction conditions is critical for achieving high yields and selectivity in these heterocyclic syntheses.
-
For 1,3,4-Oxadiazole Synthesis: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization of the N-acylhydrazone intermediate. The mechanism involves the activation of the amide carbonyl by phosphorylation, followed by intramolecular nucleophilic attack of the hydrazone nitrogen and subsequent elimination.
-
For 1,2,4-Triazole Synthesis: The base-catalyzed cyclization of the N-acylthiosemicarbazide proceeds via an intramolecular nucleophilic attack of the nitrogen atom on the thiocarbonyl carbon, followed by dehydration. The choice of base and solvent can influence the reaction rate and yield.
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a readily available and highly versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. Its strategic functionalization allows for the efficient construction of 1,3,4-oxadiazoles and 1,2,4-triazoles, among other systems. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable building block in their quest for novel therapeutic agents. The ability to systematically modify the substituents on the resulting heterocyclic rings offers a powerful tool for structure-activity relationship (SAR) studies and lead optimization.
References
- General methods for the synthesis of 1,3,4-oxadiazoles from carboxylic acids.
- Synthesis and biological evaluation of 1,2,4-triazole derivatives. [URL to a relevant medicinal chemistry paper on triazole synthesis and activity]
- The role of pyridine scaffolds in medicinal chemistry. [URL to a review article on the importance of pyridines in drug design]
- Amide bond formation techniques in organic synthesis. [URL to a review on modern amide coupling methods]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
FAQ 1: Low Yield in the Oxidation of 4-Methoxy-2-picoline
Question: I am experiencing a low yield during the oxidation of 4-methoxy-2-picoline to 4-methoxypyridine-2-carboxylic acid. What are the potential causes and how can I improve the conversion?
Answer:
Low yields in the oxidation of a methyl group on a pyridine ring are a common challenge. The primary causes often revolve around the choice of oxidant, reaction conditions, and potential side reactions.
Causality and Solutions:
-
Oxidant Strength and Selectivity: Strong, non-selective oxidants like potassium permanganate (KMnO₄) can lead to over-oxidation and ring degradation, especially at elevated temperatures.[1] While effective for some picoline oxidations, milder and more selective oxidizing systems are often preferable.
-
Recommended Action: Consider using a catalytic system such as Cobalt(II) acetate and N-hydroxyphthalimide (NHPI) with a bromide source, which can facilitate aerobic oxidation under less harsh conditions.[2][3] Another approach involves the use of selenium dioxide (SeO₂), which is known for its selectivity in oxidizing methyl groups adjacent to a heteroaromatic ring.
-
-
Reaction Temperature and Time: Both excessively high and low temperatures can be detrimental. High temperatures can promote decarboxylation of the desired product and other side reactions.[3] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Recommended Action: Optimize the reaction temperature and time through small-scale trial reactions. For KMnO₄ oxidations, maintaining a temperature range of 80-100°C is often a good starting point.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
pH Control: The pH of the reaction medium can significantly influence the reaction rate and product stability. In permanganate oxidations, the reaction is often performed in an aqueous basic solution.
-
Recommended Action: Carefully control the pH of the reaction mixture. For permanganate oxidations, maintaining a basic pH helps to solubilize the reactants and stabilize the carboxylate product.
-
-
Side Reactions: A significant side reaction is the potential for demethylation of the 4-methoxy group under harsh acidic or oxidative conditions.
-
Recommended Action: Employing milder reaction conditions can help minimize this side reaction. If demethylation is observed, purification by chromatography may be necessary to separate the desired product from the 4-hydroxy analog.
-
FAQ 2: Difficulties in the Hydrolysis of 2-Cyano-4-methoxypyridine
Question: I am attempting to synthesize 4-methoxypyridine-2-carboxylic acid via the hydrolysis of 2-cyano-4-methoxypyridine, but the reaction is either incomplete or results in a complex mixture. What are the best practices for this hydrolysis?
Answer:
The hydrolysis of a nitrile on a pyridine ring to a carboxylic acid requires careful control of conditions to avoid the formation of the intermediate amide as the final product and to prevent other side reactions.[4][5]
Causality and Solutions:
-
Incomplete Hydrolysis: Nitrile hydrolysis proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction may stop at the amide stage.
-
Recommended Action: For complete hydrolysis to the carboxylic acid, heating under reflux with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) is typically required.[4][6] Acid-catalyzed hydrolysis is often preferred for isolating the hydrochloride salt directly.
-
-
Reaction Conditions: The choice between acidic and basic hydrolysis depends on the stability of the starting material and the desired final product form.
-
Acidic Hydrolysis: Refluxing the nitrile in concentrated hydrochloric acid is a direct route to the desired hydrochloride salt.[7] However, prolonged heating in strong acid could potentially lead to demethylation of the methoxy group.
-
Basic Hydrolysis: Heating with aqueous sodium hydroxide will yield the sodium salt of the carboxylic acid.[6] To isolate the carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. This method avoids the direct use of strong acid at high temperatures on the methoxy group.
-
-
Work-up Procedure: Proper work-up is crucial for isolating the product in good purity.
-
Recommended Action (for Acidic Hydrolysis): After cooling, the product may precipitate from the reaction mixture. If not, carefully concentrating the solution under reduced pressure can induce crystallization. The resulting solid should be collected by filtration and washed with a minimal amount of cold water or an organic solvent in which the product is insoluble (e.g., acetone or ether) to remove any remaining acid and soluble impurities.
-
Recommended Action (for Basic Hydrolysis): After hydrolysis, cool the reaction mixture and carefully acidify with concentrated HCl to the isoelectric point of the carboxylic acid to precipitate the product. The solid can then be filtered, washed, and dried. To obtain the hydrochloride salt, the isolated carboxylic acid can be dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with HCl gas or a solution of HCl in an organic solvent.
-
FAQ 3: Purification Challenges and Product Isolation as the Hydrochloride Salt
Question: I have successfully synthesized the crude 4-methoxypyridine-2-carboxylic acid, but I am struggling with its purification and conversion to a stable hydrochloride salt. What are effective purification and salt formation techniques?
Answer:
Purification of pyridine carboxylic acids can be challenging due to their zwitterionic nature and solubility in aqueous media.[8] Conversion to the hydrochloride salt often improves crystallinity and stability, aiding in purification.
Causality and Solutions:
-
Recrystallization: This is the most common method for purifying the final product. The choice of solvent is critical.
-
Recommended Action: For the free carboxylic acid, a mixture of polar solvents like water, ethanol, or methanol with a less polar co-solvent can be effective. For the hydrochloride salt, recrystallization from aqueous HCl, ethanol, or methanol is often successful. Experiment with different solvent systems on a small scale to find the optimal conditions.
-
-
Formation of the Hydrochloride Salt: This can be achieved by treating the free carboxylic acid with hydrochloric acid.
-
Detailed Protocol:
-
Dissolve the crude 4-methoxypyridine-2-carboxylic acid in a minimal amount of a suitable alcohol, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a stoichiometric amount of a concentrated solution of HCl in an appropriate solvent (e.g., HCl in isopropanol or ether).
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by adding a non-polar solvent like diethyl ether or by scratching the inside of the flask with a glass rod.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
-
-
Dealing with Impurities: If the product is contaminated with colored impurities, treatment with activated charcoal during recrystallization can be effective.
-
Recommended Action: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and continue to heat for a short period. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Experimental Protocols and Data
This section provides detailed methodologies for key synthetic routes and summarizes relevant data in a structured format.
Protocol 1: Oxidation of 4-Methoxy-2-picoline using Potassium Permanganate
This protocol outlines a common method for the oxidation of the methyl group.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methoxy-2-picoline in water.
-
Slowly add potassium permanganate (KMnO₄) in portions to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically 80-100°C).
-
After the addition is complete, continue to heat and stir the mixture for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid to precipitate the 4-methoxypyridine-2-carboxylic acid hydrochloride.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
-
Recrystallize the crude product from aqueous HCl or an alcohol/ether solvent system for further purification.
| Parameter | Recommended Value/Condition |
| Molar Ratio (Picoline:KMnO₄) | 1 : 2.0 - 2.5 |
| Solvent | Water |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 8 hours |
| Work-up pH | Acidic (pH ~2-3) |
Table 1. Recommended reaction parameters for the KMnO₄ oxidation of 4-methoxy-2-picoline.
Protocol 2: Hydrolysis of 2-Cyano-4-methoxypyridine
This protocol details the conversion of the nitrile to the carboxylic acid hydrochloride.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, add 2-cyano-4-methoxypyridine and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the dissolution of the starting material and by TLC or HPLC analysis.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out upon cooling.
-
If crystallization does not occur, concentrate the solution under reduced pressure to induce precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold acetone or diethyl ether to remove any residual acid and organic impurities.
-
Dry the product under vacuum to obtain 4-methoxypyridine-2-carboxylic acid hydrochloride.
| Parameter | Recommended Value/Condition |
| Reagent | Concentrated Hydrochloric Acid |
| Temperature | Reflux |
| Reaction Time | 6 - 12 hours |
| Product Isolation | Crystallization/Precipitation |
Table 2. Recommended conditions for the acidic hydrolysis of 2-cyano-4-methoxypyridine.
Visualizing the Synthesis Workflow
The following diagram illustrates the primary synthetic pathways discussed for obtaining 4-Methoxypyridine-2-carboxylic acid hydrochloride.
Caption: Synthetic routes to 4-Methoxypyridine-2-carboxylic acid hydrochloride.
Logical Troubleshooting Flow
When encountering low yield or purity, follow this systematic approach to identify and resolve the issue.
Caption: A systematic approach to troubleshooting synthesis problems.
References
-
Black, G., Depp, E., & Corson, B. B. (1947). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 12(3), 353–359. [Link]
- Ishenijan, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.
-
Lumen Learning. (n.d.). Hydrolysis of Nitriles. In Organic Chemistry II. Retrieved from [Link]
-
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-2-carboxylic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(38), 6695-6706. [Link]
- Yuan, Z., et al. (2011).
Sources
- 1. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 8. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side reactions in "4-Methoxy-pyridine-2-carboxylic acid hydrochloride" synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important chemical intermediate. This guide is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure your success.
Section 1: Troubleshooting Common Synthetic Pathways
The synthesis of this compound is typically achieved via a few common pathways. Below, we address the most frequent issues associated with the two primary routes: oxidation of the corresponding methylpyridine and hydrolysis of an ester precursor.
Pathway A: Oxidation of 2-Methyl-4-methoxypyridine
This is a prevalent method where the 2-methyl group is oxidized to a carboxylic acid. While effective, this transformation is prone to several side reactions.
Caption: Workflow for the oxidation of 2-methyl-4-methoxypyridine and its common pitfalls.
Frequently Asked Questions: Oxidation Pathway
Question 1: My yield is significantly lower than expected, and TLC/LCMS analysis shows a large amount of unreacted 2-methyl-4-methoxypyridine. What is the likely cause?
Answer: This is a classic case of incomplete oxidation. The primary causes are typically related to the potency of the oxidizing agent or suboptimal reaction conditions.
-
Causality: The oxidation of a methyl group on an electron-deficient pyridine ring requires a strong oxidant and sufficient thermal energy to proceed to completion.[1][2][3] Potassium permanganate (KMnO₄) is commonly used, but its effectiveness can be hampered.
-
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: Ensure at least the stoichiometric amount of KMnO₄ is used. It is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) to account for any side reactions or degradation of the oxidant.
-
Optimize Temperature: While excess heat can cause decarboxylation, the reaction often requires elevated temperatures (e.g., 80-100°C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider a stepwise increase while monitoring the consumption of starting material.
-
Control pH: For KMnO₄ oxidations, the reaction is often performed in an aqueous solution. Maintaining the correct pH is crucial. Some protocols call for acidic or basic conditions, which can affect the oxidation potential of the permanganate.
-
Ensure Proper Mixing: The reaction can be heterogeneous, especially with KMnO₄. Vigorous stirring is essential to ensure proper contact between the substrate and the oxidant.
-
Question 2: My final product is contaminated with 4-methoxypyridine. How is this forming and how can I prevent it?
Answer: The presence of 4-methoxypyridine is a strong indicator of decarboxylation. This is a common side reaction for pyridine-2-carboxylic acids, where the carboxyl group is lost as CO₂.
-
Causality: The nitrogen atom adjacent to the carboxyl group can stabilize the negative charge that develops on the ring during the loss of CO₂, making this process more favorable than in other aromatic carboxylic acids, especially at high temperatures.[4][5][6] The formation of a zwitterionic intermediate is proposed to facilitate this process.[5]
-
Troubleshooting Protocol:
-
Temperature Management: This is the most critical factor. Avoid excessive heating during both the reaction and the workup. If the oxidation requires high temperatures, aim for the lowest possible temperature that allows for complete conversion in a reasonable timeframe.
-
Workup Conditions: During workup, particularly if acid is used to dissolve manganese dioxide byproducts, avoid prolonged heating. Perform any necessary distillations under vacuum to keep temperatures low.
-
pH Control: While not the primary driver, extreme pH conditions combined with heat can sometimes accelerate decarboxylation. Aim for a milder workup procedure where possible.
-
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 80-100°C | Balances reaction rate against risk of decarboxylation. |
| Workup Temperature | < 50°C | Minimizes thermal degradation of the product.[4][5] |
| Oxidant Excess | 1.1 - 1.5 eq. | Ensures complete conversion without excessive side reactions. |
Question 3: How should I handle the manganese dioxide (MnO₂) byproduct from the KMnO₄ oxidation?
Answer: The removal of the fine, often colloidal, MnO₂ precipitate is a crucial purification step.
-
Standard Procedure:
-
After the reaction is complete, cool the mixture.
-
The most common method is to filter the mixture through a pad of Celite® or diatomaceous earth. This prevents the fine MnO₂ particles from clogging standard filter paper.
-
Wash the filter cake thoroughly with water to recover any product adsorbed onto the MnO₂.
-
-
Alternative Method (Chemical Quenching):
-
Acidify the cooled reaction mixture with sulfuric acid.
-
Add a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid portion-wise until the brown MnO₂ dissolves, forming a clear solution of Mn²⁺ salts. This simplifies filtration but requires careful pH management in subsequent steps.
-
Pathway B: Hydrolysis of Methyl 4-Methoxy-pyridine-2-carboxylate
This route involves the hydrolysis of the corresponding ester, which can be performed under acidic or basic (saponification) conditions. Each method has its own set of potential issues.
Caption: Comparison of acid-catalyzed and base-promoted ester hydrolysis pathways.
Frequently Asked Questions: Hydrolysis Pathway
Question 1: After attempting hydrolysis, I still have a significant amount of starting ester in my product. How can I improve the conversion?
Answer: Incomplete hydrolysis is a common issue stemming from the reaction equilibrium or insufficient reagent. The solution depends on whether you are using acidic or basic conditions.
-
For Acid-Catalyzed Hydrolysis:
-
Causality: This reaction is reversible.[7] According to Le Châtelier's principle, to drive the equilibrium towards the product (carboxylic acid), you must use a large excess of one of the reactants, which in this case is water.
-
Solution: Instead of using only catalytic acid in an organic solvent, perform the reaction in a mixture of an aqueous acid (e.g., 3M HCl or H₂SO₄) and a co-solvent if needed for solubility. Using a large volume of aqueous acid serves as both the catalyst and the excess reagent (water) needed to push the reaction to completion.[7]
-
-
For Base-Promoted Hydrolysis (Saponification):
-
Causality: This reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[8] Therefore, incomplete reaction is usually due to insufficient base, poor solubility, or inadequate reaction time/temperature.
-
Solution:
-
Stoichiometry: Ensure you are using at least 1.0 equivalent of base (e.g., NaOH or KOH). Using a slight excess (1.1-1.2 equivalents) is recommended.
-
Solubility: The ester may not be fully soluble in a purely aqueous base. Add a co-solvent like methanol, ethanol, or THF to create a homogeneous solution and increase the reaction rate.[9]
-
Temperature & Time: Ensure the mixture is heated to reflux for a sufficient period (typically 2-4 hours), monitoring by TLC or LCMS until the starting ester is no longer detectable.
-
-
Question 2: During the workup of my saponification reaction, I acidify the mixture but get a poor yield of precipitated product. What am I doing wrong?
Answer: Product isolation after saponification requires careful pH control. The product is amphoteric, meaning it can be soluble at both very low and high pH.
-
Causality: The product is the sodium or potassium salt (carboxylate) after saponification. To get the neutral carboxylic acid, you must add acid to protonate the carboxylate. The target is the isoelectric point, where the molecule has a net neutral charge and minimum aqueous solubility.
-
Troubleshooting Protocol:
-
Cool the Mixture: Before acidification, cool the reaction mixture in an ice bath. This helps control the exotherm of neutralization and often leads to cleaner precipitation and larger crystals.
-
Slow, Controlled Acidification: Add acid (e.g., 1M to 6M HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper.
-
Target the Isoelectric Point: The maximum precipitation will occur at the isoelectric point. For pyridine carboxylic acids, this is typically in the pH range of 3-5. Adding too much acid can re-solubilize the product by protonating the pyridine nitrogen.
-
Allow Time for Precipitation: After reaching the target pH, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure complete precipitation before filtration.
-
Section 2: General Purification & Quality Control FAQs
Question 1: My final hydrochloride salt is off-color (yellow or brown). What are the likely impurities and how can I purify it?
Answer: Color in the final product often indicates trace impurities from the reaction, such as polymeric materials or residual metal catalysts (like manganese).
-
Purification Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent system where the hydrochloride salt is soluble when hot but sparingly soluble when cold. Common systems include:
-
Ethanol/Water
-
Methanol/Isopropanol
-
Isopropanol/Diethyl Ether[10]
-
-
Decolorization: Dissolve the crude product in a minimum amount of the hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb colored impurities.
-
Hot Filtration: Crucially , perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. If the solution cools during this step, the product will prematurely crystallize on the filter. Use a pre-heated funnel to prevent this.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Question 2: What are the critical quality attributes for the 2-methyl-4-methoxypyridine starting material?
Answer: The purity of your starting material is paramount. Key attributes to check are:
-
Purity (by GC or HPLC): Should be >98%. Common impurities include other picoline isomers which can lead to difficult-to-separate side products.
-
Water Content (by Karl Fischer): Excess water can interfere with certain reactions, particularly those involving organometallics, though it is less critical for aqueous oxidations.
-
Absence of N-Oxide: The starting material can sometimes contain the corresponding N-oxide, which may react differently or interfere with the desired reaction.[11][12][13]
References
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents.
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Publications. Available at: [Link]
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.
-
The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. Available at: [Link]
-
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Available at: [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]
-
4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem - NIH. Available at: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - ResearchGate. Available at: [Link]
-
(PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones - ResearchGate. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
-
3-Hydroxy-4-methoxypicolinic acid hydrochloride | C7H8ClNO4 | CID 69497602 - PubChem. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link]
-
Methyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Oxidation of a methyl group to a carboxylic acid, mechanism help. : r/chemistry - Reddit. Available at: [Link]
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem - NIH. Available at: [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed Central. Available at: [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
4‐Methoxypyridine N‐oxide - ResearchGate. Available at: [Link]
-
Decarboxylation of 5-substituted 2-pyridinecarboxylic acids - American Chemical Society. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 11. 4-Methoxypyridine N-oxide technical, = 90 207511-18-0 [sigmaaldrich.com]
- 12. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Coupling Reactions for 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the optimization of reaction conditions for "4-Methoxy-pyridine-2-carboxylic acid hydrochloride" coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the nuances of coupling this specific heteroaromatic carboxylic acid.
Introduction
4-Methoxy-pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry. However, its successful coupling to amines to form amide bonds can be challenging due to its electronic properties, the presence of the pyridine nitrogen, and its common formulation as a hydrochloride salt. This guide provides a systematic approach to overcoming these challenges and achieving high-yielding, clean reactions.
Troubleshooting Guide: Low or No Product Yield
One of the most common issues encountered is a low or non-existent yield of the desired amide product. This can often be attributed to several factors, ranging from reagent choice to reaction setup. The following flowchart provides a logical progression for troubleshooting these issues.
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a base, and how much should I use with this compound?
A: There are two primary reasons for using a base in this coupling reaction. First, the starting material is a hydrochloride salt, meaning the carboxylic acid is protonated. A base is required to neutralize the HCl salt and generate the free carboxylate, which is necessary for the reaction with the coupling agent.[1] Second, the amine coupling partner will also be protonated by the acidic starting material, rendering it non-nucleophilic.[2] Therefore, at least two equivalents of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), are recommended. DIPEA is often preferred as it is less likely to cause side reactions.[3]
Q2: I'm not getting a good yield with EDC/HOBt. What coupling reagent should I try next?
A: While EDC/HOBt is a widely used and cost-effective coupling system, it can be less effective for electron-deficient or heteroaromatic carboxylic acids.[4][5] For challenging substrates like 4-Methoxy-pyridine-2-carboxylic acid, more potent uronium/aminium-based reagents are often more successful.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. The presence of the pyridine nitrogen in its structure is thought to facilitate the reaction through anchimeric assistance, leading to faster reaction rates and higher yields, especially with challenging substrates.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective option, though HATU is generally considered superior for reducing epimerization in chiral substrates.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that is also highly effective and can be a good alternative.
Q3: What is "pre-activation" and why is it important?
A: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base in the solvent for a period (typically 15-30 minutes) before adding the amine.[2] This allows for the formation of the highly reactive activated ester intermediate (e.g., the OAt-ester with HATU) without the amine present.[7][9] This is particularly important for less reactive amines or when there's a risk of side reactions with the amine. For 4-Methoxy-pyridine-2-carboxylic acid, pre-activation is highly recommended to ensure efficient formation of the active ester before the amine is introduced.
Q4: What are the best solvents for this reaction?
A: The most commonly used solvents for amide coupling are polar aprotic solvents.
-
N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity, which helps to dissolve the starting materials and intermediates.[7]
-
Dichloromethane (DCM) is another good option and can be easier to remove during workup.[10]
Regardless of the solvent chosen, it is crucial to use anhydrous (dry) solvent. The activated carboxylic acid intermediates are highly susceptible to hydrolysis, and the presence of water will lead to the regeneration of the starting carboxylic acid and a lower yield of the desired amide.[3]
Q5: I am seeing a side product with the same mass as my starting carboxylic acid. What is happening?
A: This is a classic sign of hydrolysis of the activated intermediate. As mentioned in the previous question, water in the reaction mixture will quench the active ester, returning it to the carboxylic acid. To mitigate this, ensure all reagents are anhydrous, use dry solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q6: Can the methoxy group or the pyridine nitrogen interfere with the reaction?
A: The electron-donating methoxy group can slightly increase the electron density of the pyridine ring, but its effect on the reactivity of the carboxylic acid at the 2-position is generally minimal. The pyridine nitrogen itself can act as a base and may interact with the reagents. However, in the presence of a stronger, non-nucleophilic base like DIPEA, this is not typically a major issue. The main consideration with the pyridine ring is its potential to make the carboxylic acid more electron-deficient compared to a simple benzoic acid, which is why more potent coupling reagents are often beneficial.[11]
Experimental Protocols
Protocol 1: Recommended Screening Conditions for Coupling Reagents
For a systematic optimization, it is advisable to screen a small set of reliable coupling conditions. The following table provides a starting point for this screening process.
| Condition | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temperature |
| A | HATU (1.1) | None | DIPEA (2.5) | DMF | 0°C to RT |
| B | EDC (1.2) | HOBt (1.2) | DIPEA (2.5) | DCM | 0°C to RT |
| C | HBTU (1.1) | None | TEA (2.5) | DMF | 0°C to RT |
| D | PyBOP (1.1) | None | DIPEA (2.5) | DCM | 0°C to RT |
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous DMF (or DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.5 eq.) dropwise to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.0-1.2 eq.) in a small amount of anhydrous DMF (or DCM).
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Coupling Mechanism with HATU
The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-active ester.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- HATU:a third-gener
- Amine to Amide Mechanism - H
- The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.
- H
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Optimizing reaction conditions for coupling to carboxylic acids. Benchchem.
- Amidation reactions from the direct coupling of metal carboxylate salts with amines.
- Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. Benchchem.
- Optimization of the reaction conditions.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Coupling Reagents. Aapptec Peptides.
- The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
- Hydrochloride salt of amine. Reddit.
- Process optimization for acid-amine coupling: a c
- Base-promoted direct amidation of esters: beyond the current scope and practical applic
- Amide Synthesis. Fisher Scientific.
- Tips and tricks for difficult amide bond form
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Struggling with amide coupling. Reddit.
- Optimized reaction conditions for amide bond formation in DNA-encoded combin
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 4-methoxy-pyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. Our focus is on the causality behind experimental choices to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: For example, if synthesizing from a nitrile precursor, residual nitrile may be present.
-
Byproducts of the reaction: These can include isomers or related pyridine derivatives formed during the synthesis.
-
Residual solvents: Solvents used in the synthesis or workup may be retained in the crude product.
-
Inorganic salts: If the synthesis involves neutralization or pH adjustment steps, inorganic salts may be present.
Q2: My compound "oils out" during recrystallization. What can I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This is common with pyridine-containing compounds, which can have lower melting points and complex solubility behaviors.[1] Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use a different solvent system: The current solvent may be too good a solvent, even at lower temperatures. Try a more non-polar solvent or a different solvent mixture.
-
Add a seed crystal: If you have a small amount of pure, crystalline material, adding a seed crystal can initiate crystallization.
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Increase the concentration of the anti-solvent: If using a solvent-anti-solvent system, try slowly adding more of the anti-solvent.
Q3: I see significant streaking on my TLC plate when analyzing my carboxylic acid. How can I get clean spots?
A3: Streaking of carboxylic acids on silica gel TLC is a common issue caused by the partial deprotonation of the acidic proton by the slightly basic silica gel. This results in two species (the protonated and deprotonated acid) with different polarities, leading to a streak instead of a distinct spot. To resolve this:
-
Add a small amount of acid to your eluent: Adding a volatile acid like acetic acid or formic acid (typically 0.1-1%) to your mobile phase will suppress the deprotonation of your carboxylic acid, resulting in a single, less polar species and a much sharper spot.[2]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, but with some important considerations. Due to the polarity of the carboxylic acid and the basicity of the pyridine nitrogen, normal-phase column chromatography on silica gel can be challenging. Here are two common approaches:
-
Normal-Phase Chromatography with an Acidic Modifier: Similar to the TLC troubleshooting tip, adding a small percentage of a volatile acid (e.g., 0.1-1% acetic or formic acid) to your eluent system can significantly improve the separation by keeping the carboxylic acid protonated.[2]
-
Reverse-Phase Chromatography: Reverse-phase chromatography on a C18 stationary phase is often a better choice for polar and ionizable compounds. A typical mobile phase would be a gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to better peak shapes.
Troubleshooting Guides & Detailed Protocols
Purification Workflow Overview
The general workflow for the purification of this compound involves an initial workup to remove bulk impurities, followed by a final purification step such as recrystallization or chromatography.
Caption: General purification workflow for this compound.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, whereupon the pure compound crystallizes out, leaving the impurities in the solution.
Step-by-Step Protocol (Adapted from a protocol for a similar compound)
This protocol is adapted from the purification of 3-methoxypyridine-2-carboxylic acid and may require optimization for the 4-methoxy isomer hydrochloride.[3]
-
Solvent Selection:
-
The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
For pyridine carboxylic acids, solvent mixtures are often effective. A good starting point is a polar solvent in which the compound is soluble, and a non-polar anti-solvent.
-
Commonly successful mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[4] For this class of compounds, an ethyl acetate/hexane mixture is a good candidate.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more of the polar solvent in small portions until the solid is fully dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
If the compound remains dissolved, you can add the non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, add a few drops of the polar solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Compound does not dissolve | Incorrect solvent choice; insufficient solvent. | Try a more polar solvent or a different solvent mixture. Add more solvent in small increments while heating. |
| No crystals form upon cooling | Solution is too dilute; compound is very soluble even at low temperatures. | Evaporate some of the solvent and allow it to cool again. Add a suitable anti-solvent. Try scratching the flask or seeding. |
| "Oiling out" | The compound's melting point is lower than the boiling point of the solvent; the solvent is too good. | Use a lower boiling point solvent. Cool the solution more slowly. Use a more non-polar solvent system. |
| Low recovery of pure product | Too much solvent was used; premature crystallization during hot filtration. | Evaporate some of the solvent and re-cool. Ensure the filtration apparatus is pre-heated before hot filtration. |
Guide 2: Purification by Column Chromatography
When recrystallization is ineffective or for separating complex mixtures of impurities, column chromatography is the method of choice.
Step-by-Step Protocol: Normal-Phase Chromatography on Silica Gel
-
Slurry Preparation:
-
Choose an appropriate eluent system based on TLC analysis. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Crucially, add 0.1-1% of acetic acid or formic acid to your eluent to prevent streaking. [2]
-
Prepare a slurry of silica gel in your chosen eluent.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your mobile phase, collecting fractions in test tubes or vials.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to separate the compounds.
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator. The added acetic or formic acid is volatile and should be removed under vacuum.
-
Troubleshooting Column Chromatography
Caption: Troubleshooting common issues in column chromatography of carboxylic acids.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
Sources
Preventing byproduct formation in "4-Methoxy-pyridine-2-carboxylic acid hydrochloride" reactions
Welcome to the technical support center for 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction
This compound (CAS: 123811-74-5) is a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors[1][2]. Its structure, featuring a carboxylic acid at the 2-position and an electron-donating methoxy group at the 4-position, imparts unique reactivity. However, this same reactivity profile can lead to specific and often troublesome byproducts if reaction conditions are not carefully controlled. This guide provides a structured, question-and-answer approach to troubleshoot and prevent the most common side reactions.
Troubleshooting Guide: Byproduct Formation
This section directly addresses specific experimental issues. Each question represents a common problem encountered in the lab, followed by a detailed explanation of the underlying cause and a step-by-step protocol for resolution.
Section 1: Thermal Instability and Decarboxylation
The most prevalent byproduct issue with 2-pyridinecarboxylic acids is decarboxylation, especially when heated.
Q1: My reaction mixture turned dark upon heating, and subsequent analysis (NMR/MS) shows the presence of 4-methoxypyridine. What is causing this?
A1: You are observing thermal decarboxylation. Pyridine-2-carboxylic acids are susceptible to losing carbon dioxide (CO₂) at elevated temperatures to form the corresponding pyridine derivative.[3][4] The reaction is facilitated by the nitrogen atom adjacent to the carboxyl group, which stabilizes the intermediate formed during the loss of CO₂.[5][6] The electron-donating 4-methoxy group can further influence the electron density on the pyridine ring, affecting the rate of this decomposition.
Core Cause: The proximity of the ring nitrogen allows for the formation of a stable zwitterionic intermediate that readily expels CO₂.[6] High temperatures provide the necessary activation energy for this undesired pathway to compete with or dominate your intended reaction.
Preventative Measures & Protocol:
-
Strict Temperature Control: Whenever possible, conduct reactions at or below room temperature. If heating is unavoidable, it should be gentle and precisely controlled. Aim for the lowest possible temperature required for the primary reaction to proceed.
-
Reaction Setup: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a well-calibrated heating mantle with a thermocouple). Avoid localized overheating, which can occur with aggressive heating.
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation. While studies have been conducted in various solvents, high-boiling point solvents (e.g., DMF, DMSO) should be used with caution and only when necessary, as they facilitate the high temperatures that promote this side reaction.
Caption: Key reaction pathways for 4-Methoxy-pyridine-2-carboxylic acid.
Section 2: Amide Coupling Reactions
Amide bond formation is the most common application for this molecule. Byproduct formation is often linked to the choice of coupling reagents and reaction conditions.
Q2: My amide coupling reaction has low yield, and I'm recovering unreacted starting materials. What's going wrong?
A2: This issue typically points to inefficient activation of the carboxylic acid or a competing acid-base reaction. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] The hydrochloride form of your starting material means the pyridine nitrogen is protonated, and you must use a sufficient amount of base to both neutralize the HCl salt and facilitate the coupling reaction.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered or electron-deficient amines, a stronger activating agent is necessary. Carbodiimides like EDC are effective, but phosphonium- or uronium-based reagents like BOP or HATU often give higher yields with challenging substrates.[8][9]
-
Base Stoichiometry and Type: At least two equivalents of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) are required: one to neutralize the hydrochloride salt and one to facilitate the coupling. A weak base like DIPEA deprotonates the carboxylic acid, which then reacts with the coupling agent to form an active ester.[9]
-
Order of Addition: A standard procedure is to pre-activate the carboxylic acid. First, dissolve the this compound and the coupling agent in an aprotic solvent (e.g., DCM, DMF). Add the base, stir for a few minutes to allow the active ester to form, and then add the amine. This prevents the amine from simply reacting with the acid in an acid-base neutralization.
Q3: I see byproducts related to my coupling reagent, such as a white precipitate when using DCC or EDC. How do I manage this?
A3: These byproducts are a known consequence of using carbodiimide coupling agents.
-
DCC (Dicyclohexylcarbodiimide): Forms dicyclohexylurea (DCU), which is insoluble in most common organic solvents and precipitates out.[8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Forms a water-soluble urea byproduct.[8]
Management Protocol:
-
For DCU (from DCC): The precipitate can be removed by filtration at the end of the reaction. However, its formation can sometimes trap the product, reducing yields.
-
For EDC Byproduct: The water-soluble nature of the urea allows for its removal with a simple aqueous workup. This is a primary reason EDC is often preferred over DCC for both solution-phase and solid-phase synthesis.[8]
-
Additives to Suppress Side Reactions: The addition of reagents like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is crucial.[10] HOBt reacts with the initial O-acylisourea intermediate to form an HOBt-ester, which is more reactive towards the amine and less prone to side reactions like racemization.[8][10]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent Class | Common Byproducts | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Water-soluble urea | Byproducts easily removed by aqueous workup; reduces racemization.[8][10] | Can be less effective for very unreactive amines. |
| HATU/DIPEA | Uronium Salt | Tetramethylurea | Very high reactivity, fast reaction times, suitable for difficult couplings.[9] | More expensive; byproducts can complicate purification. |
| SOCl₂/Pyridine | Acyl Chloride Formation | Pyridinium hydrochloride, SO₂ | Inexpensive and effective for simple amines. | Harsh conditions (requires formation of acyl chloride intermediate), not suitable for sensitive functional groups.[7][9] |
| DCC/DMAP | Carbodiimide | Dicyclohexylurea (DCU) | Effective and inexpensive. | DCU is insoluble and can complicate purification; potential for racemization.[8][10] |
Section 3: Esterification and Hydrolysis Reactions
Q4: My Fischer esterification reaction with an alcohol is very slow and gives a poor yield. How can I drive it to completion?
A4: Fischer esterification is an equilibrium-controlled process between the carboxylic acid and alcohol on one side, and the ester and water on the other.[11] To achieve a high yield, you must shift the equilibrium towards the products.
Optimization Protocol:
-
Use Excess Alcohol: The most common strategy is to use the alcohol as the solvent, creating a large molar excess that drives the reaction forward according to Le Châtelier's principle.[11]
-
Water Removal: Water is a product of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis). This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Acid Catalyst: A strong acid catalyst, such as a few drops of concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[11][12]
Q5: I am trying to synthesize the carboxylic acid by hydrolyzing Methyl 4-methoxypyridine-2-carboxylate, but the reaction is incomplete. What are the optimal conditions?
A5: Incomplete hydrolysis is a common issue, often due to insufficient base or non-optimal reaction conditions. While sodium hydroxide (NaOH) is commonly used, lithium hydroxide (LiOH) is often more effective for clean hydrolysis of esters, especially in complex molecules.
Optimized Hydrolysis Protocol:
-
Reagent: Use Lithium Hydroxide (LiOH·H₂O), 1.5 to 2.0 equivalents.
-
Solvent System: A mixture of THF/Water or Methanol/Water (e.g., 3:1 ratio) is typically effective.
-
Temperature: Stir at room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish, but monitor for potential decarboxylation.
-
Monitoring: Track the disappearance of the starting methyl ester by TLC or LC-MS.
-
Workup: Once complete, cool the reaction mixture and carefully acidify with 1N HCl to protonate the carboxylate and precipitate the desired carboxylic acid product.
Frequently Asked Questions (FAQs)
Q: What is the purpose of the hydrochloride salt form? A: The hydrochloride salt enhances the compound's stability and improves its solubility in certain polar solvents. In reactions, the salt must be neutralized with a base to free the pyridine nitrogen and/or deprotonate the carboxylic acid.
Q: How does the 4-methoxy group affect the molecule's reactivity? A: The methoxy group is electron-donating, which increases the electron density of the pyridine ring. This can influence the pKa of the carboxylic acid and the nucleophilicity of the ring nitrogen, potentially affecting the rates of various reactions.
Q: What are the best practices for storing this compound? A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents. Its hygroscopic nature warrants storage with a desiccant.
Appendix: Detailed Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is recommended for coupling with electron-deficient or sterically hindered amines where other methods may fail.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or DCM as the solvent.
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Activation: Add DIPEA (2.5 - 3.0 eq) dropwise while stirring. Allow the mixture to stir at room temperature for 15-20 minutes to ensure full activation.
-
Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Caption: Troubleshooting workflow for failed amide coupling reactions.
References
- Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
- G. E. Dunn, et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- CymitQuimica. (n.d.). CAS 29082-91-5: 4-methoxypyridine-2-carboxylic acid.
- Chemistry Stack Exchange. (2017).
- Moser, R. J., & Brown, E. V. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids.
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- ChemicalBook. (n.d.). 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- PubChem. (n.d.).
- ChemicalBook. (n.d.). 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 123811-74-5.
- PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid.
- PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.
- Le-Huy, H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
- Pathare, S. P., et al. (2022).
- Benchchem. (n.d.).
- Tantry, S. J., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Sigma-Aldrich. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR.
- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
- jOeCHEM. (2019).
- ChemSpider. (n.d.). Methyl ester hydrolysis.
Sources
- 1. CAS 29082-91-5: 4-methoxypyridine-2-carboxylic acid [cymitquimica.com]
- 2. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into common issues encountered during production, providing scientifically grounded solutions and practical advice to ensure a robust and efficient process.
Introduction to the Synthetic Challenge
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges when transitioning from laboratory scale to pilot or manufacturing scale. These challenges often revolve around reaction control, impurity profiles, and achieving consistent, high yields. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems.
Common Synthetic Pathways
Two primary routes are commonly employed for the synthesis of 4-Methoxy-pyridine-2-carboxylic acid. The first involves the oxidation of 4-methoxy-2-picoline, while the second proceeds via the hydrolysis of a methyl ester intermediate. Both pathways have their unique advantages and associated troubleshooting considerations.
Caption: Overview of synthetic routes to this compound.
Troubleshooting Guide & FAQs
Part 1: Oxidation of 4-Methoxy-2-picoline
The direct oxidation of the methyl group on the picoline ring is a common and atom-economical approach. However, controlling the reaction to prevent over-oxidation or the formation of side products is critical.
Question 1: My oxidation of 4-methoxy-2-picoline is sluggish and gives low conversion to the desired carboxylic acid. What are the likely causes and how can I improve the reaction rate?
Answer:
Low conversion in picoline oxidation is a frequent issue, often stemming from suboptimal reaction conditions or catalyst deactivation. Here’s a breakdown of potential causes and solutions:
-
Insufficient Oxidant Strength or Concentration: The choice of oxidizing agent is paramount. While potassium permanganate (KMnO₄) is a classic choice, its reactivity can be difficult to control on a large scale. Consider the following:
-
Alternative Oxidants: For a more controlled reaction, consider using catalytic systems like cobalt-acetate and manganese-acetate with a bromide source under air or oxygen pressure.[1][2][3] These systems often provide better selectivity and are more amenable to large-scale operations.
-
Concentration Effects: Ensure the concentration of your oxidant is sufficient. For heterogeneous reactions (e.g., with MnO₂), efficient stirring is crucial to maintain contact between the reactants.
-
-
Suboptimal Temperature: Oxidation reactions of this type are highly temperature-dependent.
-
Low Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[1]
-
High Temperature: Conversely, excessively high temperatures can lead to decarboxylation of the product or other side reactions. A careful temperature optimization study is recommended.
-
-
Catalyst Deactivation: In catalytic oxidations, the catalyst can be poisoned by impurities in the starting material or solvent.
-
Purify Starting Materials: Ensure your 4-methoxy-2-picoline is free from sulfur-containing compounds or other potential catalyst poisons.
-
Catalyst Loading: Experiment with increasing the catalyst loading, but be mindful of the cost implications on a larger scale.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low conversion in picoline oxidation.
Question 2: I am observing significant amounts of side products, particularly pyridine-2-carbaldehyde and unidentifiable tar-like substances. How can I improve the selectivity of my oxidation reaction?
Answer:
The formation of the intermediate aldehyde and subsequent polymerization or degradation products is a common challenge, indicating over-oxidation or uncontrolled reaction conditions.
-
Controlling Exotherms: The oxidation of picolines is often highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" where side reactions occur.
-
Slow Addition: Add the oxidizing agent slowly and in portions to maintain better temperature control.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity.
-
-
Reaction Medium: The solvent can play a significant role in selectivity.
-
Intermediate Trapping: The intermediate aldehyde can sometimes be problematic. While not always practical on a large scale, in some cases, reaction conditions can be tuned to favor direct conversion to the carboxylic acid without significant accumulation of the aldehyde.[4]
Table 1: Key Parameters for Picoline Oxidation
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Catalytic Co/Mn with air/O₂ | Better control and selectivity for large scale.[1][2][3] |
| Temperature | 140-210 °C (process dependent) | Balancing reaction rate and preventing side reactions.[1] |
| Pressure | ~16 atm (for air oxidation) | Ensures sufficient oxygen availability.[1] |
| Solvent | Acetic Acid | Moderates the reaction and can improve selectivity.[1][2] |
Part 2: Hydrolysis of Methyl 4-methoxypyridine-2-carboxylate
This route involves the synthesis of the methyl ester followed by hydrolysis to the carboxylic acid. This two-step process can sometimes offer better control over the final product's purity.
Question 3: My ester hydrolysis is incomplete, even after prolonged reaction times. What factors could be hindering the completion of this reaction?
Answer:
Incomplete hydrolysis is typically due to equilibrium limitations (in the case of acid-catalyzed hydrolysis) or insufficient reagent.
-
Acid-Catalyzed Hydrolysis: This reaction is reversible.[5][6] To drive the reaction to completion, a large excess of water is required.[5][6]
-
Use a Dilute Acid: Employing a dilute strong acid like HCl or H₂SO₄ provides the necessary water and catalyst.[5]
-
-
Base-Mediated Hydrolysis (Saponification): This is generally the preferred method for large-scale operations as the reaction is essentially irreversible.[5][7]
-
Stoichiometry of Base: Ensure at least one full equivalent of a strong base (e.g., NaOH, KOH) is used. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Solvent Choice: The ester may have limited solubility in purely aqueous base. A co-solvent like methanol, ethanol, or THF is often necessary to create a homogeneous reaction mixture.[6]
-
Question 4: During the workup of my hydrolysis reaction, I am experiencing difficulties with product isolation and am getting a low isolated yield. What are some best practices for workup?
Answer:
Low isolated yield after hydrolysis often points to issues during the neutralization and extraction steps.
-
Acidification: After base-mediated hydrolysis, the product exists as the carboxylate salt. The reaction mixture must be carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.
-
pH Control: Monitor the pH during acidification. The target pH should be below the pKa of the carboxylic acid to ensure complete protonation.
-
Temperature Control: The acidification can be exothermic. Cool the reaction mixture in an ice bath to prevent any temperature-related degradation and to maximize precipitation.
-
-
Extraction: If the product does not precipitate cleanly, it will need to be extracted with an organic solvent.
-
Solvent Choice: Select an appropriate organic solvent in which the carboxylic acid is soluble but the inorganic salts are not (e.g., dichloromethane, ethyl acetate).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.
-
Question 5: How do I form the final hydrochloride salt, and what are the common pitfalls?
Answer:
The formation of the hydrochloride salt is the final step and is crucial for the stability and handling of the product.
-
Procedure: Dissolve the isolated 4-Methoxy-pyridine-2-carboxylic acid in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out.
-
Common Issues:
-
Moisture: The presence of water can lead to a sticky or oily product instead of a crystalline solid. Ensure all solvents and glassware are dry.
-
Incomplete Precipitation: If the product is too soluble in the chosen solvent, precipitation may be incomplete. Adding a less polar co-solvent can help to induce precipitation.
-
Excess HCl: Using a large excess of HCl can sometimes lead to the formation of undesired side products or make the final product difficult to handle.
-
Summary and Concluding Remarks
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanisms and careful control of key process parameters. By anticipating and addressing the common challenges outlined in this guide, researchers and production chemists can develop a more robust, efficient, and scalable manufacturing process. Always prioritize process safety, especially when working with exothermic reactions and pressurized systems.
References
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
- 4‐Methoxypyridine N‐oxide - ResearchG
- 4-Methoxypyridine N-oxide synthesis - ChemicalBook. (URL: )
- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - ChemicalBook. (URL: )
- Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene - ACS Public
- Synthesis routes of Methyl 4-methoxypyridine-2-carboxyl
- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms | Request PDF - ResearchG
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: )
- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 - ChemicalBook. (URL: )
- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•)
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchG
- US8575350B2 - Process for producing pyridine carboxylic acids - Google P
- hydrolysis of esters - Chemguide. (URL: )
- Ester to Acid - Common Conditions. (URL: )
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (URL: )
- Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. (URL: )
Sources
"4-Methoxy-pyridine-2-carboxylic acid hydrochloride" stability and storage conditions
Welcome to the technical support guide for 4-Methoxy-pyridine-2-carboxylic acid hydrochloride (CAS No. 123811-74-5). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the material's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the behavior of similar pyridine hydrochloride salts, this compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2] Ingress of moisture can lead to clumping and may initiate chemical degradation. Therefore, maintaining a dry environment is the most critical factor for long-term stability. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.
Q2: Is this compound sensitive to light or temperature?
While specific photosensitivity data is not available, general best practices for heterocyclic compounds involve protection from direct light. Storing the container in a dark or amber vial inside a cabinet is a prudent measure. The compound is chemically stable at standard room temperature.[3] Avoid storage in areas with excessive heat.[1] For long-term storage, refrigeration (2-8°C) is a viable option, but it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: What are the visible signs of degradation of the solid compound?
While the pristine material is a white to off-white solid, signs of degradation may include:
-
Change in color: Development of a yellow or brown tint.
-
Change in texture: Clumping or appearance of a sticky or gummy consistency, often due to moisture absorption.
-
Odor: A stronger or different odor may indicate decomposition.
If any of these signs are observed, it is recommended to verify the purity of the material by an appropriate analytical method (e.g., NMR, LC-MS) before use.
Q4: What solvents are recommended for preparing solutions, and what is the in-solution stability?
Based on the solubility of related pyridine carboxylic acids, polar solvents are suitable for dissolution.[4][5]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing stock solutions. Solutions in high-purity, anhydrous aprotic solvents are expected to be stable for short to medium-term storage when kept at low temperatures (-20°C).
-
Protic Solvents: The compound is soluble in water and alcohols like methanol and ethanol.[2][4] However, caution is advised. Carboxylic acids can react with alcohols to form esters, a reaction that can be catalyzed by the acidic nature of the hydrochloride salt, especially upon heating. In aqueous solutions, the compound's stability can be pH-dependent. For aqueous buffers, it is advisable to prepare solutions fresh and use them promptly.
Solutions should always be stored tightly capped at low temperatures (-20°C or -80°C) to minimize solvent evaporation and potential degradation.
Storage & Handling Summary
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Cool, ambient temperature. Refrigeration (2-8°C) for long-term. | Prevents thermal degradation. Must warm to RT before opening to prevent condensation.[1] |
| Atmosphere | Tightly sealed container. Store under inert gas (Ar, N₂) if possible. | The hydrochloride salt is likely hygroscopic. Moisture can cause physical clumping and chemical hydrolysis.[2] |
| Light | Protect from direct light (e.g., amber vial, stored in a cabinet). | Prevents potential photochemical degradation, a common pathway for heterocyclic compounds. |
| Incompatibilities | Avoid strong oxidizing agents. | Risk of vigorous and exothermic reactions that can degrade the compound.[1] |
| Solution Storage | Anhydrous DMSO or DMF at -20°C or -80°C. | Aprotic solvents prevent esterification or hydrolysis. Low temperature slows kinetic degradation. |
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Compound has become clumpy or difficult to weigh.
This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.
-
Immediate Action: Dry the material under high vacuum for several hours. A vacuum desiccator with a strong desiccant (e.g., P₂O₅) is effective.
-
Prevention: Always handle the solid in a low-humidity environment, such as a glove box or balance draft shield. Minimize the time the container is open to the atmosphere. After use, purge the container headspace with an inert gas before sealing.
Issue 2: Inconsistent results from experiments using a stock solution.
This often points to degradation of the compound in solution.
-
Root Cause Analysis:
-
Solvent Choice: Was a protic solvent (e.g., methanol) used for long-term storage? The compound may be slowly converting to its corresponding methyl ester.
-
Water Contamination: Was the aprotic solvent (e.g., DMSO) truly anhydrous? Trace water can hydrolyze the compound or related impurities over time.
-
Storage Temperature: Was the solution stored at room temperature? Even in a good solvent, degradation is accelerated at higher temperatures.
-
Freeze-Thaw Cycles: Have the solutions undergone numerous freeze-thaw cycles? This can introduce moisture and accelerate degradation.
-
-
Corrective Protocol:
-
Prepare fresh stock solutions in high-purity, anhydrous DMSO or DMF.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for maximum stability.
-
Experimental Workflow: Stability Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability-related issues.
Sources
Overcoming solubility issues of "4-Methoxy-pyridine-2-carboxylic acid hydrochloride" in organic solvents
Welcome to the Troubleshooting Guide for Overcoming Solubility Issues with 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Organic Solvents.
As Senior Application Scientists, we understand that achieving consistent solubility is critical for the success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive set of tools and methodologies to address the solubility challenges associated with this valuable pyridine derivative. We will move from fundamental principles to practical, step-by-step protocols, explaining the scientific reasoning behind each strategy.
Part 1: Understanding the Core Problem
Q1: Why is this compound often difficult to dissolve in common organic solvents?
Answer: The solubility challenge stems directly from the compound's molecular structure and its form as a hydrochloride salt.[1]
-
High Polarity: The molecule possesses several polar functional groups: a pyridine ring (a polar aromatic system), a carboxylic acid, and a methoxy group. These groups readily engage in hydrogen bonding.
-
Ionic Salt Form: The key factor is that it is a hydrochloride (HCl) salt. The nitrogen atom on the pyridine ring is protonated, forming a positively charged pyridinium ion, with a chloride counter-ion (Cl⁻). This ionic nature makes the molecule significantly more polar than its corresponding "free base" form.[1]
-
Crystal Lattice Energy: As a crystalline solid, energy is required to break apart the crystal lattice before the solvent can surround and dissolve the individual molecules. The strong ionic interactions in the salt's crystal structure can result in high lattice energy, making it difficult for less polar organic solvents to overcome these forces.
Essentially, the compound in its salt form behaves more like a salt than a typical organic molecule, preferring polar, protic solvents that can effectively solvate the charged species. Its solubility in non-polar or weakly polar organic solvents like diethyl ether, hexane, or toluene is consequently very poor.[1]
Part 2: Initial Troubleshooting & Physical Dissolution Methods
Before resorting to chemical modifications, simple physical methods and appropriate solvent selection should be your first line of attack.
Q2: What are the best initial solvents to try, and what physical methods can I use to aid dissolution?
Answer: Start with the most polar organic solvents your experimental conditions will tolerate.
Solvent Selection: The principle of "like dissolves like" is paramount. Given the compound's high polarity, your success rate will be highest with polar solvents.
| Solvent Class | Specific Examples | Expected Solubility of HCl Salt | Rationale & Comments |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Good to Moderate | These solvents can hydrogen bond and solvate the ionic salt effectively. Methanol is often a good starting point for creating stock solutions.[1][2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good | These solvents have high dielectric constants and are excellent at dissolving polar compounds and salts.[1][3] They are ideal for preparing highly concentrated stock solutions. |
| Moderately Polar | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Poor to Very Low | These solvents are often desired for organic reactions but typically lack sufficient polarity to dissolve the HCl salt directly.[1] Co-solvent or free base strategies are usually required. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | These solvents cannot overcome the crystal lattice energy and cannot effectively solvate the ionic compound.[1] |
Physical Enhancement Techniques: If you observe partial solubility in a chosen solvent, these methods can help.
-
Vigorous Stirring/Vortexing: Maximizes the surface area contact between the solute and solvent.[1]
-
Sonication: An ultrasonic bath can help break up solid aggregates and accelerate the dissolution process by driving solvent into the solid matrix.[1]
-
Gentle Warming: Increasing the temperature can improve solubility.[1] Caution: Proceed with care. Do not heat excessively, as it may cause degradation of the compound or other reagents in your mixture. Always test thermal stability on a small scale first.
Part 3: Chemical & Workflow Strategies for Enhanced Solubility
When physical methods are insufficient, particularly when your reaction requires a less polar solvent, the following chemical strategies are highly effective.
Strategy A: The Co-Solvent Workflow
This is the most straightforward and common method for getting the compound into a weakly polar solvent system. The principle is to use a small amount of a very strong, polar aprotic solvent to dissolve the compound first, and then dilute this stock solution into the less polar "bulk" solvent.[3][]
Answer: Follow this step-by-step protocol for creating and using a stock solution.
Experimental Protocol: Co-Solvent Method
-
Select a Strong Solvent: Choose a high-polarity aprotic solvent in which your compound is highly soluble, such as DMSO or DMF.[1][3]
-
Prepare a Concentrated Stock Solution: Weigh your this compound and dissolve it in a minimal volume of the chosen strong solvent (e.g., create a 100 mM or 1 M stock). Ensure it is fully dissolved.
-
Dilution: While stirring the bulk organic solvent for your experiment (e.g., Dichloromethane), add the concentrated stock solution dropwise.
-
Monitor for Precipitation: Observe the solution closely. If the compound begins to precipitate, you have exceeded its solubility limit in the final solvent mixture.
-
Optimize: The goal is to keep the final concentration of the co-solvent as low as possible (ideally <5%, and often <1%) to avoid it interfering with your reaction.[3]
dot
Caption: Workflow for using a co-solvent to improve solubility.
Strategy B: Conversion to the Free Base
This is the most robust and chemically sound method for achieving high solubility in less polar organic solvents like DCM, THF, or Ethyl Acetate.[1] The strategy involves neutralizing the hydrochloride salt to yield the corresponding "free base." This removes the ionic charge, dramatically reducing the molecule's polarity and making it much more compatible with a wider range of organic solvents.
Answer: Use this strategy when you need to dissolve the compound directly in a weakly polar or non-polar solvent and the co-solvent method is not suitable (e.g., the co-solvent interferes with the reaction or the required concentration is too high).
Experimental Protocol: Salt to Free Base Conversion This protocol is a standard acid-base liquid-liquid extraction.
-
Dissolution: Dissolve the this compound salt in a suitable aqueous solvent. Deionized water is a good first choice.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Add Organic Solvent: Add an immiscible organic solvent in which the free base is expected to be soluble (e.g., Dichloromethane, Ethyl Acetate).
-
Neutralization: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise to the separatory funnel. Swirl gently after each addition. You will observe effervescence (CO₂ gas evolution); vent the funnel frequently and with caution.
-
Monitor pH: Continue adding the base until the effervescence ceases. Check the pH of the aqueous layer using pH paper; it should be neutral to slightly basic (pH 7-8). This ensures the pyridinium hydrochloride is fully neutralized.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separate Layers: Drain the organic layer (bottom layer for DCM, top for Ethyl Acetate) into a clean flask. To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Wash & Dry: Combine all organic extracts. Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent. The resulting solution contains the free base form of your compound. This can be used directly in a reaction or the solvent can be removed under reduced pressure (e.g., with a rotary evaporator) to yield the isolated free base, which is often an oil or a low-melting solid.[1]
dot
Caption: Workflow for converting the HCl salt to its free base.
Important Consideration: Free amines and carboxylic acids can sometimes be less stable than their salt forms.[1] It is often advisable to use the free base shortly after its preparation.
Part 4: Summary & FAQs
Strategy Comparison
| Strategy | Principle | Best For... | Advantages | Limitations |
| Physical Methods | Overcoming activation energy of dissolution | Slightly soluble compounds in moderately polar solvents | Quick, simple, no chemical change | Often insufficient for very low solubility; risk of thermal degradation |
| Co-Solvent System | Using a strong polar solvent to carry the compound into a weaker bulk solvent[] | Reactions that can tolerate a small percentage of a polar aprotic solvent (e.g., DMSO, DMF) | Easy to prepare and use; avoids chemical modification of the starting material | Co-solvent may interfere with the reaction; limited by final concentration solubility |
| Conversion to Free Base | Removing the ionic charge to dramatically decrease polarity[1] | Reactions in non-polar or weakly polar solvents where co-solvents are not viable | Achieves highest solubility in a wide range of organic solvents; allows direct dissolution | Requires an extra chemical workup step; free base may have different stability profile[1] |
Frequently Asked Questions (FAQs)
Q: I used the co-solvent method, but my compound precipitated when I added it to my main reaction. What happened? A: This indicates that the final concentration of your compound in the mixed solvent system is above its saturation point. You can try two things: 1) Increase the proportion of the co-solvent if your reaction can tolerate it, or 2) Decrease the overall concentration of your compound in the reaction.
Q: I've isolated the free base, but it appears to be an oil and is difficult to handle. Is this normal? A: Yes, this is quite common. Many free bases of organic molecules are oils or low-melting solids rather than crystalline powders.[1] The most practical approach is often to dissolve the crude free base in the desired reaction solvent immediately after drying and filtering, determine its concentration, and use it as a stock solution.
Q: Can I use a stronger base like sodium hydroxide (NaOH) to speed up the free base conversion? A: It is highly recommended to use a mild base like sodium bicarbonate or sodium carbonate. A strong base like NaOH could potentially hydrolyze other functional groups on the molecule or cause unwanted side reactions, especially if the reaction is heated or left for an extended period.
References
- BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
- BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Guidechem. (n.d.). 4-METHOXY-PYRIDIN-2-CARBONSÄURE-METHYLESTER-HCL.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.
- ChemicalBook. (n.d.). This compound.
- International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-2-carboxylic acid. PubChem Compound Database.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Geiser, F., & Shah, R. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263–266.
- Kumar, L., & Chawla, G. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences and Research, 3(1), 1-1.
- Sharma, D., & Saini, S. (2015). Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. Research Journal of Pharmacy and Technology, 8(8), 1025-1032.
- MedchemExpress. (n.d.). Co-solvents.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Chadha, R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. AAPS PharmSciTech, 13(2), 715–723.
- ResearchGate. (n.d.). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for various chemical transformations involving this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Understanding the Challenge: The Dual Nature of this compound
Before delving into specific reactions, it's crucial to recognize the inherent chemical properties of this compound that influence catalyst selection. The molecule presents two key features that can complicate catalytic processes: the pyridine nitrogen and the carboxylic acid group.
-
The Pyridine Nitrogen: A Potent Catalyst Inhibitor The lone pair of electrons on the pyridine nitrogen can coordinate strongly to transition metal catalysts, particularly palladium, leading to catalyst poisoning or deactivation.[1][2] This interaction can significantly hinder or completely stall a desired reaction. The position of the nitrogen at the 2-position relative to the carboxylic acid can also lead to chelation effects.
-
The Carboxylic Acid Group: A Handle for Transformation and a Potential Complication The carboxylic acid functionality is a versatile handle for a variety of transformations, including amidation, esterification, and decarboxylative couplings. However, its acidic proton can interfere with certain catalysts and bases, and the carboxylate can also coordinate to the metal center. The hydrochloride salt form means the starting material is acidic and may require neutralization or careful choice of base.
This guide will address how to manage these challenges through the strategic selection of catalysts, ligands, and reaction conditions.
II. FAQs and Troubleshooting Guides
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Cross-coupling reactions are powerful tools for creating complex molecules. However, the pyridine moiety in this compound presents a significant hurdle.
Question: I am attempting a Suzuki-Miyaura coupling with my 4-Methoxy-pyridine-2-carboxylic acid derivative, but the reaction is sluggish and gives low yields. What is going on?
Answer: The primary suspect is catalyst poisoning by the pyridine nitrogen. Standard palladium catalysts like Pd(PPh₃)₄ can be readily inhibited by coordination of the pyridine.[3]
Troubleshooting Steps:
-
Ligand Selection is Key: To overcome catalyst poisoning, you need to use sterically hindered and electron-rich phosphine ligands.[1][4] These bulky ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[1]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as RuPhos, BrettPhos, and XPhos are highly effective for coupling reactions involving pyridines.[1]
-
-
Consider a Decarboxylative Coupling: An alternative strategy is a decarbonylative Suzuki cross-coupling. This approach utilizes the carboxylic acid itself as the coupling handle, eliminating the need for a halide. This has been shown to be effective for a range of nitrogen-containing heterocyclic carboxylic acids.[5]
-
Choice of Base: The choice of base is also critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[1] However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require a more active catalyst system and higher temperatures.[1]
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a Pyridine Derivative
-
To an oven-dried reaction vial, add the 4-Methoxy-pyridine-2-carboxylic acid derivative (as the corresponding halide, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd) and the ligand (e.g., RuPhos, 4 mol%).
-
Seal the vial with a septum and remove it from the glovebox.
-
Add anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe.
-
Place the sealed vial in a preheated heating block or oil bath set to 100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Question: I want to perform a Sonogashira coupling to introduce an alkyne. What catalyst system should I use?
Answer: Similar to Suzuki coupling, catalyst selection is critical for a successful Sonogashira reaction with a pyridine substrate. The reaction typically employs a palladium catalyst and a copper co-catalyst.[6]
Catalyst System Recommendations:
-
Palladium Catalyst: A common and effective catalyst is PdCl₂(PPh₃)₂.[7]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.[8]
-
Ligand: Triphenylphosphine (PPh₃) is often used as the ligand.[8][9]
-
Base: An amine base, such as triethylamine (Et₃N), is typically used and can also serve as the solvent.[9][10]
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting Sonogashira couplings.
Question: I need to synthesize an arylamine derivative via Buchwald-Hartwig amination. How do I prevent catalyst poisoning?
Answer: The Buchwald-Hartwig amination is particularly susceptible to catalyst poisoning by pyridines.[1] The strategies to overcome this are similar to those for Suzuki coupling, focusing on the use of specialized ligands.
Key Considerations:
-
Sterically Hindered Ligands: The use of bulky, electron-rich biaryl monophosphine ligands is crucial.[1] These ligands form a coordinatively saturated environment around the palladium, physically blocking the pyridine nitrogen from binding.[1] Examples include RuPhos, BrettPhos, and XPhos.[1]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the most common and effective choice for deprotonating the amine-palladium complex.[1]
-
Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can lead to more reproducible results.
Transformations of the Carboxylic Acid Group
Question: What is the best way to form an amide from this compound without affecting the pyridine ring?
Answer: Direct amidation of carboxylic acids can be challenging. While traditional methods involve converting the carboxylic acid to a more reactive species like an acid chloride, direct catalytic methods are often preferred for their atom economy.
Catalyst Recommendations for Direct Amidation:
-
Boron-based Catalysts: Boronic acids and borane-pyridine complexes have emerged as effective catalysts for direct amidation, operating under relatively mild conditions.[11]
-
Coupling Reagents: Standard peptide coupling reagents such as HATU, HOBt, and EDC can be used, though these are stoichiometric rather than catalytic.
Question: I am trying to esterify this compound. What catalyst should I use?
Answer: Acid-catalyzed esterification (Fischer esterification) is a common method. Given that the starting material is a hydrochloride salt, it is already in an acidic environment.
Protocol for Esterification:
-
Dissolve this compound in the desired alcohol (e.g., methanol for the methyl ester).[12]
-
Add a catalytic amount of a strong acid, such as sulfuric acid.[13]
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the excess alcohol by distillation.
-
Purify the resulting ester by column chromatography or distillation under reduced pressure.[12]
Decarboxylation: To Remove or Not to Remove?
Question: I am observing significant decarboxylation of my starting material as a side reaction. How can I avoid this?
Answer: Decarboxylation of pyridine-2-carboxylic acids can be promoted by heat and certain metal catalysts.[14][15]
Strategies to Minimize Decarboxylation:
-
Lower Reaction Temperatures: If the desired reaction can proceed at a lower temperature, this can significantly reduce the rate of decarboxylation.
-
Catalyst Choice: Some catalysts are more prone to promoting decarboxylation than others. Screening different catalysts may be necessary. For instance, silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids has been reported.[16]
Question: Can I intentionally decarboxylate 4-Methoxy-pyridine-2-carboxylic acid?
Answer: Yes, decarboxylation can be a useful synthetic transformation.
Methods for Decarboxylation:
-
Thermal Decarboxylation: Heating the pyridine-2-carboxylic acid, sometimes in the presence of a copper catalyst, can induce decarboxylation.[14]
-
Metal-Catalyzed Decarboxylation: Various metal catalysts, including those based on copper, palladium, and silver, can facilitate decarboxylation.[14]
III. Catalyst and Ligand Selection Guide
| Reaction Type | Recommended Catalyst/Pre-catalyst | Recommended Ligand | Common Bases | Key Considerations |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, XPhos, BrettPhos | K₃PO₄, Cs₂CO₃, NaOtBu | Ligand choice is critical to prevent catalyst poisoning.[1][3] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine | The copper co-catalyst is crucial for the reaction mechanism.[6][7] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, XPhos, BrettPhos | NaOtBu, K₃PO₄ | Sterically hindered ligands are essential to shield the palladium center.[1][17] |
| Amidation (Direct) | Boronic Acids, Borane-Pyridine | - | - | A greener alternative to stoichiometric coupling reagents.[11] |
| Esterification | H₂SO₄ | - | - | The alcohol can often be used as the solvent.[13] |
| Decarboxylation | Cu, Ag, Pd salts | - | - | Can be a desired reaction or an unwanted side reaction.[14][16] |
IV. Concluding Remarks
The successful application of catalysis in reactions involving this compound hinges on a clear understanding of the substrate's potential to inhibit common transition metal catalysts. By selecting robust catalyst systems, particularly those employing sterically demanding and electron-rich ligands, researchers can effectively mitigate catalyst poisoning and achieve high yields in a variety of important chemical transformations. This guide provides a starting point for troubleshooting and optimization. For novel applications, a systematic screening of catalysts, ligands, bases, and solvents is always recommended.
V. References
-
Overcoming catalyst poisoning in Buchwald-Hartwig reactions of 2-substituted pyridines - Benchchem. Available at:
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation - Benchchem. Available at:
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
-
Picolinic acid - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. Available at: [Link]
-
Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials. Available at: [Link]
-
Cross-coupling reaction - Wikipedia. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]
-
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem. Available at:
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
-
Oxidative decarboxylation of carboxylic acids by pyridine N-oxide - ACS Publications. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link]
-
4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4. Available at: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
4-Methoxy-Pyridine-2-Carboxylic Acid Methyl Ester. Available at: [Link]
-
Decarboxylation of 5-substituted 2-pyridinecarboxylic acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation - MDPI. Available at: [Link]
-
Decarboxylative cross-coupling - Wikipedia. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. - R Discovery. Available at: [Link]
-
Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? - ResearchGate. Available at: [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt - MDPI. Available at: [Link]
-
US2758999A - Esterification of pyridine carboxylic acids - Google Patents. Available at:
-
US6362351B2 - Catalyst and method for amide formation - Google Patents. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]
- 13. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 14. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Assessment of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Introduction: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride is a heterocyclic building block crucial in the synthesis of novel pharmaceutical compounds and advanced materials.[1] Its purity is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of downstream applications, particularly in drug development.[2] The presence of impurities, which can originate from starting materials, by-products, intermediates, or degradation products, must be meticulously controlled and quantified.[3][4] This guide provides a comparative analysis of key analytical methodologies for the purity assessment of this compound, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]
Pillar 1: Chromatographic Purity & Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to distinguish the main compound from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the preeminent method for determining the purity and impurity profile of non-volatile organic molecules like this compound. Its versatility, precision, and sensitivity make it indispensable for both quantitative assay and the detection of trace-level impurities.
Causality of Method Choice: The carboxylic acid and pyridine nitrogen functionalities of the molecule make it ionizable and polar, lending itself well to reversed-phase chromatography where a polar mobile phase and a non-polar stationary phase are used. The hydrochloride salt form ensures good aqueous solubility, which is ideal for sample preparation in RP-HPLC.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: A gradient is employed to ensure elution of both the polar main compound and any less polar impurities.
-
Initial Conditions: 95% A, 5% B
-
0-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound in the mobile phase; typically around the λmax for pyridine derivatives (e.g., 270 nm).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. Impurities are reported based on their relative peak areas.
Workflow for HPLC Purity Analysis
Sources
Comparative Guide to the HPLC Analysis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers detailed experimental protocols, and presents comparative data to aid in the selection of the most suitable analytical approach for your specific needs.
Introduction: The Analytical Challenge
This compound is a key building block in pharmaceutical synthesis.[1] Its purity and accurate quantification are critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).[2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4]
However, the physicochemical properties of this compound—namely its polarity and ionizable nature—present unique challenges for chromatographic separation. This guide will explore and compare different reversed-phase HPLC strategies to achieve robust and reliable analysis.
Physicochemical Properties & Analytical Considerations
Before developing an HPLC method, it is crucial to understand the analyte's properties.
| Property | Value/Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₇H₇NO₃·HCl[5] | --- |
| Molecular Weight | 189.6 g/mol (hydrochloride salt)[5] | --- |
| Structure | Pyridine ring with a carboxylic acid and a methoxy group | The pyridine nitrogen is basic, and the carboxylic acid is acidic, making the molecule zwitterionic at certain pH values. This can lead to complex retention behavior. |
| Polarity | High | The compound is polar, which can result in poor retention on traditional non-polar C18 stationary phases, especially with highly organic mobile phases. |
| UV Absorbance | Strong UV absorbance is expected due to the pyridine ring. | UV detection is a suitable and straightforward detection method. Similar pyridine carboxylic acids show strong absorbance around 255-257 nm.[6][7] |
The primary analytical challenge is to achieve adequate retention on a reversed-phase column while maintaining a good peak shape. The basic nitrogen can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
Primary HPLC Method: C18 with Acidic Mobile Phase
A standard C18 column with an acidic mobile phase is the most common starting point for the analysis of polar, ionizable compounds.[8] The low pH of the mobile phase serves two purposes: it suppresses the ionization of the carboxylic acid group, making the molecule less polar, and it protonates the residual silanol groups on the stationary phase, minimizing secondary interactions with the basic pyridine nitrogen.
Rationale for Method Selection
-
Stationary Phase (C18): A high-purity, end-capped C18 column is chosen for its versatility and general applicability.[8]
-
Mobile Phase (Acetonitrile/Water with Phosphoric Acid): Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Phosphoric acid is an effective buffer in the low pH range and helps to achieve sharp peaks for basic compounds.[6][7]
-
Detection (UV at 255 nm): Based on the UV absorbance characteristics of similar pyridine-based compounds, 255 nm is selected as a suitable wavelength for detection.[7]
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 255 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
Self-Validating System and Expected Performance
A well-performing method should meet the system suitability criteria outlined in pharmacopeial guidelines.[9][10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and minimizes integration errors. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (RSD) of replicate injections | RSD ≤ 2.0% | Demonstrates the precision of the analytical system.[11] |
Comparative Analysis of Alternative HPLC Methods
While the primary C18 method is often sufficient, alternative approaches may offer advantages in terms of retention, selectivity, or compatibility with different detection techniques like mass spectrometry.
Alternative Stationary Phases
The choice of stationary phase can significantly impact the retention and selectivity of polar compounds.[12][13]
| Stationary Phase | Principle of Separation | Advantages for 4-Methoxy-pyridine-2-carboxylic acid HCl | Disadvantages |
| C18 (Primary Method) | Reversed-phase (hydrophobic interactions) | Well-understood, widely available. | May provide insufficient retention for highly polar compounds.[14] |
| Polar-Embedded C18 | Reversed-phase with a polar group embedded in the alkyl chain. | Enhanced retention of polar compounds, compatible with highly aqueous mobile phases.[8] | Different selectivity compared to standard C18, may require method re-optimization. |
| Phenyl-Hexyl | Reversed-phase with pi-pi interactions from the phenyl group. | Alternative selectivity for aromatic compounds like the pyridine ring. | May have lower hydrophobic retention than C18. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase. | Excellent retention for very polar compounds.[14] | Requires careful control of mobile phase water content, can have longer equilibration times. |
Comparative Experimental Data
The following table summarizes the expected performance of the different stationary phases under optimized conditions.
| Parameter | C18 | Polar-Embedded C18 | Phenyl-Hexyl |
| Retention Time (min) | ~ 4.5 | ~ 6.2 | ~ 4.1 |
| Tailing Factor | 1.3 | 1.1 | 1.4 |
| Resolution (from nearest impurity) | 2.5 | 3.1 | 2.2 |
These are representative values and may vary depending on the specific brand of the column and the exact mobile phase conditions.
Alternative Mobile Phase Strategies
-
Methanol vs. Acetonitrile: Methanol can offer different selectivity compared to acetonitrile and is sometimes more effective at disrupting secondary interactions. However, it has higher viscosity and UV cutoff.
-
Alternative Buffers: Formic acid or trifluoroacetic acid (TFA) can be used instead of phosphoric acid. Formic acid is volatile and compatible with mass spectrometry. TFA is a strong ion-pairing agent that can improve peak shape but can be difficult to remove from the column.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data interpretation.
Method Validation and Trustworthiness
Any chosen HPLC method must be validated to ensure it is suitable for its intended purpose.[15] Validation is performed according to the International Council for Harmonisation (ICH) guidelines.[9][16]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The successful validation of these parameters ensures the trustworthiness and reliability of the analytical data generated.[10][17]
Conclusion and Recommendations
For the routine analysis of this compound, the primary C18 method with an acidic mobile phase provides a robust and reliable starting point. It is straightforward to implement and utilizes common consumables.
For challenging separations involving closely related impurities or for methods requiring high sensitivity, a polar-embedded C18 column is recommended. This stationary phase offers enhanced retention and improved peak shape for polar compounds.
Ultimately, the choice of method will depend on the specific requirements of the analysis, such as the need for impurity profiling, the desired run time, and the available instrumentation. It is always recommended to perform a thorough method development and validation to ensure the selected method is fit for its purpose.[2][18]
References
-
PubMed. (n.d.). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods:-Review. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Sources
- 1. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. wjpmr.com [wjpmr.com]
- 5. scbt.com [scbt.com]
- 6. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. actascientific.com [actascientific.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. lcms.cz [lcms.cz]
- 14. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 15. impactfactor.org [impactfactor.org]
- 16. database.ich.org [database.ich.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pharmtech.com [pharmtech.com]
A Tale of Two Pyridines: A Senior Application Scientist's Guide to 4-Methoxy- vs. 4-Chloropyridine-2-carboxylic Acid in Synthesis
For the discerning researcher navigating the intricate landscape of pharmaceutical and agrochemical synthesis, the choice of building blocks is paramount. The subtle interplay of functional groups on a heterocyclic scaffold can dramatically influence reactivity, yield, and ultimately, the success of a synthetic campaign. This guide provides an in-depth comparison of two structurally similar yet electronically divergent pyridine derivatives: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride and 4-chloropyridine-2-carboxylic acid . Through a blend of theoretical principles and practical considerations, we will dissect their respective strengths and weaknesses, empowering you to make informed decisions in your synthetic endeavors.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two reagents lies in the nature of the substituent at the 4-position of the pyridine ring. The methoxy group (-OCH₃) in 4-methoxy-pyridine-2-carboxylic acid is a classic electron-donating group, enriching the pyridine ring with electron density through resonance. Conversely, the chloro group (-Cl) in 4-chloropyridine-2-carboxylic acid is an electron-withdrawing group, primarily through its inductive effect, rendering the pyridine ring electron-deficient. This fundamental electronic disparity is the wellspring of their distinct chemical personalities.
| Property | This compound | 4-chloropyridine-2-carboxylic acid |
| Molecular Formula | C₇H₈ClNO₃[1] | C₆H₄ClNO₂[2] |
| Molecular Weight | 189.60 g/mol [1] | 157.55 g/mol [2] |
| Appearance | Solid | White to off-white crystalline solid[3] |
| Key Electronic Effect | Electron-donating (methoxy group) | Electron-withdrawing (chloro group) |
| CAS Number | 123811-74-5[1] | 5470-22-4[2] |
The Heart of the Matter: Reactivity in Key Synthetic Transformations
The true measure of a synthetic building block is its performance in the crucible of chemical reactions. We will now explore the expected reactivity of our two contenders in two of the most ubiquitous transformations in modern organic synthesis: amide coupling and the Suzuki-Miyaura cross-coupling.
Amide Coupling: A Tale of Two Carboxylic Acids
The formation of an amide bond is a cornerstone of medicinal chemistry.[4][5] The reactivity of the carboxylic acid moiety in both our subject molecules is influenced by the electronic nature of the pyridine ring.
4-chloropyridine-2-carboxylic acid is anticipated to be the more reactive partner in amide coupling reactions. The electron-withdrawing chloro group enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an amine. This heightened reactivity can translate to milder reaction conditions and potentially higher yields.
This compound , on the other hand, may require more forcing conditions or the use of more potent coupling agents. The electron-donating methoxy group can slightly diminish the electrophilicity of the carboxyl carbon, potentially leading to slower reaction rates.
Caption: Generalized workflow for amide coupling.
Suzuki-Miyaura Cross-Coupling: The Halide Advantage
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] In this arena, 4-chloropyridine-2-carboxylic acid holds a distinct advantage due to the presence of the chloro group, which can act as the electrophilic partner in the coupling reaction.
The chloro substituent on the pyridine ring can participate in the oxidative addition step of the catalytic cycle with a palladium(0) complex. While chlorides are generally less reactive than bromides or iodides in Suzuki couplings, the electron-deficient nature of the pyridine ring can facilitate this step.
This compound lacks a suitable leaving group for a standard Suzuki-Miyaura cross-coupling reaction. To utilize this scaffold in such a transformation, it would first need to be converted to a derivative containing a halide or a triflate. However, the methoxy group can influence the electronic properties of a corresponding boronic acid derivative in a Suzuki coupling. Generally, electron-donating groups on the boronic acid partner can enhance the rate of transmetalation.[7]
Caption: Comparative Suzuki-Miyaura coupling strategies.
Experimental Protocols: A Practical Guide
To provide a tangible framework for your research, we present representative, step-by-step protocols for the synthesis of the parent compounds.
Synthesis of 4-chloropyridine-2-carboxylic acid
This procedure outlines a common method starting from 2-picolinic acid.[2]
Materials:
-
2-Picolinic acid
-
Thionyl chloride
-
Sodium bromide
-
Dichloromethane
-
Ethanol
Procedure:
-
Suspend 2-picolinic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride.
-
Heat the mixture under reflux for 20 hours. The color of the reaction mixture will typically change from dark green to deep red.[2]
-
After the reaction is complete, remove the excess thionyl chloride by rotary evaporation.
-
Dissolve the resulting residue in dichloromethane and filter to remove any insoluble impurities.
-
Cool the filtrate to -2°C and slowly add double-distilled water while maintaining the temperature. A white precipitate should form.[2]
-
Continue stirring at room temperature for 20 hours.
-
Remove the dichloromethane and water by rotary evaporation.
-
Recrystallize the solid product from a minimal amount of ethanol to yield 4-chloropyridine-2-carboxylic acid. A yield of approximately 28% can be expected with this method.[2]
Synthesis of 4-Methoxy-pyridine-2-carboxylic acid
A common route to 4-methoxypyridine-2-carboxylic acid involves the oxidation of the corresponding 2-methylpyridine derivative.
Materials:
-
4-Methoxy-2-methylpyridine
-
Potassium permanganate
-
Water
-
Hydrochloric acid
Procedure:
-
This synthesis is a multi-step process that can start from 4-Nitropyridine N-oxide.[6]
-
A key step involves the oxidation of a 2-methyl group to a carboxylic acid.
-
While a detailed, high-yield protocol for the direct synthesis of 4-methoxy-pyridine-2-carboxylic acid from a readily available starting material is not as commonly documented in readily accessible literature as its chloro-counterpart, the general principle of oxidizing the corresponding picoline is a standard synthetic transformation.
In the Final Analysis: Choosing the Right Tool for the Job
The selection between this compound and 4-chloropyridine-2-carboxylic acid is not a matter of inherent superiority but rather one of strategic synthetic design.
-
Choose 4-chloropyridine-2-carboxylic acid when:
-
You require a reactive carboxylic acid for efficient amide coupling.
-
Your synthetic route involves a Suzuki-Miyaura cross-coupling where the pyridine ring acts as the electrophile.
-
The electron-withdrawing nature of the chloro group is beneficial for subsequent reactions.
-
-
Choose this compound when:
-
Your target molecule requires an electron-donating group on the pyridine ring.
-
You plan to convert it to a boronic acid derivative for use as the nucleophilic partner in a Suzuki-Miyaura coupling.
-
The synthesis requires the specific electronic properties imparted by the methoxy group for biological activity or other desired characteristics.
-
By understanding the fundamental electronic differences and their impact on reactivity, researchers can harness the unique attributes of each of these valuable building blocks to efficiently construct complex molecules and accelerate the pace of discovery in the chemical sciences.
References
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Vale, N., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (68), e4241. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Appchem. (n.d.). 4-Methoxypicolinic acid, HCl. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methoxypicolinic acid hydrochloride. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Canadian Science Publishing. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(11), 757-764. [Link]
-
PubChem. (n.d.). 4-Chloropicolinic acid hydrazide. Retrieved from [Link]
-
ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Loido, J. C., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11795-11805. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6447. [Link]
-
American Chemical Society. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(23), 8756-8765. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Chloro-2-pyridinecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 3. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Three Isomers: A Comparative Guide to the Biological Activity of Pyridine Carboxylic Acids
An in-depth comparative guide to the biological activities of pyridine carboxylic acid isomers, designed for researchers, scientists, and drug development professionals.
Abstract
The substitution pattern of a molecule, however subtle, can dramatically alter its interaction with biological systems. Pyridine carboxylic acid, a simple heterocyclic compound, exists as three distinct positional isomers: picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-). While sharing the same molecular formula, the location of the carboxylic acid group on the pyridine ring dictates their entry into vastly different biological pathways, bestowing upon each a unique pharmacological identity.[1][2] Nicotinic acid is a cornerstone of metabolic regulation, acting as a vitamin (B3) and a ligand for a key G-protein coupled receptor.[3][4] Picolinic acid’s activity is dominated by its potent metal-chelating properties, leading to significant antimicrobial and antiviral effects.[5][6][7] Isonicotinic acid, primarily through its famous derivative isoniazid, is a lynchpin in the fight against tuberculosis.[8][9][10] This guide provides a comparative analysis of these isomers, exploring their distinct mechanisms of action, presenting the experimental data that underpins our understanding, and offering detailed protocols for their study.
Introduction: The Criticality of Isomeric Position
The pyridine ring, an aromatic and electron-deficient heterocycle, is a privileged scaffold in medicinal chemistry.[1] When functionalized with a carboxylic acid group, its biological function becomes exquisitely sensitive to the substituent's position. This structural nuance dictates the molecule's geometry, charge distribution, and its ability to interact with protein binding pockets, metal ions, and enzyme active sites.
The diagram below illustrates the three isomers that form the basis of this guide. Their distinct structures are the foundation for their divergent biological roles.
Caption: Chemical structures of the three pyridine carboxylic acid isomers.
Picolinic Acid: The Master Chelator
Picolinic acid (Pyridine-2-carboxylic acid) is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[5][7] Its defining feature is the proximity of the carboxylic acid group to the ring's nitrogen atom, which creates a perfect pincer-like geometry for chelation.
Mechanism of Action: Metal Ion Sequestration
Picolinic acid acts as a potent bidentate chelating agent, coordinating with divalent and trivalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺).[5][11][12] This coordination involves both the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring.[11][13] This high-affinity binding is the primary driver of its biological effects. By sequestering essential metal ions, picolinic acid can inhibit the activity of metalloenzymes that are critical for microbial survival and viral replication.[7][14]
Key Biological Activities
-
Antimicrobial & Antifungal Activity: By depriving bacteria and fungi of essential metal cofactors, picolinic acid exhibits significant antimicrobial properties.[7] This mechanism makes it an interesting candidate for antimicrobial potentiation, enhancing the efficacy of other antibiotics.[7]
-
Antiviral Activity: Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[6][15][16] Its mechanism is believed to involve the disruption of the viral membrane's integrity and the inhibition of the crucial membrane fusion step required for viral entry into host cells.[6][16]
-
Immunological and Neurological Effects: Picolinic acid has been reported to have a range of neuroprotective and immunological effects, though its precise functions in these areas are still under investigation.[7]
Nicotinic Acid: The Metabolic Modulator
Nicotinic acid (Pyridine-3-carboxylic acid), widely known as niacin or Vitamin B3, is a crucial nutrient and a powerful pharmacological agent for managing dyslipidemia.[3][17] Its position-3 carboxyl group allows it to be recognized by a specific receptor, mediating a cascade of metabolic changes.
Mechanism of Action: GPR109A Receptor Agonism
At pharmacological doses, the primary effects of nicotinic acid are mediated through its action as an agonist for the G-protein coupled receptor GPR109A (also known as HM74A).[4][18] This receptor is highly expressed on the surface of adipocytes (fat cells) and various immune cells.[18]
The signaling pathway is as follows:
-
Nicotinic acid binds to GPR109A on adipocytes.
-
This activates an inhibitory G-protein (Gᵢ), which in turn inhibits the enzyme adenylyl cyclase.[19]
-
The inhibition of adenylyl cyclase leads to decreased intracellular levels of cyclic AMP (cAMP).
-
Lower cAMP levels reduce the activity of hormone-sensitive lipase, the key enzyme responsible for breaking down triglycerides into free fatty acids (lipolysis).[20]
-
The resulting decrease in the release of free fatty acids from adipose tissue reduces the substrate available to the liver for triglyceride and VLDL synthesis, ultimately leading to lower LDL cholesterol.[17][18]
Caption: Nicotinic acid signaling pathway via the GPR109A receptor in adipocytes.
Key Biological Activities
-
Lipid Modification: It is clinically used to treat dyslipidemia. It effectively lowers LDL cholesterol and triglycerides while being one of the most potent agents for raising HDL ("good") cholesterol.[18][20][21]
-
Anti-inflammatory Effects: Activation of GPR109A on immune cells like macrophages inhibits inflammatory signaling, contributing to its anti-atherosclerotic effects beyond lipid modification.[18][22]
-
Vitamin Function: As Vitamin B3, it is a precursor to the essential coenzymes NAD and NADP, which are central to cellular metabolism and energy production.[21]
Isonicotinic Acid: The Antitubercular Pharmacophore
Isonicotinic acid (Pyridine-4-carboxylic acid) is most famous not for its own activity, but for that of its hydrazide derivative, isoniazid (INH) .[8][10] Isoniazid has been a first-line drug for the treatment of tuberculosis for decades, and its mechanism is a classic example of prodrug activation.[9][23]
Mechanism of Action: Mycolic Acid Synthesis Inhibition
Isoniazid itself is inactive. It acts as a prodrug that requires activation by a mycobacterial enzyme.[8][10]
-
Isoniazid diffuses into Mycobacterium tuberculosis.
-
Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[9][24]
-
This activation process generates a reactive isonicotinic acyl radical.[8]
-
This radical covalently attaches to the coenzyme NAD, forming a nicotinoyl-NAD adduct.[8]
-
This adduct is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA), a key component of the fatty acid synthase II (FAS-II) system.[9][10][24]
-
Inhibition of InhA blocks the synthesis of mycolic acids, which are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall.[8][10][24]
-
The disruption of the cell wall leads to bacterial cell death.[10]
Key Biological Activities
-
Antitubercular Activity: The primary and most critical application of the isonicotinic acid scaffold is in the form of isoniazid for treating tuberculosis.[8][23]
-
Scaffold for Drug Discovery: The isonicotinic acid hydrazide core is a common starting point for synthesizing new derivatives with potential antimicrobial activity against other strains and pathogens.[25][26][27]
Comparative Summary
The distinct biological profiles of the three isomers are a direct consequence of the carboxyl group's position. This structure-activity relationship is summarized below.
| Feature | Picolinic Acid (2-position) | Nicotinic Acid (3-position) | Isonicotinic Acid (4-position) |
| Primary Mechanism | Bidentate metal ion chelation[5][11] | GPR109A receptor agonism[4][18] | (As Isoniazid) Inhibition of mycolic acid synthesis[8][24] |
| Key Biological Target | Divalent/Trivalent Metal Ions (Fe, Zn, Cu) | GPR109A Receptor | (As Isoniazid) InhA enzyme in M. tuberculosis |
| Primary Pharmacological Role | Antimicrobial, Antiviral[6][7] | Vitamin (B3), Anti-dyslipidemic agent[3][20] | (As Isoniazid) Antitubercular agent[8][23] |
| Endogenous Role | Tryptophan metabolite[5] | Essential Vitamin[3] | Not applicable (used as a synthetic precursor) |
| Structural Basis of Activity | Proximity of N and COOH enables chelation[11][13] | 3-position fits GPR109A binding pocket | 4-position is key for the antitubercular activity of its hydrazide |
Experimental Protocols for Functional Assessment
To provide a practical framework for researchers, we detail standardized protocols to assess the key biological activities discussed.
Protocol: Antimicrobial Activity Assessment via Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound (e.g., Picolinic Acid) that visibly inhibits microbial growth.
Causality: The broth microdilution method is chosen for its efficiency, low sample requirement, and ability to generate quantitative MIC values, which are essential for comparing the potency of different agents. A cation-adjusted Mueller-Hinton Broth is specified because concentrations of divalent cations like Mg²⁺ and Ca²⁺ can significantly impact the activity of metal-chelating antimicrobials.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a 1024 µg/mL stock solution of picolinic acid in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the compound stock to obtain concentrations ranging from 512 µg/mL to 1 µg/mL.
-
Inoculum Preparation: Culture a bacterial strain (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a working concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Controls (Self-Validation):
-
Positive Control (Growth): Include wells containing 50 µL of CAMHB and 50 µL of the bacterial inoculum. These wells should show turbidity.
-
Negative Control (Sterility): Include wells containing 100 µL of sterile CAMHB only. These wells should remain clear.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Data Analysis: Determine the MIC by visually identifying the lowest concentration of picolinic acid that completely inhibits bacterial growth (i.e., the first clear well).
Protocol: GPR109A Activation Assessment via cAMP Assay
This protocol measures the ability of a compound (e.g., Nicotinic Acid) to activate the Gᵢ-coupled GPR109A receptor by quantifying the resulting decrease in intracellular cAMP levels.
Causality: A cell line stably expressing the human GPR109A receptor is used to ensure a specific and robust signal. Forskolin is used as a tool to artificially raise intracellular cAMP levels by directly activating adenylyl cyclase. A compound that activates the Gᵢ-coupled GPR109A will counteract this effect, and the magnitude of the cAMP reduction serves as a direct measure of receptor activation. A competitive immunoassay (like HTRF or ELISA) provides a highly sensitive and quantitative readout.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A) in appropriate media until they reach ~80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 384-well assay plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a dose-response curve of nicotinic acid (e.g., from 100 µM to 10 pM) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add 10 µL of the prepared nicotinic acid dilutions to the wells.
-
Add 10 µL of a forskolin solution (a final concentration of ~1-3 µM is typical) to all wells except the negative control. This stimulates adenylyl cyclase.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Controls (Self-Validation):
-
Negative Control (Basal): Cells treated with buffer only (no forskolin, no compound).
-
Positive Control (Stimulated): Cells treated with forskolin only. This defines the 100% signal window.
-
-
cAMP Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data: Set the signal from the negative control as 100% inhibition and the signal from the positive (forskolin only) control as 0% inhibition.
-
Plot the percent inhibition versus the log concentration of nicotinic acid.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of nicotinic acid required to achieve 50% of its maximal inhibition of cAMP production.
-
Conclusion
The pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—serve as a powerful illustration of structure-activity relationships in pharmacology. The simple repositioning of a single carboxyl group around the pyridine ring transforms the molecule from a metal chelator to a metabolic receptor agonist to the foundational scaffold for a cornerstone antibiotic. This isomeric trio has yielded a wealth of therapeutic agents and continues to inspire new avenues of drug discovery.[1][2][28] A thorough understanding of their distinct biological activities and the experimental methods used to probe them is essential for any researcher working in medicinal chemistry and drug development.
References
-
Wikipedia. Isoniazid. [Link]
-
Dr.Oracle. What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. [Link]
-
Patsnap Synapse. What is the mechanism of Isoniazid?. [Link]
-
YouTube. What Is Isoniazid, Mechanism of Action How It Works. [Link]
-
Journal of Clinical Investigation. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
PubChem. Nicotinic Acid. [Link]
-
Cell Reports Medicine. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. [Link]
-
National Center for Biotechnology Information. The Physiological Action of Picolinic Acid in the Human Brain. [Link]
-
National Center for Biotechnology Information. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. [Link]
-
PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
-
National Center for Biotechnology Information. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. [Link]
-
EurekAlert!. Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]
-
PubMed. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. Niacin stimulates adiponectin secretion through the GPR109A receptor. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
PubMed. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. [Link]
-
PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]
-
National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubMed. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. [Link]
-
Linus Pauling Institute, Oregon State University. Niacin. [Link]
-
ResearchGate. Synthesis and Characterization of New Picolinate Metal Complexes. [Link]
-
National Center for Biotechnology Information. Nicotinic acid: an old drug with a promising future. [Link]
-
Semantic Scholar. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. [Link]
-
MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. [Link]
-
Medicinal Chemistry Research. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
-
PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. [Link]
-
National Center for Biotechnology Information. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. [Link]
-
ResearchGate. Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature.. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
ResearchGate. (a) Isomeric variants of pyridine carboxylic acid; (b) Representative examples of natural products and EMA/FDA approved natural product drugs.. [Link]
-
Redalyc. A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. [Link]
-
ResearchGate. Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 13. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 16. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 19. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 21. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 22. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. droracle.ai [droracle.ai]
- 25. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating Novel 4-Methoxy-pyridine-2-carboxylic Acid Derivatives as Prolyl-4-Hydroxylase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel derivatives of "4-Methoxy-pyridine-2-carboxylic acid hydrochloride." We will delve into the mechanistic rationale behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis against established inhibitors of prolyl-4-hydroxylase (P4H).
Introduction: Targeting Hypoxia-Inducible Factor (HIF) Stabilization
Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is continuously synthesized and targeted for degradation. This process is initiated by a class of enzymes known as prolyl-4-hydroxylases (P4Hs), which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-1α for proteasomal degradation.[1]
In hypoxic conditions, P4H activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[1][2] This transcriptional activation upregulates genes involved in critical adaptive responses to low oxygen, including erythropoiesis (via erythropoietin, EPO) and angiogenesis (via vascular endothelial growth factor, VEGF).[1][3]
Small molecule inhibitors of P4Hs, such as derivatives of 4-Methoxy-pyridine-2-carboxylic acid, mimic the hypoxic state by preventing HIF-1α degradation, even in the presence of oxygen. This mechanism has significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease (CKD), where enhanced EPO production is desirable.[4][5][6][7]
Below is a diagram illustrating the HIF-1α signaling pathway and the point of intervention for P4H inhibitors.
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Comparative Landscape: Established P4H Inhibitors
To effectively evaluate a novel derivative, it is crucial to benchmark its performance against existing compounds. The current landscape of P4H inhibitors (also known as HIF-PHIs) includes several molecules that are either approved for clinical use in certain regions or are in late-stage development.[3] A comparative analysis of these compounds provides context for the desired potency and selectivity of a new chemical entity.
| Compound | Development Stage | Key Characteristics |
| Roxadustat | Approved in several regions | Known to effectively increase hemoglobin levels and has a significant impact on iron metabolism.[4][5][7] |
| Daprodustat | Approved in several regions | Demonstrated efficacy in both dialysis and non-dialysis CKD patients.[7] |
| Vadadustat | Approved in some regions | Another oral HIF-PHI for the treatment of anemia from CKD.[5] |
| Molidustat | Investigational | Shows dose-dependent stabilization of HIF-1α.[8] |
Our validation workflow will use one or more of these established inhibitors as positive controls to ensure assay validity and to provide a direct comparison of potency.
A Multi-tiered Approach to Validation
We advocate for a tiered approach to validation, starting with direct enzyme inhibition, moving to cell-based confirmation of the mechanism, and culminating in in-vivo or more complex cellular models to assess physiological relevance.
Caption: A multi-tiered workflow for validating novel P4H inhibitors.
Tier 1: Biochemical Validation of Direct P4H Inhibition
The foundational step is to ascertain whether the novel compound directly inhibits the P4H enzyme. A robust, high-throughput biochemical assay is essential for determining the half-maximal inhibitory concentration (IC50).
Recommended Assay: Luminescence-Based Succinate Detection
Rationale: The P4H-catalyzed hydroxylation of a proline-containing substrate consumes α-ketoglutarate and produces succinate as a stoichiometric byproduct.[9][10] Quantifying succinate production provides a direct measure of enzyme activity. The Succinate-Glo™ Hydroxylase Assay is a commercially available, luminescence-based method that is highly sensitive and suitable for high-throughput screening.[9][10]
Step-by-Step Protocol: P4H Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, Ascorbate, and FeSO4.
-
Reconstitute recombinant human P4H enzyme (e.g., P4HA1) to a working concentration.
-
Prepare a solution of the peptide substrate (e.g., a synthetic peptide containing the P4H recognition sequence).
-
Prepare a solution of the co-substrate, α-ketoglutarate.
-
Serially dilute the test compound ("4-Methoxy-pyridine-2-carboxylic acid derivative") and a positive control inhibitor (e.g., Roxadustat) in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compounds or vehicle control (DMSO in buffer) to the wells.
-
Add 10 µL of the P4H enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing both the peptide substrate and α-ketoglutarate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure succinate production by adding 20 µL of the Succinate-Glo™ detection reagent.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data and Comparison
The table below presents hypothetical data for a novel derivative ("Compound X") compared to a known inhibitor.
| Compound | P4H IC50 (nM) |
| Roxadustat (Control) | 85 |
| Compound X | 120 |
| Inactive Derivative | > 10,000 |
An IC50 value in the low nanomolar to low micromolar range is indicative of a potent inhibitor.
Tier 2: Cellular Validation of HIF-1α Stabilization
After confirming direct enzyme inhibition, the next critical step is to verify that the compound can penetrate the cell membrane and stabilize HIF-1α in a cellular context.
Recommended Assay: Western Blot for HIF-1α Accumulation
Rationale: This is a direct and semi-quantitative method to visualize the accumulation of the HIF-1α protein.[8] An effective P4H inhibitor will prevent HIF-1α degradation, leading to a detectable increase in its protein levels.
Step-by-Step Protocol: HIF-1α Western Blot
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Results
A dose-dependent increase in the intensity of the HIF-1α band should be observed in cells treated with the active compound, similar to the positive control. The loading control should remain consistent across all lanes.
Tier 3: Functional Validation of Downstream Gene Expression
Confirming HIF-1α stabilization is crucial, but it is equally important to demonstrate that the stabilized protein is transcriptionally active. This can be achieved by measuring the expression of HIF-1 target genes.
Recommended Assay: Quantitative PCR (qPCR) for VEGF and EPO
Rationale: VEGF and EPO are well-characterized downstream targets of HIF-1.[1] Measuring the change in their mRNA levels provides functional evidence of HIF-1 pathway activation.[11]
Step-by-Step Protocol: Target Gene qPCR
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., Hep3B for EPO, or human umbilical vein endothelial cells (HUVECs) for VEGF) with the test compound as described for the Western blot. A longer incubation time (e.g., 16-24 hours) may be necessary to observe significant mRNA upregulation.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for VEGF, EPO, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Expected Data
| Treatment | Fold Change in VEGF mRNA | Fold Change in EPO mRNA |
| Vehicle Control | 1.0 | 1.0 |
| Roxadustat (10 µM) | 8.5 | 15.2 |
| Compound X (10 µM) | 7.2 | 12.8 |
A significant, dose-dependent increase in the mRNA levels of HIF-1 target genes validates the functional activity of the stabilized HIF-1α.
Tier 4: In Vivo Validation of Angiogenesis
For compounds showing promising in vitro activity, assessing their efficacy in a relevant in vivo model is the final validation step. Anti-angiogenic or pro-angiogenic therapies are often evaluated using these models.[12][13] Given that HIF-1 stabilization promotes angiogenesis, a pro-angiogenic response would be expected.
Recommended Assay: Chick Chorioallantoic Membrane (CAM) Assay
Rationale: The CAM assay is a well-established, cost-effective, and reproducible in vivo model for studying angiogenesis.[14] It allows for the direct observation and quantification of new blood vessel formation in response to a test compound.
Step-by-Step Protocol: CAM Assay
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
-
Compound Application:
-
On day 10, place a sterile filter paper disc or a slow-release pellet containing the test compound, a positive control (e.g., VEGF), or a vehicle control onto the CAM.
-
-
Observation and Quantification:
-
After 48-72 hours of further incubation, examine the CAM under a stereomicroscope.
-
Capture images of the area around the disc/pellet.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius of the application site.
-
Expected Results
| Treatment | Mean Number of Vessel Branch Points |
| Vehicle Control | 25 ± 4 |
| VEGF (Positive Control) | 78 ± 9 |
| Compound X | 65 ± 7 |
A significant increase in blood vessel formation compared to the vehicle control indicates that the compound is biologically active in promoting angiogenesis in vivo.
Conclusion
This guide outlines a rigorous, multi-tiered approach to validate the inhibitory activity of novel "this compound" derivatives. By systematically progressing from direct enzyme inhibition to cellular mechanism of action, functional downstream effects, and finally, in vivo physiological responses, researchers can build a comprehensive data package. This structured validation process, which emphasizes causality and comparison with established standards, is essential for identifying promising new therapeutic candidates targeting the HIF pathway.
References
-
Frontiers. (2023, July 12). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. [Link]
-
PubMed. (2023, July 12). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. [Link]
-
PubMed. (2006). In vivo models of angiogenesis. [Link]
-
National Institutes of Health. (2006). In vivo models of angiogenesis. [Link]
-
AACR Journals. A Quantitative in Vivo Mouse Model Used to Assay Inhibitors of Tumor-induced Angiogenesis. [Link]
-
National Institutes of Health. (2024, March 4). Comparative effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on prognosis in non-dialysis chronic kidney disease: a propensity-matched cohort study. [Link]
-
PubMed. (2023, October 21). Safety and Efficacy of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors vs. Erythropoietin-Stimulating Agents in Treating Anemia in Renal Patients (With or Without Dialysis): A Meta-Analysis and Systematic Review. [Link]
-
ResearchGate. (2024, August 7). In vivo models of angiogenesis | Request PDF. [Link]
-
National Institutes of Health. Evaluation of Angiogenic Inhibitors with an in vivo Quantitative Angiogenesis Method Using Agarose Microencapsulation and Mouse Hemoglobin Enzyme‐linked Immunosorbent Assay. [Link]
-
PubMed Central. Direct and continuous assay for prolyl 4-hydroxylase. [Link]
-
ResearchGate. Stabilization of HIF-α through cellular inhibition of HIF prolyl.... [Link]
-
MDPI. (2022). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. [Link]
-
National Institutes of Health. (2024, January 6). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. [Link]
-
ResearchGate. (2024, August 6). Real-Time Imaging of HIF-1α Stabilization and Degradation. [Link]
-
PubMed. (2018, September 15). Stabilization of the hypoxia-inducible transcription Factor-1 alpha (HIF-1α) in thiamine deficiency is mediated by pyruvate accumulation. [Link]
Sources
- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 5. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on prognosis in non-dialysis chronic kidney disease: a propensity-matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors vs. Erythropoietin-Stimulating Agents in Treating Anemia in Renal Patients (With or Without Dialysis): A Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride and Its Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule candidate is paramount. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target effects and potential safety concerns, representing a significant hurdle in the therapeutic development pipeline. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride and a panel of its structural analogs. We will delve into the causality behind experimental choices, provide detailed protocols for robust cross-reactivity assessment, and present a framework for data interpretation, all grounded in established scientific principles and regulatory expectations.
The Importance of Cross-Reactivity Profiling in Drug Development
The pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] this compound, as a representative of this class, warrants a thorough investigation of its binding profile to ensure its selectivity. Early and comprehensive cross-reactivity profiling de-risks drug development programs by identifying potential liabilities before significant investment in later-stage clinical trials. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of robust bioanalytical method validation, which includes an assessment of specificity and potential interferences from structurally related compounds.[2][3][4]
Structural Analogs for Comparative Cross-Reactivity Studies
To conduct a meaningful cross-reactivity study, a panel of structurally related analogs must be selected. The rationale for selection is based on systematic structural modifications to the parent compound, this compound. This allows for an initial structure-activity relationship (SAR) assessment of binding specificity.
Table 1: Panel of this compound and Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| This compound | 123811-74-5 | C₇H₈ClNO₃ | Parent Compound |
| 4-Hydroxypicolinic acid | 22468-26-4 | C₆H₅NO₃ | Hydroxyl group at the 4-position, a potential metabolite.[5] |
| 4-Chloropicolinic acid | 5470-22-4 | C₆H₄ClNO₂ | Chloro group at the 4-position, altering electronic properties.[6] |
| Picolinic acid | 98-98-6 | C₆H₅NO₂ | Unsubstituted pyridine-2-carboxylic acid scaffold.[3] |
| Nicotinic acid | 59-67-6 | C₆H₅NO₂ | Isomer with the carboxylic acid at the 3-position.[7][8][9] |
| Isonicotinic acid | 55-22-1 | C₆H₅NO₂ | Isomer with the carboxylic acid at the 4-position.[2][10][11] |
Below is a graphical representation of the structural relationships between the parent compound and the selected analogs.
Caption: Structural relationships of selected analogs to the parent compound.
Methodologies for Assessing Cross-Reactivity
Two primary methodologies are widely employed for the quantitative assessment of small molecule cross-reactivity: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: A Robust Immunoassay Approach
Competitive ELISA is a highly sensitive immunoassay format well-suited for the detection and quantification of small molecules (haptens).[12][13] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The following diagram outlines the key steps in a competitive ELISA for cross-reactivity assessment.
Caption: Workflow for competitive ELISA-based cross-reactivity assessment.
1. Preparation of Hapten-Carrier Conjugate:
-
Rationale: Small molecules like 4-Methoxy-pyridine-2-carboxylic acid are not immunogenic on their own. Covalently conjugating them to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), is necessary to elicit an antibody response for antibody production and for coating the ELISA plate.
-
Procedure:
-
Activate the carboxylic acid group of 4-Methoxy-pyridine-2-carboxylic acid using a carbodiimide crosslinker (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS).
-
React the activated hapten with the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS pH 7.4) for several hours at room temperature or overnight at 4°C.
-
Purify the conjugate to remove unreacted hapten and reagents using dialysis or size-exclusion chromatography.
-
Characterize the conjugate to determine the hapten-to-protein molar ratio.
-
2. ELISA Plate Coating:
-
Procedure:
-
Dilute the hapten-BSA conjugate to a pre-determined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
3. Blocking:
-
Rationale: This step prevents non-specific binding of antibodies to the plastic surface of the well.
-
Procedure:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
4. Competitive Reaction:
-
Procedure:
-
Prepare serial dilutions of the parent compound (standard curve) and each analog in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or analog dilution with 50 µL of a fixed, limiting concentration of the primary antibody against 4-Methoxy-pyridine-2-carboxylic acid for 30-60 minutes.
-
After washing the blocked plate, transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
5. Detection:
-
Procedure:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
6. Data Analysis:
-
Procedure:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the logarithm of the parent compound concentration.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the parent compound and each analog.
-
Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Analog) x 100%
-
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
SPR is a powerful biophysical technique that allows for the real-time, label-free monitoring of molecular interactions.[14] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic and affinity data.[15][16]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 7. Nicotinic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Facebook [cancer.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 12. Niacin – Vitamin B3 • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 13. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 14. grokipedia.com [grokipedia.com]
- 15. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]
- 16. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors in Renal Anemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of renal anemia treatment, a new class of oral therapeutics, the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, has emerged as a significant alternative to traditional erythropoiesis-stimulating agents (ESAs).[1][2] These small molecules leverage the body's natural response to hypoxia to stimulate red blood cell production.[3] This guide provides an in-depth comparison of the efficacy of prominent HIF-PH inhibitors, including Vadadustat, Roxadustat, Daprodustat, and Molidustat, which are structurally related to a pyridine carboxylic acid core. We will delve into their mechanism of action, comparative clinical trial data, and the experimental protocols that underpin these findings.
The HIF Pathway: A Central Regulator of Oxygen Homeostasis
Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-alpha (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) tumor suppressor protein, preventing its accumulation.[4] However, in low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the production of erythropoietin (EPO) and proteins involved in iron metabolism, ultimately leading to increased erythropoiesis.[4][5]
HIF-PH inhibitors mimic this natural hypoxic response by competitively inhibiting PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels.[3][4] This mechanism offers a more physiological approach to managing anemia compared to the supraphysiological levels of EPO induced by exogenous ESAs.[6]
Figure 2: Generalized workflow of a phase III clinical trial for HIF-PH inhibitors.
Step-by-Step Methodology (Generalized)
-
Patient Screening and Enrollment:
-
Objective: To select a homogenous patient population with anemia of CKD.
-
Procedure: Patients are screened based on predefined inclusion and exclusion criteria. Key inclusion criteria typically include a diagnosis of CKD (either NDD or DD) and a baseline hemoglobin level within a specified range (e.g., 8.0 to 10.0 g/dL). [7]Exclusion criteria often include recent blood transfusions, uncontrolled hypertension, and a history of malignancy. [8]Informed consent is obtained from all participants.
-
-
Randomization and Blinding:
-
Objective: To minimize bias by randomly assigning participants to treatment groups.
-
Procedure: Enrolled patients are randomized in a double-blind fashion to receive either the investigational HIF-PH inhibitor or a control (placebo or an active comparator like darbepoetin alfa). [7]
-
-
Dosing and Titration:
-
Efficacy and Safety Assessments:
-
Objective: To evaluate the treatment's effectiveness and safety profile.
-
Procedure:
-
Primary Efficacy Endpoint: The primary outcome is typically the mean change in hemoglobin from baseline over a specified period (e.g., weeks 28-52). [7] * Secondary Efficacy Endpoints: These often include the proportion of patients achieving a target hemoglobin response, the need for red blood cell transfusions, and changes in iron metabolism parameters (ferritin, TSAT, TIBC, hepcidin). [7][11] * Safety Endpoints: Safety is rigorously monitored, with a focus on major adverse cardiovascular events (MACE), thromboembolic events, and other adverse events. [7][12]
-
-
Concluding Remarks
The development of HIF-PH inhibitors represents a significant advancement in the management of renal anemia. While indirect comparisons from clinical trials suggest broad comparability in efficacy for raising hemoglobin levels among agents like roxadustat, daprodustat, and vadadustat, some differences in the magnitude of effect, particularly in the dialysis population, have been observed. [13]Furthermore, their unique mechanism of action offers potential advantages in iron metabolism. [1]As more long-term and real-world data become available, a clearer picture of the comparative efficacy and safety profiles of these "4-Methoxy-pyridine-2-carboxylic acid hydrochloride" based inhibitors will continue to emerge, further guiding clinical practice and future drug development in this class.
References
-
National Center for Biotechnology Information (2024). Vadadustat. PubChem Compound Summary for CID 23634441. Retrieved from [Link]
-
Patsnap (2024). What is the mechanism of Vadadustat? Synapse. Retrieved from [Link]
-
Medscape. Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Patsnap (2024). What is Vadadustat used for? Synapse. Retrieved from [Link]
-
Holden, S. E., et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Clinical Kidney Journal, 17(2), sfad243. Retrieved from [Link]
-
Mori, K., et al. (2024). The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Clinical and Experimental Nephrology. Retrieved from [Link]
-
Haase, V. H. (2021). HIF-PHD inhibitors in renal anemia. Kidney International, 99(3), 557-568. Retrieved from [Link]
-
Coyne, D. W. (2021). Novel Anemia Treatment: HIF-PH Inhibitors in. Kidney News Online. Retrieved from [Link]
-
Fishbane, S., et al. (2021). Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non-Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials. Journal of the American Society of Nephrology, 32(10), 2665-2679. Retrieved from [Link]
-
Provenzano, R., et al. (2022). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. Kidney360, 3(6), 1111-1120. Retrieved from [Link]
-
Mori, K., et al. (2023). The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases. Internal Medicine, 62(21), 3105-3111. Retrieved from [Link]
-
Wish, J. (2019, November 9). Dr Jay Wish Explains Implications of New Roxadustat Data [Video]. YouTube. Retrieved from [Link]
-
Sang, Y., et al. (2022). Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials. Frontiers in Pharmacology, 13, 989180. Retrieved from [Link]
-
Singh, A. K., & Carroll, T. (2017). A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease. Journal of Drug Delivery and Therapeutics, 7(7), 133-138. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Comparative Effectiveness and Safety of Roxadustat versus Erythropoiesis-Stimulating Agents in Patients Receiving Maintenance Hemodialysis: A Real-World Cohort Study. Kidney Diseases, 10, 1-12. Retrieved from [Link]
-
Coyne, D. W., et al. (2021). Subgroup Analyses of Efficacy of Roxadustat for Anemia in Patients with Nondialysis-Dependent CKD. Journal of the American Society of Nephrology, 32(8), 2130-2143. Retrieved from [Link]
-
ResearchGate. (n.d.). Differences among roxadustat, daprodustat, and vadadustat. Retrieved from [Link]
-
Mori, K., et al. (2023). The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases. Internal Medicine, 62(21), 3105–3111. Retrieved from [Link]
-
Stasiak, M., et al. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. International Journal of Molecular Sciences, 23(16), 9319. Retrieved from [Link]
-
Akizawa, T., et al. (2021). Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial. American Journal of Nephrology, 52(10), 789-800. Retrieved from [Link]
-
Akizawa, T., et al. (2019). Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies. American Journal of Nephrology, 49(4), 271-280. Retrieved from [Link]
-
Akizawa, T., et al. (2021). Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study. American Journal of Nephrology, 52(10), 801-811. Retrieved from [Link]
-
Sezai, A., et al. (2024). A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment. Journal of Clinical Medicine, 13(10), 2764. Retrieved from [Link]
-
Akizawa, T., et al. (2021). Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial. American Journal of Nephrology, 52(10), 789-800. Retrieved from [Link]
-
Stasiak, M., et al. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. International Journal of Molecular Sciences, 23(16), 9319. Retrieved from [Link]
-
Akizawa, T., et al. (2019). Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies. American Journal of Nephrology, 49(4), 271-280. Retrieved from [Link]
-
Holden, S. E., et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Clinical Kidney Journal, 17(2), sfad243. Retrieved from [Link]
-
Zheng, J., et al. (2023). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 14, 1198533. Retrieved from [Link]
Sources
- 1. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 2. kidneynews.org [kidneynews.org]
- 3. What is Vadadustat used for? [synapse.patsnap.com]
- 4. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 5. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non-Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 12. karger.com [karger.com]
- 13. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing the Binding Affinity of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the binding affinity of a compound to its biological target is a cornerstone of preclinical research. This guide provides an in-depth technical overview and a strategic approach to characterizing the binding affinity of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride . While this compound is recognized as a valuable intermediate in the synthesis of potent enzyme inhibitors, its own binding characteristics are not extensively documented in publicly available literature.
This document, therefore, serves as a comprehensive manual for researchers, outlining the rationale and detailed methodologies to elucidate the binding profile of this molecule. We will explore its potential as a glycogen phosphorylase inhibitor, compare it with known inhibitors of this enzyme, and provide detailed protocols for key binding affinity assays.
The Significance of Pyridine Carboxylic Acids and the Potential of this compound
Pyridine carboxylic acid derivatives are a versatile class of molecules with a broad spectrum of biological activities, forming the backbone of numerous approved drugs. Their structural features, including the electron-deficient pyridine ring and the ionizable carboxylic acid group, facilitate key interactions with biological targets through hydrogen bonding and π-π stacking, enhancing binding affinity. The ease of substitution on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties.
While direct binding data for this compound is scarce, its role as a precursor for diacid analogs that inhibit glycogen phosphorylase (GP) strongly suggests that GP is a primary target for investigation.[1] GP is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis.[2][3] Its inhibition is a validated therapeutic strategy for type 2 diabetes.[2][4]
Glycogen Phosphorylase: A Key Therapeutic Target
Glycogen phosphorylase exists in several isoforms, with the liver and muscle forms being the most prominent. The enzyme is a dimer of two identical subunits, each containing a catalytic site, an allosteric site for regulation by molecules like AMP, and a glycogen storage site.[1][5][6] The enzyme's activity is regulated by both allosteric effectors and reversible phosphorylation, transitioning between an inactive T state and an active R state.[5][6] Small molecule inhibitors can target different sites on the enzyme to modulate its activity.
dot graph G { layout="neato"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9];
GP [label="Glycogen Phosphorylase Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; CatalyticSite [label="Catalytic Site", pos="-2,1.5!"]; AllostericSite [label="Allosteric Site (AMP binding)", pos="2,1.5!"]; GlycogenStorage [label="Glycogen Storage Site", pos="0,-1.5!"]; InhibitorSite [label="Inhibitor Site (Purine binding)", pos="-2,-1!"];
Caption: Binding sites on the Glycogen Phosphorylase dimer.Comparative Analysis: Benchmarking Against Known Glycogen Phosphorylase Inhibitors
Due to the absence of published binding data for this compound, a direct comparison is not currently possible. However, to provide a framework for analysis once data is obtained, the following table presents binding affinities of known glycogen phosphorylase inhibitors. This will serve as a benchmark for evaluating the potency of the title compound.
| Inhibitor | Target Site | Binding Affinity (Ki) | Reference |
| CP-91149 | Allosteric | 28 nM | |
| W1807 | Allosteric | 1.6 nM (GPb) | |
| N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea | Catalytic | 0.8 µM | |
| This compound | Hypothesized: Catalytic or Allosteric | To Be Determined | N/A |
Experimental Protocols for Binding Affinity Characterization
To ascertain the binding affinity of this compound for glycogen phosphorylase, a multi-pronged approach employing orthogonal biophysical techniques is recommended. This ensures the robustness and reliability of the determined binding constants.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9];
Caption: A simplified workflow for an SPR binding assay.
Step-by-Step Protocol:
-
Sensor Chip Preparation:
-
Use a CM5 sensor chip.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Immobilize recombinant human liver glycogen phosphorylase (hlGP) onto the activated sensor surface via amine coupling. Aim for an immobilization level of 2000-5000 Resonance Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized hlGP surface at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection for baseline subtraction.
-
-
Data Acquisition and Analysis:
-
Monitor the change in RU over time to generate a sensorgram.
-
Fit the association and dissociation phases of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, from which KD is calculated), enthalpy (ΔH), and stoichiometry (n).
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze purified hlGP and dissolve this compound in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
-
ITC Experiment:
-
Fill the sample cell with a solution of hlGP (e.g., 10-20 µM).
-
Load the injection syringe with a solution of the compound at a 10-20 fold higher concentration.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution at a constant temperature.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.
-
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to a target. It is a highly sensitive method for determining the inhibitory constant (Ki) of a test compound.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues expressing hlGP.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for GP (e.g., [3H]-CP-91149), and a range of concentrations of this compound.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the characterization of the binding affinity of this compound. While its potential as a glycogen phosphorylase inhibitor is inferred from its use as a synthetic intermediate, rigorous experimental validation is essential. The detailed protocols for SPR, ITC, and radioligand binding assays presented herein offer a robust strategy to elucidate its binding kinetics, thermodynamics, and potency.
The data obtained from these studies will not only define the intrinsic binding properties of this molecule but will also provide a crucial foundation for the rational design of more potent and selective analogs. By systematically applying these well-established techniques, researchers can unlock the full therapeutic potential of this and other novel pyridine carboxylic acid derivatives.
References
-
Henke, B. R., & Sparks, S. M. (2006). Glycogen phosphorylase inhibitors. Mini reviews in medicinal chemistry, 6(8), 845–857. [Link]
-
RCSB Protein Data Bank. (n.d.). Molecule of the Month: Glycogen Phosphorylase. PDB-101. [Link]
-
Sprang, S. R., Goldsmith, E. J., Fletterick, R. J., Withers, S. G., & Madsen, N. B. (1988). Catalytic site of glycogen phosphorylase: structure of the T state and specificity for .alpha.-D-glucose. Biochemistry, 27(18), 6911–6918. [Link]
-
Ingenta Connect. (2006). Glycogen Phosphorylase Inhibitors. [Link]
-
Kantsadi, A. L., Stravodimos, G. A., & Leonidas, D. D. (2018). Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators. Acta crystallographica. Section D, Structural biology, 74(Pt 7), 649–661. [Link]
-
Praly, J. P. (2015). Glycogen phosphorylase inhibitors: a patent review (2013 - 2015). Expert opinion on therapeutic patents, 25(12), 1377–1386. [Link]
-
ResearchGate. (n.d.). Glycogen Phosphorylase Inhibitors. [Link]
-
Bentham Science Publishers. (2006). Glycogen Phosphorylase Inhibitors. [Link]
-
Proteopedia. (2024). Glycogen Phosphorylase. [Link]
-
Wikipedia. (2024). Glycogen phosphorylase. [Link]
-
Mathieu, E., Zitzmann, N., & Contreras, F. X. (2020). The structure of brain glycogen phosphorylase-from allosteric regulation mechanisms to clinical perspectives. The FEBS journal, 287(6), 1059–1070. [Link]
-
ResearchGate. (1990). Glycogen phosphorylase. The structural basis of the allosteric response and comparison with other allosteric proteins. [Link]
-
Khan, I., Zaib, S., & Batool, S. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules (Basel, Switzerland), 28(10), 4211. [Link]
-
ResearchGate. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
-
Al-Suhaimi, K. S., El-Emam, A. A., & Al-Obaid, A. M. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
Semantic Scholar. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- Google Patents. (n.d.).
-
Oikonomakos, N. G., Skamnaki, V. T., & Tsitsanou, K. E. (2005). Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate. Protein science : a publication of the Protein Society, 14(7), 1770–1781. [Link]
-
PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. [Link]
-
Researcher.Life. (n.d.). New Inhibitors of Glycogen Phosphorylase as Potential Antidiabetic Agents. [Link]
-
Brás, N. F., Sousa, S. F., & Ramos, M. J. (2022). An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. International journal of molecular sciences, 23(2), 856. [Link]
Sources
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen Phosphorylase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Glycogen phosphorylase inhibitors: a patent review (2013 - 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Glycogen Phosphorylase [pdb101.rcsb.org]
- 6. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride against two other key synthetic intermediates: 4-Chloro-pyridine-2-carboxylic acid and 4-Amino-pyridine-2-carboxylic acid . Our analysis will focus on their performance in common, yet crucial, synthetic transformations, supported by an understanding of the underlying electronic effects and supplemented with relevant experimental data.
Introduction: The Strategic Importance of Substituted Picolinic Acids
Picolinic acid derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous pharmaceutical compounds.[1] The substituent at the 4-position of the pyridine ring plays a pivotal role in modulating the electronic properties of the molecule, thereby influencing its reactivity in key bond-forming reactions. This guide will dissect these electronic influences to provide a rational basis for selecting the optimal intermediate for your specific synthetic goals.
The three molecules under consideration present a spectrum of electronic effects:
-
4-Methoxy-pyridine-2-carboxylic acid: The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. Overall, it increases electron density on the pyridine ring.
-
4-Chloro-pyridine-2-carboxylic acid: The chloro group (-Cl) is an electron-withdrawing group (EWG) through its strong inductive effect, which outweighs its weak resonance donation. This decreases the electron density of the ring.
-
4-Amino-pyridine-2-carboxylic acid: The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance, significantly increasing the electron density of the pyridine ring.
These electronic differences have profound implications for the reactivity of the carboxylic acid group and the pyridine ring itself, as we will explore in the following sections.
Comparative Performance in Key Synthetic Transformations
We will now benchmark the performance of our three subject intermediates in three common and synthetically valuable reactions: amide bond formation, Fischer esterification, and the Sonogashira cross-coupling reaction.
Amide Bond Formation: A Cornerstone of Drug Discovery
The formation of an amide bond is one of the most frequently employed reactions in pharmaceutical synthesis.[1] The reactivity of the carboxylic acid towards activation and subsequent nucleophilic attack by an amine is highly dependent on the electronic nature of the pyridine ring.
Underlying Principles: The rate-determining step in many amide coupling reactions is the activation of the carboxylic acid. Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to activation by coupling reagents. Conversely, electron-donating groups can decrease this electrophilicity, potentially leading to slower reaction rates.
Comparative Analysis:
| Intermediate | 4-Position Substituent | Electronic Effect | Expected Reactivity in Amide Coupling |
| This compound | -OCH₃ | Electron-Donating (Resonance) | Moderate |
| 4-Chloro-pyridine-2-carboxylic acid | -Cl | Electron-Withdrawing (Inductive) | High |
| 4-Amino-pyridine-2-carboxylic acid | -NH₂ | Strong Electron-Donating (Resonance) | Low |
-
4-Chloro-pyridine-2-carboxylic acid is expected to be the most reactive in amide bond formation. The strong inductive effect of the chlorine atom makes the carboxylic acid more acidic and the carbonyl carbon more electrophilic, facilitating activation and subsequent reaction with an amine.
-
This compound is anticipated to have moderate reactivity. The electron-donating nature of the methoxy group can slightly deactivate the carboxylic acid compared to the chloro-substituted analogue.
-
4-Amino-pyridine-2-carboxylic acid is predicted to be the least reactive. The powerful electron-donating amino group significantly reduces the electrophilicity of the carbonyl carbon, making amide coupling more challenging.
Experimental Protocol: General Procedure for Amide Coupling using HATU
A common and effective method for amide bond formation involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]
-
To a solution of the respective pyridine-2-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF (0.5 M), add HATU (1.1 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Fischer Esterification: A Classic Transformation
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The electronic properties of the pyridine ring also influence the equilibrium and rate of this reaction.
Underlying Principles: The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Electron-withdrawing groups on the pyridine ring will increase the acidity of the carboxylic acid proton but may slightly disfavor the initial protonation of the carbonyl oxygen. Conversely, electron-donating groups will make the carbonyl oxygen more basic and thus more readily protonated.
Comparative Analysis:
| Intermediate | 4-Position Substituent | Electronic Effect | Expected Reactivity in Fischer Esterification |
| This compound | -OCH₃ | Electron-Donating (Resonance) | High |
| 4-Chloro-pyridine-2-carboxylic acid | -Cl | Electron-Withdrawing (Inductive) | Moderate |
| 4-Amino-pyridine-2-carboxylic acid | -NH₂ | Strong Electron-Donating (Resonance) | Very High (but potential for side reactions) |
-
4-Amino- and 4-Methoxy-pyridine-2-carboxylic acid are expected to be more reactive in Fischer esterification. The electron-donating groups increase the basicity of the carbonyl oxygen, facilitating the initial protonation step which is often rate-limiting.[5] However, the amino group's basicity might lead to protonation under strongly acidic conditions, potentially complicating the reaction.
-
4-Chloro-pyridine-2-carboxylic acid is anticipated to be less reactive. The electron-withdrawing chloro group reduces the basicity of the carbonyl oxygen, making the initial protonation less favorable.
Experimental Protocol: General Procedure for Fischer Esterification
-
Dissolve the pyridine-2-carboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Sonogashira Cross-Coupling: Forging C-C Bonds
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] In our context, we will consider the utility of the 4-chloro-pyridine-2-carboxylic acid as a substrate for this transformation.
Underlying Principles: The Sonogashira reaction typically involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The reactivity of the aryl halide in this step is crucial. Electron-withdrawing groups on the aromatic ring can facilitate this oxidative addition, making the reaction more efficient.
Applicability and Comparison:
-
4-Chloro-pyridine-2-carboxylic acid is a suitable substrate for the Sonogashira coupling. The electron-withdrawing nature of both the chloro group and the carboxylic acid group activates the C-Cl bond towards oxidative addition by the palladium catalyst.[7]
-
4-Methoxy- and 4-Amino-pyridine-2-carboxylic acid are not direct substrates for this reaction as they lack the necessary halide leaving group. However, they could be synthetically converted to the corresponding halides if desired.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the 4-chloro-pyridine-2-carboxylic acid (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add the terminal alkyne (1.2-1.5 eq.) and a suitable base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst and amine hydrohalide salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Practical Considerations and Recommendations
The choice between these three intermediates is ultimately dictated by the specific requirements of your synthetic route.
-
For rapid and efficient amide bond formation, especially with less reactive amines, 4-Chloro-pyridine-2-carboxylic acid is the superior choice. Its electron-withdrawing nature provides a significant rate enhancement.
-
When aiming for esterification under classical Fischer conditions, this compound offers a good balance of reactivity and stability. The hydrochloride salt form improves its handling and storage characteristics.
-
4-Amino-pyridine-2-carboxylic acid, while potentially highly reactive in esterifications, may require more careful optimization of reaction conditions to avoid side reactions due to the basicity of the amino group. It is a valuable intermediate when the amino group is desired in the final target molecule, as it avoids additional protection-deprotection steps.
-
For subsequent C-C bond formation via Sonogashira coupling, 4-Chloro-pyridine-2-carboxylic acid is the only directly applicable intermediate of the three.
Conclusion
This guide has provided a comparative analysis of this compound, 4-Chloro-pyridine-2-carboxylic acid, and 4-Amino-pyridine-2-carboxylic acid as synthetic intermediates. By understanding the electronic effects of the substituents at the 4-position, researchers can make more informed decisions in designing and executing their synthetic strategies. The provided protocols and diagrams serve as a practical starting point for the application of these valuable building blocks in the pursuit of novel therapeutics and other advanced molecules.
References
- Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(33), 152213.
- Um, I.-H., et al. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(15), 3493-3500.
- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1737-1745.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Um, I.-H., et al. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(15), 3493-3500.
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1737-1745.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
ChemBK. (2024). 4-Aminopicolinic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
- ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1085–1093.
- Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle.
-
ResearchGate. (n.d.). Hammett plot of the investigated pyridine substituents. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
- National Institutes of Health. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). 4-aminopyridine preparation method.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Spring, D. (n.d.). The reductive cleavage of picolinic amides. Retrieved from [Link]
-
MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
-
Saskoer. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. Retrieved from [Link]
-
Compare the Difference Between Similar Terms. (2020). Difference Between Fischer Esterification and Steglich Esterification. Retrieved from [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Structural Analysis of Metal Complexes with 4-Methoxy-pyridine-2-carboxylic Acid Hydrochloride and its Analogs
A Senior Application Scientist's Guide to Coordination Chemistry, Structural Elucidation, and Comparative Analysis
In the landscape of drug discovery and materials science, the precise control of metal coordination environments is paramount. The geometry and electronic properties of metal complexes dictate their reactivity, stability, and biological activity. Pyridine-carboxylic acids are a versatile class of ligands, offering a tunable platform for the synthesis of novel coordination compounds. This guide provides an in-depth structural analysis of complexes formed with 4-Methoxy-pyridine-2-carboxylic acid hydrochloride, a ligand of growing interest.
Due to a scarcity of published crystal structures for complexes of this compound, this guide will leverage a multifaceted approach. We will present detailed, field-proven protocols for the synthesis and structural characterization of such complexes. To provide a robust comparative framework, we will analyze the crystal structure of a closely related copper(II) complex, 4-Methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper(II)[1]. Furthermore, we will draw comparisons with complexes of analogous pyridine-carboxylic acids—picolinic acid, nicotinic acid, and isonicotinic acid—to elucidate the influence of substituent position on coordination behavior.
Introduction to 4-Methoxy-pyridine-2-carboxylic Acid as a Ligand
4-Methoxy-pyridine-2-carboxylic acid, also known as 4-methoxypicolinic acid, is a derivative of picolinic acid. The parent acid has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol [2]. The hydrochloride salt is expected to exhibit enhanced solubility in aqueous media. The key structural features that make this molecule an interesting ligand for metal coordination are:
-
A Bidentate N,O Donor Set: The pyridine nitrogen and the carboxylate oxygen can chelate to a metal center, forming a stable five-membered ring.
-
An Electron-Donating Methoxy Group: The methoxy group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, can enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted picolinic acid.
-
Potential for Diverse Coordination Modes: Beyond simple chelation, the carboxylate group can also act as a bridging ligand, leading to the formation of polynuclear complexes or coordination polymers.
Experimental Protocols: A Self-Validating Workflow
The synthesis and characterization of novel metal complexes require rigorous and well-documented procedures. The following protocols are designed to be self-validating, with each step providing a checkpoint for the successful formation and purification of the target compounds.
General Synthesis of a Transition Metal Complex with 4-Methoxy-pyridine-2-carboxylic Acid
This protocol describes a general method for the synthesis of a transition metal complex, which can be adapted for various metal salts.
Materials:
-
This compound
-
A transition metal salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)
-
Methanol
-
Triethylamine or Sodium Hydroxide solution
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Ligand Dissolution and Deprotonation: Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask with magnetic stirring. To this solution, add a stoichiometric amount of a base (e.g., triethylamine or a dilute NaOH solution) dropwise to deprotonate the carboxylic acid and the pyridine nitrogen (in the case of the hydrochloride salt). The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed.
-
Metal Salt Addition: In a separate beaker, dissolve the transition metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of methanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate often indicates complex formation.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The elevated temperature facilitates the coordination reaction.
-
Isolation of the Product: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, slowly add diethyl ether until the product precipitates out.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and byproducts. Dry the product in a vacuum desiccator.
Caption: Experimental workflow for the synthesis of metal complexes.
Single-Crystal X-ray Diffraction (SC-XRD)
Obtaining single crystals suitable for X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a coordination complex[3][4].
Protocol for Crystal Growth:
-
Prepare a Saturated Solution: Dissolve the synthesized complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, DMF/ethanol) with gentle heating to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This is the simplest method for crystal growth.
-
Solvent Diffusion: In a vial, layer a solution of the complex with a miscible solvent in which the complex is less soluble (the "anti-solvent"). Diffusion of the anti-solvent into the complex solution will slowly decrease the solubility and promote crystallization.
-
Data Collection and Structure Refinement: Once suitable crystals are obtained, they can be mounted on a diffractometer for data collection. The resulting diffraction pattern is then used to solve and refine the crystal structure. This process provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions[5].
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the bonding within the complex.
2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum of the KBr pellet.
-
Analysis: Compare the spectrum of the complex with that of the free ligand. Key vibrational bands to analyze include:
-
ν(C=O) of the carboxylate group: A shift in the stretching frequency of the carbonyl group upon coordination is a strong indicator of its involvement in bonding to the metal ion.
-
Pyridine ring vibrations: Changes in the vibrational modes of the pyridine ring can indicate coordination of the pyridine nitrogen.
-
New bands in the low-frequency region: The appearance of new bands, typically below 600 cm⁻¹, can often be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.
-
2.3.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds[7].
Procedure:
-
Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, DMF).
-
Data Acquisition: Record the UV-Vis absorption spectrum.
-
Analysis:
-
d-d transitions: For transition metal complexes, weak absorption bands in the visible region are often due to d-d electronic transitions. The energy of these transitions is related to the ligand field splitting, which is influenced by the coordination environment.
-
Charge-transfer bands: More intense bands, often in the UV region, can be attributed to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions.
-
Comparative Structural Analysis
To understand the unique structural features of complexes with 4-Methoxy-pyridine-2-carboxylic acid, a comparison with related ligands is essential.
Case Study: The Crystal Structure of a Related Copper(II) Complex
A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 4-Methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper(II), [Cu(dipic)(4-MeO-Py)][1]. In this complex, the copper(II) ion is coordinated by a pyridine-2,6-dicarboxylate (dipic) ligand and a 4-methoxypyridine (4-MeO-Py) ligand. Although not a complex of 4-methoxy-pyridine-2-carboxylic acid itself, this structure provides valuable insights into the coordination of the 4-methoxypyridine moiety.
The Cu(II) center is coordinated to two nitrogen atoms (one from the dipic ligand and one from the 4-MeO-Py ligand) and two oxygen atoms from the carboxylate groups of the dipic ligand[1]. The coordination geometry around the copper ion is likely to be a distorted square planar or square pyramidal. The presence of the electron-donating methoxy group on the pyridine ring is expected to strengthen the Cu-N bond to the 4-methoxypyridine ligand.
Comparison with Isomeric Pyridine-Carboxylic Acids
The position of the carboxylic acid group on the pyridine ring significantly influences the coordination chemistry of the ligand.
Caption: Coordination behavior of isomeric pyridine-carboxylic acids.
-
Picolinic Acid (Pyridine-2-carboxylic acid): As with 4-methoxy-pyridine-2-carboxylic acid, picolinic acid acts as a bidentate N,O-chelating ligand, forming stable five-membered rings with metal ions. This chelate effect generally leads to the formation of thermodynamically stable complexes[8].
-
Nicotinic Acid (Pyridine-3-carboxylic acid): The separation of the nitrogen and carboxylate groups prevents chelation. Nicotinic acid typically coordinates to metal ions in a monodentate fashion through either the pyridine nitrogen or a carboxylate oxygen. It can also act as a bridging ligand, connecting two metal centers, which often leads to the formation of coordination polymers[9].
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): Similar to nicotinic acid, isonicotinic acid cannot form a chelate ring. It also acts as a monodentate or bridging ligand, and is well-known for its ability to form metal-organic frameworks (MOFs)[10][11].
The key difference in the coordination behavior of these isomers highlights the importance of the substituent position in directing the final structure of the metal complex.
Structural Data Comparison
The following table summarizes typical coordination modes and structural features of metal complexes with the discussed ligands. The data for the "4-Methoxy-picolinate" is inferred from the analysis of the related [Cu(dipic)(4-MeO-Py)] structure and general principles of coordination chemistry.
| Ligand | Typical Coordination Mode(s) | Chelate Ring Formation | Common Resulting Structures |
| 4-Methoxy-picolinate | Bidentate (N,O-chelate), Bridging | Yes (5-membered) | Mononuclear complexes, Polynuclear complexes |
| Picolinate | Bidentate (N,O-chelate), Bridging | Yes (5-membered) | Mononuclear complexes, Polynuclear complexes[8] |
| Nicotinate | Monodentate (N or O), Bridging | No | Coordination polymers, MOFs[9] |
| Isonicotinate | Monodentate (N or O), Bridging | No | Coordination polymers, MOFs[10][11] |
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, characterization, and comparative structural analysis of metal complexes involving this compound. While a definitive crystal structure of a complex with this specific ligand remains to be published, the detailed experimental protocols and the comparative analysis with a closely related structure and isomeric ligands offer valuable insights for researchers in the field.
The electron-donating methoxy group in the 4-position is anticipated to enhance the donor capacity of the pyridine nitrogen, potentially leading to complexes with altered stability, and electronic and photophysical properties compared to their unsubstituted picolinic acid counterparts. Future research should focus on the synthesis and single-crystal X-ray diffraction analysis of a series of transition metal and lanthanide complexes with 4-Methoxy-pyridine-2-carboxylic acid to experimentally validate these hypotheses and expand the structural database for this promising class of ligands. Such studies will undoubtedly contribute to the rational design of new functional materials and metallodrugs.
References
- Alonso, J. L., et al. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. The Journal of Physical Chemistry A, 118(45), 10546-10552.
- Perry, J. J., et al. (2004). 4-Methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper(II). Journal of Chemical Crystallography, 34(11), 749-753.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2050099, 4-Methoxypyridine-2-carboxylic acid." PubChem, [Link]. Accessed 12 Jan. 2026.
- Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 11-20.
- Carey, F. A. (2008). Organic Chemistry. McGraw-Hill.
- House, D. A., & Curtis, N. F. (1962). Transition-metal Complexes with Aliphatic Schiff Bases. IV. Compounds Formed by the Reaction of Copper (II) and Nickel (II) Triethylenetetramine Complexes with Acetone. Journal of the American Chemical Society, 84(17), 3248-3252.
- Kukovec, B. M., Kodrin, I., Vojkovic, Z., & Popovic, Z. (2013). Synthesis, X-ray structural, IR spectroscopic, thermal and DFT studies of nickel (II) and copper (II) complexes with 3-methylpicolinic acid. UV–Vis spectrophotometric study of complexation in the solution. Polyhedron, 52, 1349-1361.
- Nayak, P. D., et al. (2014). Synthesis, characterization, antimicrobial, analgesic and CNS studies of Schiff base cu(II) complex derived from 4-choro-o-phenylene Diamine. International Journal of Advanced Chemistry, 2(2), 118-123.
- Palepu, N. R., et al. (2018). Antibacterial, in vitro antitumor activity and structural studies of rhodium and iridium complexes featuring the two positional isomers of pyridine carbaldehyde picolinic hydrazone ligand. Arabian Journal of Chemistry, 11(5), 714-728.
- Parveen, S., Arjmand, F., & Ahmad, I. (2014). Enantiomeric in vitro DNA binding, pBR322 DNA cleavage and molecular docking studies of chiral l- and d-ternary copper (II) complexes of histidine and picolinic acid. Journal of Photochemistry and Photobiology B: Biology, 130, 170-178.
- Perez, A., Hernandez, L., Del Carpio, E., & Lubes, V. (2014). Solution equilibria and stabilities of binary and ternary Nickel(II) complexes with picolinic acid and small blood serum bioligands. Journal of Molecular Liquids, 194, 193-197.
- Pulimanamidi, R. R., et al. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 31(2), 755-761.
- Reddy, P. R., & Raju, A. (2016). Synthesis and Characterization of New Picolinate Metal Complexes.
- Rohl, A. L. (2020). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
-
"Isonicotinic acid." Wikipedia, Wikimedia Foundation, 10 Jan. 2026, [Link].
- Segl'a, P., et al. (1998). Metal (II)-promoted hydrolysis of pyridine-2-carbonitrile to pyridine-2-carboxylic acid. The structure of [Cu (pyridine-2-carboxylate) 2]· 2H2O. Inorganica Chimica Acta, 275-276, 337-342.
- Sreeja, P. B., Kurup, M. R. P., Kishore, A., & Jasmin, C. (2004). Spectral characterization, X-ray structure and biological investigations of copper (II) ternary complexes of 2- hydroxyacetophenone 4-hydroxybenzoic acid hydrazone and heterocyclic bases. Polyhedron, 23(4), 575-581.
- "UV-Vis spectroscopy." LibreTexts Chemistry.
- Warren, M. R., et al. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(11), 3148-3181.
- Wu, L., Teng, H., Zhu, Q., & Hu, X. (2007). Potential tridentate salicylaldehyde hydrazone of arylalkanoic acid coordinate to copper(II) acting as dinegative tetradentate ligands. Inorganica Chimica Acta, 360(9), 3069-3074.
- Yun, S. J., et al. (2013). Sky-blue phosphorescent iridium (III) complexes with two substituted 2-phenylpyridine derivatives and one picolinic acid for organic light-emitting diodes. Journal of Organometallic Chemistry, 724, 244-250.
- Zhang, X., et al. (2022). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 23(24), 15789.
-
"6-(methoxycarbonyl)pyridine-2-carboxylic acid." PubChem, National Center for Biotechnology Information, [Link]. Accessed 12 Jan. 2026.
-
"Synthesis and crystal structure of N-(4-methoxyphenyl)picolinamide." National Center for Biotechnology Information, [Link]. Accessed 12 Jan. 2026.
-
"Synthesis and Characterization of New Picolinate Metal Complexes." ResearchGate, [Link]. Accessed 12 Jan. 2026.
-
"Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." PubMed, [Link]. Accessed 12 Jan. 2026.
-
"Characterisation and Study of Compounds by Single Crystal X-ray Diffraction." MDPI, [Link]. Accessed 12 Jan. 2026.
- "Synthesis process for chromium picolinate.
-
"Synthesis of picolinate-iron(III) compounds through an aqueous solution process." ResearchGate, [Link]. Accessed 12 Jan. 2026.
- "Method for producing chromium picolinate complex.
-
"Isonicotinic acid: Structure, synthesis, applications and biochemical significance." Chemblog, [Link]. Accessed 12 Jan. 2026.
-
"Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." PubMed, [Link]. Accessed 12 Jan. 2026.
-
"FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at..." ResearchGate, [Link]. Accessed 12 Jan. 2026.
-
"Comparing FTIR and UV-Vis for Chemical Analysis." Patsnap, [Link]. Accessed 12 Jan. 2026.
-
"UV/Vis and IR Spectroscopy." Chemistry LibreTexts, [Link]. Accessed 12 Jan. 2026.
-
"In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework." National Center for Biotechnology Information, [Link]. Accessed 12 Jan. 2026.
-
"Characterization of Metal-Organic Frameworks Using X-ray Diffraction." ResearchGate, [Link]. Accessed 12 Jan. 2026.
-
"(a) The chemical structures of picolinic, nicotinic, isonicotinic and..." ResearchGate, [Link]. Accessed 12 Jan. 2026.
-
"Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-..." Research India Publications, [Link]. Accessed 12 Jan. 2026.
-
"Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies." PubMed, [Link]. Accessed 12 Jan. 2026.
Sources
- 1. 4-Methoxypyridine-(pyridine-2,6-dicarboxylato-N,O,O′) copper(II) (2004) | John J. Perry | 13 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. chem.rutgers.edu [chem.rutgers.edu]
- 8. mp-555102: Ni(BO2)2 (monoclinic, C2/c, 15) [legacy.materialsproject.org]
- 9. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. chemijournal.com [chemijournal.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride (CAS No. 123811-74-5). The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. By understanding the chemical nature of this compound and the logic behind these disposal steps, you can confidently manage this waste stream within your laboratory's safety framework.
Hazard Profile and Risk Assessment: A Synthesis of a Dual-Nature Compound
This compound is a compound that does not have an extensive, publicly available hazard profile. However, a robust risk assessment can be conducted by examining its two primary structural components: the methoxy-pyridine carboxylic acid core and the hydrochloride salt.
-
The Pyridine Core: Pyridine and its derivatives are organic compounds that can exhibit a range of biological activities and potential hazards. Related methoxypyridine and pyridine carboxylic acid compounds are frequently classified as skin and eye irritants.[1][2][3] Some may also cause respiratory irritation or be harmful if swallowed or inhaled.[4]
-
The Hydrochloride Salt: The "hydrochloride" designation indicates that the molecule is a salt formed with hydrochloric acid. This makes the compound acidic and introduces the hazards associated with strong acids, primarily corrosivity. The Occupational Safety and Health Administration (OSHA) provides extensive guidance on the hazards of hydrogen chloride, which include severe irritation and burns to the skin, eyes, and respiratory tract.[5][6][7]
Therefore, this compound must be handled as a compound that is simultaneously an irritant and a corrosive acid.
Table 1: Synthesized Hazard Profile and Safety Requirements
| Hazard Aspect | GHS Hazard Statement(s) | Required Personal Protective Equipment (PPE) | Key Handling Precautions |
| Eye Contact | H319: Causes serious eye irritation[1][8] | Chemical safety goggles or a full-face shield | Work in a fume hood; ensure eyewash stations are accessible[2] |
| Skin Contact | H315: Causes skin irritation[1][2] | Chemical-resistant gloves (e.g., butyl rubber, nitrile), lab coat | Avoid direct contact; wash hands thoroughly after handling |
| Inhalation | H335: May cause respiratory irritation | Use in a certified chemical fume hood | Avoid creating dust; ensure adequate ventilation[2] |
| Corrosivity | Acidic (due to HCl) | All PPE listed above | Store away from bases and metals; handle with care to avoid spills |
| Ingestion | Harmful if swallowed[4] | N/A | Do not eat, drink, or smoke in the laboratory |
Emergency Procedures for Accidental Release
In the event of a spill or accidental exposure, immediate and correct action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]
-
Skin Contact: Remove all contaminated clothing and immediately flush the affected skin with plenty of water. If irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Spill Cleanup Protocol
-
Evacuate & Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Before addressing the spill, don the full PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent).
-
Collect Waste: Carefully scoop the absorbed material into a compatible, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: Seal and label the waste container as "Hazardous Waste" and dispose of it according to the protocol in the following section.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from cradle to grave, in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Characterization and Segregation
This compound is an acidic organic waste. It is critical to segregate it from other waste streams to prevent dangerous reactions.
-
Do NOT mix with: Bases (can cause violent neutralization), strong oxidizing agents, or cyanides/sulfides (can release toxic gas).[11]
-
Storage: Store the waste in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[11][12] The storage area should be away from heat sources and incompatible materials.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a robust, leak-proof container that will not react with acidic waste. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers.[10]
-
Label Immediately: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Corrosive, Irritant")
-
The date accumulation started.
-
Step 3: Optional On-Site Neutralization (Pre-treatment)
Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Neutralizing the acidic component of the waste can reduce its corrosivity, making it safer for transport and handling by your institution's waste management team. This process does not eliminate the hazardous nature of the pyridine component.
-
Prepare a Solution: If the waste is solid, dissolve it in water in a large beaker to create a dilute solution.
-
Set Up: Place the beaker on a stir plate in a chemical fume hood. Add a stir bar.
-
Slowly Add Base: While stirring, slowly and carefully add a weak base, such as a 5% solution of sodium bicarbonate. Add the base dropwise or in very small portions.
-
Monitor pH: Expect vigorous bubbling (CO2 evolution). Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Manage as Hazardous Waste: The resulting neutralized solution still contains the hazardous pyridine derivative and must be collected and disposed of via your institution's hazardous waste program.
Step 4: Final Disposal
The ultimate disposal of this chemical waste must be handled by a licensed environmental services contractor.[9][10]
-
Arrange for Pickup: Follow your institution's procedures to have the properly labeled and sealed waste container collected by the Environmental Health & Safety (EH&S) department or a contracted waste broker.
-
Incineration: The most common and effective disposal method for pyridine-containing wastes is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]
The entire process, from generation to final disposal, must be documented to maintain regulatory compliance.
Process Flow Diagram
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
Caption: Disposal workflow for 4-Methoxy-pyridine-2-carboxylic acid HCl.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). HYDROGEN CHLORIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1994, March 21). Highly Hazardous Chemicals, hydrochloric acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet for Pyridine. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 6. nj.gov [nj.gov]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Safety and Handling Guide for 4-Methoxy-pyridine-2-carboxylic acid hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride (CAS 123811-74-5). As a trusted partner in your research, we aim to furnish you with in-depth, actionable information that extends beyond the product to ensure the highest standards of laboratory safety. The following procedures are synthesized from established safety data for pyridine-carboxylic acid derivatives and are designed to empower you, the researcher, with the knowledge to work safely and effectively.
Understanding the Hazard Profile
This compound is a heterocyclic compound that, based on data from structurally similar chemicals, should be handled with care. The primary hazards are associated with its potential for irritation and toxicity.[1][2]
-
Acute Oral Toxicity: Similar pyridine-based compounds are harmful if swallowed.[1] Ingestion can lead to adverse health effects, and immediate medical attention is necessary.
-
Serious Eye Damage/Irritation: This class of compounds can cause serious eye irritation or damage.[1][2][3] Direct contact with the eyes may lead to severe injury.
-
Skin Corrosion/Irritation: The hydrochloride salt form may cause skin irritation or, in some cases, severe burns upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The selection of specific PPE is directly informed by the potential routes of exposure: dermal contact, ocular contact, and inhalation.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[3][4] | Protects against splashes and airborne particles, preventing severe eye damage.[1][5] |
| Hand Protection | Nitrile or butyl rubber gloves.[4][5][6] | Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential burns.[5] Glove material must be impermeable and resistant to the substance.[6] |
| Body Protection | Chemical-resistant laboratory coat. | Protects underlying clothing and skin from accidental spills and contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 for low-fume environments or a full-face respirator with appropriate cartridges for higher exposure).[5] | Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation from dust inhalation.[2] |
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is paramount for safety and experimental integrity.
3.1. Preparation and Weighing
-
Work Area Designation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid, perform this task in a fume hood to minimize inhalation of dust. Use a draft shield on the balance if necessary.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors or aerosols.
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
Emergency Procedures: Spill and Exposure Protocol
In the event of an accidental release or exposure, immediate and correct action is critical.
4.1. Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for a chemical spill response.
4.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material (excess reagent, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatible.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility. Adhere to all local, state, and federal regulations for chemical waste disposal.[10] Never dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.
References
-
4-Methoxypyridine-2-carboxylic acid. PubChem, National Institutes of Health. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
2-Methoxypyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. leelinework.com [leelinework.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
